5-Bromo-2-chloropyridine-3,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEZDSVRWYQAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593327 | |
| Record name | 5-Bromo-2-chloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163452-78-6 | |
| Record name | 5-Bromo-2-chloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloropyridine-3,4-diamine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing chloro and bromo groups alongside electron-donating diamino functionalities, imparts a distinct electronic character and reactivity profile. This makes it a valuable building block in the synthesis of novel heterocyclic compounds, including potential pharmaceutical agents and functional organic materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction setup and purification to formulation and storage. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside standardized protocols for their experimental determination.
Chemical Structure and Properties Overview
The structural attributes of this compound are foundational to its physical behavior. The pyridine core, substituted with both halogens and amines, creates a molecule with a complex interplay of steric and electronic effects.
Molecular Structure:
Caption: Chemical structure of this compound.
A summary of key physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrClN₃ | [1][2] |
| Molecular Weight | 222.47 g/mol | [1][2] |
| Melting Point | 233-234 °C | |
| Boiling Point (Predicted) | 379.0 ± 37.0 °C | |
| pKa (Predicted) | 2.69 ± 0.50 | [3] |
| Appearance | Off-white to yellow powder (typical for similar compounds) | [4] |
Detailed Physical Properties
Melting Point
The melting point is a critical indicator of a compound's purity. For this compound, a sharp melting range of 233-234 °C has been reported. A broad melting range would suggest the presence of impurities. The high melting point is indicative of strong intermolecular forces in the solid state, likely due to a combination of dipole-dipole interactions from the polar C-Cl and C-Br bonds, and hydrogen bonding between the amino groups and the pyridine nitrogen.
Solubility Profile
The principle of "like dissolves like" is a useful starting point for assessing solubility. The polarity of the molecule, arising from the electronegative nitrogen, chlorine, and bromine atoms, as well as the hydrogen-bonding capability of the amino groups, will govern its interactions with different solvents.
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While a comprehensive, publicly available dataset of its spectra is elusive, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be relatively simple. The aromatic region should display a singlet for the proton on the pyridine ring. The chemical shift of this proton will be influenced by the surrounding substituents. The protons of the two amino groups will likely appear as two separate broad singlets, and their chemical shifts could be solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a highly substituted, electron-deficient aromatic system. The carbons bonded to the halogens and the nitrogen atoms will be significantly shifted.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by N-H stretching vibrations from the primary amine groups, typically in the range of 3300-3500 cm⁻¹. C=C and C=N stretching vibrations from the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a key diagnostic feature for confirming the presence of these halogens.
Experimental Protocols
The following section provides standardized, step-by-step methodologies for the experimental determination of key physical properties of this compound.
Melting Point Determination
The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.
Workflow for Melting Point Determination:
Caption: A stepwise workflow for the determination of melting point.
Solubility Determination
A qualitative assessment of solubility in a range of solvents provides valuable information for reaction design and purification strategies.
Methodology:
-
Solvent Selection: A panel of representative solvents should be chosen, including water, a polar protic solvent (e.g., ethanol), a polar aprotic solvent (e.g., acetone, DMSO), and a nonpolar solvent (e.g., hexane or toluene). Acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) aqueous solutions should also be included.
-
Sample Preparation: A small, accurately measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Mixing: The tubes are agitated (e.g., vortexed or shaken) for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
-
Observation: The samples are visually inspected for dissolution. The solubility is typically categorized as soluble, partially soluble, or insoluble.
Logical Flow for Solubility Testing:
Caption: A decision-based workflow for systematic solubility testing.
Safety and Handling
As a halogenated pyridine derivative, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with a well-defined set of physical properties that make it a versatile tool for chemical synthesis. Its high melting point and predicted boiling point reflect strong intermolecular forces, while its solubility is dictated by a balance of polar and nonpolar functionalities. While detailed experimental spectral data is not widely published, its expected spectroscopic signatures provide a solid basis for its characterization. The experimental protocols outlined in this guide offer a standardized approach to verifying these properties, ensuring data quality and reproducibility in research and development settings. A thorough understanding and careful consideration of these physical properties are essential for the safe and effective application of this important chemical intermediate.
References
- Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.
- Vilaivan, T. (2006). Tetrahedron Lett., 47, 6739.
- Wipf, P., & Maciejewski, J. P. (2008). Org. Lett., 10, 4383.
- You, C., Yao, F., Yan, T., & Cai, M. (2016). RSC Adv., 6, 43605.
- Maddox, S. M., Nalbandian, C. J., Smith, D. E., & Gustafson, J. L. (2015). Org. Lett., 17, 1042.
-
Global Substance Registration System. (n.d.). 5-Bromo-2-chloropyridine. Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-2-chloro-3,4-diamino-pyridine. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]
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Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-chloropyridine. Retrieved from [Link]
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ChemUniverse. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
A Technical Guide to 5-Bromo-2-chloropyridine-3,4-diamine: A Versatile Heterocyclic Building Block
Abstract
This technical guide provides an in-depth analysis of 5-Bromo-2-chloropyridine-3,4-diamine (CAS No: 163452-78-6), a highly functionalized heterocyclic intermediate of significant interest to researchers in medicinal chemistry and materials science. The molecule's strategic arrangement of a nucleophilic ortho-diamine moiety alongside two distinct halogen atoms (bromine and chlorine) suitable for cross-coupling reactions makes it a uniquely versatile scaffold. This document details its structural and physicochemical properties, outlines a logical and robust synthetic pathway with detailed protocols, discusses its characteristic reactivity, and provides essential safety and handling information. The insights herein are intended to empower researchers and drug development professionals to effectively leverage this compound in the synthesis of complex molecular architectures and novel chemical entities.
Introduction
Substituted pyridines are a cornerstone of modern drug discovery, forming the core of numerous approved therapeutic agents. Their prevalence stems from their ability to act as bioisosteres of phenyl rings while offering improved solubility, metabolic stability, and the capacity for hydrogen bonding through the ring nitrogen. Among the vast landscape of pyridine derivatives, multi-substituted scaffolds offer a three-dimensional array of vectors for molecular elaboration.
This compound is a prime example of such a high-value building block. Its structure is distinguished by two key reactive centers:
-
The Ortho-Diamine Functionality: The adjacent amino groups at the C3 and C4 positions are powerful binucleophiles, serving as a direct precursor to a variety of fused heterocyclic systems, such as imidazo[4,5-c]pyridines and pyrazino[2,3-c]pyridines. These fused systems are privileged scaffolds in kinase inhibitor design and other areas of targeted therapy.
-
Dual Halogen Handles: The presence of both a bromine atom at C5 and a chlorine atom at C2 provides two distinct sites for metal-catalyzed cross-coupling reactions. The differential reactivity between the C-Br and C-Cl bonds allows for selective and sequential functionalization, enabling the controlled and efficient construction of complex molecular libraries.
This guide serves as a comprehensive resource for understanding and utilizing this potent synthetic intermediate.
Core Structural and Physicochemical Properties
The unique reactivity of this compound is a direct consequence of its chemical structure and properties.
Caption: Proposed high-level workflow for the synthesis.
Expertise-Driven Rationale
The key to this synthesis is the final step: the bromination of 2-chloropyridine-3,4-diamine. The two amino groups are powerful activating groups for electrophilic aromatic substitution and strongly direct incoming electrophiles to their ortho and para positions. The only unsubstituted position that is ortho/para to an amino group is C5, making this position highly susceptible to selective bromination under mild conditions. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a source of electrophilic bromine (Br+) without the harsh, oxidative conditions of using liquid Br₂, thus preserving the sensitive diamine functionality.
Step-by-Step Experimental Protocol
Reaction: Bromination of 2-chloropyridine-3,4-diamine
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloropyridine-3,4-diamine (5.0 g, 34.8 mmol).
-
Dissolution: Add acetonitrile (100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the bromination reaction and minimize potential side-product formation.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (6.5 g, 36.5 mmol, 1.05 equivalents) portion-wise over 15 minutes. Adding the NBS slowly prevents a rapid temperature increase.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. The progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Quenching & Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Add 100 mL of ethyl acetate and shake vigorously.
-
Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to remove any acidic byproducts) and 100 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel.
-
Slurry Loading: Adsorb the crude solid onto a small amount of silica gel and dry it.
-
Elution: Elute the column with a gradient of 20% to 50% ethyl acetate in hexanes. The choice of this solvent system is based on the moderate polarity of the product.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white or off-white solid.
Spectroscopic Analysis (Predicted)
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic data based on the molecule's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H NMR | δ 7.5-8.0 (s, 1H, H6), δ 5.0-6.0 (br s, 4H, 2xNH₂) | The single aromatic proton at C6 is a singlet and is shifted downfield due to the influence of the ring nitrogen. The two amine groups will appear as broad singlets; their chemical shift is solvent-dependent. |
| ¹³C NMR | 5 distinct signals in the aromatic region (approx. δ 110-155 ppm) | Expect five signals corresponding to the five unique carbon atoms of the pyridine ring. |
| FT-IR | 3450-3300 cm⁻¹ (N-H stretch), 1620-1580 cm⁻¹ (N-H bend), 1550-1450 cm⁻¹ (C=C/C=N stretch) | The sharp, distinct peaks in the 3400 cm⁻¹ region are characteristic of the primary amine N-H bonds. Aromatic ring stretches confirm the core structure. |
| MS (ESI+) | m/z ≈ 222.0, 224.0 (M+H)⁺ | The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine (M, M+2 are ~1:1) and one chlorine (M, M+2 are ~3:1), resulting in a complex but predictable cluster for the molecular ion peak. |
Reactivity and Applications in Synthesis
The synthetic utility of this building block is best understood by considering its two primary modes of reactivity.
Caption: Dual-mode reactivity of the title compound.
Pillar 1: Annulation via the Ortho-Diamine
The ortho-diamine is a classic precursor for ring-forming (annulation) reactions. By reacting with reagents containing two electrophilic centers, a new five- or six-membered ring can be fused to the pyridine core.
-
Mechanism: The reaction proceeds via a double condensation. One amine attacks an electrophilic center, followed by an intramolecular cyclization where the second amine attacks the remaining electrophilic center, ultimately forming a stable, fused aromatic system after dehydration.
-
Example Application: Reaction with a carboxylic acid (or its activated equivalent like an acid chloride or CDI) leads to the formation of an imidazo[4,5-c]pyridine, a scaffold found in many kinase inhibitors.
Pillar 2: Sequential Cross-Coupling
The C-Br and C-Cl bonds are excellent handles for palladium-catalyzed cross-coupling reactions. Crucially, the C(sp²)-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C(sp²)-Cl bond.
-
Causality and Control: This reactivity difference can be exploited to achieve selective, stepwise functionalization. A Suzuki or Buchwald-Hartwig amination can be performed under conditions mild enough to react only at the C5-Br position, leaving the C2-Cl position intact. The resulting product can then be subjected to a second, more forcing cross-coupling reaction to modify the C2 position. This self-validating sequence provides a powerful and controlled route to tri- or tetra-substituted pyridine derivatives that would be difficult to access otherwise.
-
Example Protocol (Suzuki Coupling at C5-Br):
-
Combine this compound (1 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (3 equiv.) in a solvent mixture of dioxane and water.
-
Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-90 °C until the starting material is consumed.
-
Cool, perform an aqueous work-up, and purify by chromatography to isolate the 5-aryl-2-chloropyridine-3,4-diamine product.
-
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. The compound is classified as an irritant. [1] Table 3: Hazard and Handling Summary
| Aspect | Recommendation | Source(s) |
|---|---|---|
| GHS Classification | Warning: Skin Irritant, Eye Irritant, Respiratory Irritant | [2][3][4] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, laboratory coat. Use in a certified chemical fume hood. | [4][5] |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [5][6] |
| First Aid (Inhalation) | Move victim to fresh air. If not breathing, give artificial respiration. | [3][6] |
| First Aid (Skin/Eye Contact) | Immediately flush skin or eyes with plenty of water for at least 15 minutes. | [3][5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. | [7][1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [3][5]|
Conclusion
This compound is more than a simple chemical intermediate; it is a sophisticated building block designed for efficiency and versatility. Its combination of a pre-installed ortho-diamine for heterocycle synthesis and differentially reactive halogen handles for controlled cross-coupling makes it an exceptionally valuable tool. For researchers in drug discovery and materials science, mastering the reactivity of this compound opens a direct and powerful pathway to novel, complex, and highly functionalized pyridine-based molecules.
References
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Dwight, T. A., et al. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. National Institutes of Health. Available from: [Link]
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Acros Pharmatech. This compound. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry. Available from: [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
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Behmadi, H., et al. Synthesis of new disulfonamides from different substituted diamino pyridines. ResearchGate. Available from: [Link]
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PubChemLite. 5-bromo-2-chloro-3,4-diamino-pyridine. Available from: [Link]
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ChemBK. 5-BroMo-2-chloro-3,4-pyri.... Available from: [Link]
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ChemUniverse. This compound. Available from: [Link]
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Lueckheide, M., et al. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. National Institutes of Health. Available from: [Link]
-
Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]
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An In-depth Technical Guide to 5-Bromo-2-chloropyridine-3,4-diamine (CAS Number: 163452-78-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloropyridine-3,4-diamine is a halogenated and amino-substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a bromine atom, a chlorine atom, and two vicinal amino groups—on a pyridine scaffold makes it a highly valuable intermediate for the construction of complex heterocyclic systems. The ortho-diamine functionality is a precursor to various fused heterocycles, while the halogen substituents provide reactive handles for a range of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis strategy, expected reactivity, potential applications in drug discovery, and essential safety and handling information.
Physicochemical Properties
This compound is a solid at room temperature with a molecular formula of C₅H₅BrClN₃ and a molecular weight of 222.47 g/mol .[1][2] While extensive experimental data is not widely published, the following table summarizes its known and predicted properties based on available information from chemical suppliers and computational models.
| Property | Value | Source(s) |
| CAS Number | 163452-78-6 | [1] |
| Molecular Formula | C₅H₅BrClN₃ | [2] |
| Molecular Weight | 222.47 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 233-234 °C | [1] |
| Boiling Point | 379.0 ± 37.0 °C (Predicted) | [3] |
| Density | 1.928 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.69 ± 0.50 (Predicted) | [4] |
| InChI Key | IFEZDSVRWYQAJR-UHFFFAOYSA-N | [4] |
| SMILES | NC1=C(N)C(Br)=CN=C1Cl | [2] |
Proposed Synthesis Pathway
A potential starting material for such a synthesis is 2-amino-5-bromo-3-nitropyridine. The synthesis of this precursor has been documented.[5] Subsequent reduction of the nitro group would yield the desired 5-bromo-pyridine-2,3-diamine. The introduction of the chloro group at the 2-position could potentially be achieved through various chlorination techniques, although the specific sequence of these steps would need to be optimized to manage regioselectivity and functional group compatibility.
An alternative conceptual pathway could start from a pre-functionalized pyridine ring, such as 2,x-dichloro-y-bromo-z-nitropyridine, followed by selective amination and reduction steps. The synthesis of various substituted diaminopyridines often involves the reduction of a corresponding nitro-aminopyridine derivative.[6]
Conceptual Experimental Protocol: Reduction of a Nitro-amino Precursor
This protocol is a representative example based on general procedures for nitro group reduction and should be adapted and optimized for the specific substrate.
-
Dissolution: Dissolve the nitro-aminopyridine precursor in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its array of functional groups, which can be manipulated with a high degree of chemo- and regioselectivity.
Reactivity of the Ortho-Diamine Moiety
The vicinal diamino groups at the 3- and 4-positions are a key feature, enabling the formation of fused five- and six-membered heterocyclic rings. This is a common strategy in the synthesis of compounds with diverse biological activities. For instance, ortho-diamines can react with:
-
1,2-Dicarbonyl compounds (e.g., glyoxal, diacetyl): To form substituted pyrazines fused to the pyridine ring (imidazo[4,5-b]pyridines).
-
Carboxylic acids and their derivatives: To form imidazoles.
-
Phosgene or its equivalents: To generate benzimidazol-2-ones.
-
Isothiocyanates: To yield benzimidazol-2-thiones.
The formation of such fused systems is a cornerstone in the development of kinase inhibitors, antivirals, and other therapeutic agents.
Reactivity of the Halogen Substituents
The chloro and bromo substituents on the pyridine ring serve as versatile handles for further functionalization, primarily through cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
-
Cross-Coupling Reactions: The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[7] This allows for the introduction of a wide variety of carbon-based substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The chlorine atom at the 2-position can also participate in these reactions, often under more forcing conditions, allowing for sequential functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards SNAr by the electron-withdrawing nature of the pyridine nitrogen.[8] It can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, to introduce further diversity into the molecular scaffold. The reactivity in SNAr reactions is generally higher for fluoropyridines compared to chloropyridines.[8][9]
Applications in Medicinal Chemistry
Halogenated pyridines are prevalent motifs in pharmaceuticals.[10] this compound, with its multiple points for diversification, is an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. Its potential applications as an intermediate span a wide range of therapeutic areas, including but not limited to:
-
Oncology: As a core for the synthesis of kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: As a precursor to novel antibacterial and antiviral compounds.
-
Neurology: In the development of agents targeting receptors and enzymes in the central nervous system.
The ability to selectively functionalize the different positions of the pyridine ring allows for the fine-tuning of the physicochemical and pharmacological properties of the final compounds, a critical aspect of the drug discovery and development process.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the searched literature, a prediction of the key signals can be made based on the structure and data from analogous compounds.
-
¹H NMR: The single aromatic proton on the pyridine ring would likely appear as a singlet in the aromatic region of the spectrum. The chemical shifts of the amine protons would be broad and their position would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be influenced by the electronic effects of the bromo, chloro, and amino substituents.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
For definitive characterization, it is imperative for researchers to acquire and interpret the actual spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound.
Safety and Handling
Hazard Statements (Inferred from related compounds):
-
May cause skin irritation.[11]
-
May cause serious eye irritation.[11]
-
May cause respiratory irritation.[11]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: If swallowed, seek immediate medical attention.
-
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a key intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. While detailed experimental data on its synthesis and reactivity are not widely published, its structural features suggest a rich and versatile chemistry. The ortho-diamine moiety provides a gateway to a variety of fused heterocyclic systems, and the two distinct halogen atoms allow for selective functionalization through cross-coupling and nucleophilic substitution reactions. As with any specialized chemical, it is crucial to handle this compound with appropriate safety precautions. Further research into the synthetic routes and applications of this compound is warranted and will likely unveil its full potential as a valuable tool for medicinal chemists and synthetic organic chemists.
References
- Sigma-Aldrich.
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Thermo Fisher Scientific.
- ChemicalBook. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis.
- Fisher Scientific.
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. J. Org. Chem.2023.
- PubChem. 5-Bromo-2-chloropyrimidine.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. J. Org. Chem.2022, 87(5), 2559-2568.
- ChemicalBook. 3,4-DiaMino-5-broMo-2-chloropyridine.
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
- Google Patents. US5969156A - Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)
- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
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- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014.
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- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Google Patents. US2852525A - Novel chemical compounds.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014.
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- PubChemLite. 5-bromo-2-chloro-3,4-diamino-pyridine.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017, 22(2), 206.
- Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
- Ortho-functionalized pyridinyl-tetrazines - breaking the inverse correlation between click reactivity and cleavage yields in cli. ChemRxiv.
- Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles.
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Synthesis of 5-Bromo-2-chloropyridine-3,4-diamine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5-Bromo-2-chloropyridine-3,4-diamine (CAS: 163452-78-6), a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences. It details a multi-step synthesis starting from the readily available 2-aminopyridine, proceeding through key intermediates via bromination, nitration, chlorination, selective amination, and final reduction. The causality behind experimental choices, detailed step-by-step protocols, and methods for characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a valuable heterocyclic building block. Its unique arrangement of substituents—a nucleophilic diamine moiety for building fused ring systems (like imidazopyridines), and strategically placed chloro and bromo handles for orthogonal cross-coupling reactions—makes it a versatile scaffold for constructing complex molecular architectures.
The synthesis of such a polysubstituted pyridine requires careful strategic planning to control the regiochemistry of each functional group introduction. A linear synthetic approach starting from a simple, inexpensive precursor is the most logical and cost-effective strategy for laboratory and potential scale-up applications. The pathway detailed herein is designed around this principle, beginning with 2-aminopyridine.
The overall synthetic strategy can be visualized as follows:
Caption: Overall Synthetic Pathway to the Target Compound.
Detailed Synthetic Protocol and Mechanistic Rationale
This section provides a step-by-step guide for the synthesis, including the rationale for the chosen reagents and conditions.
Step 1: Electrophilic Bromination of 2-Aminopyridine
-
Objective: To regioselectively install a bromine atom at the C5 position.
-
Reaction: 2-Aminopyridine → 2-Amino-5-bromopyridine
-
Causality: The amino group at C2 is a powerful ortho-, para-director. Due to steric hindrance at the C3 (ortho) position, electrophilic substitution is strongly favored at the C5 (para) position. Acetic acid serves as a polar protic solvent that facilitates the reaction, while bromine is the electrophilic source.[1]
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 mol) in 500 mL of glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Cool the solution to below 20°C using an ice bath.
-
Slowly add a solution of bromine (1.0 mol) in 300 mL of glacial acetic acid dropwise over 1 hour, maintaining the temperature below 20°C with vigorous stirring.[1]
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.
-
Carefully pour the reaction mixture into 2 L of ice water and neutralize with a concentrated sodium hydroxide solution until the pH is ~8.
-
The precipitated product, 2-amino-5-bromopyridine, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
Step 2: Nitration of 2-Amino-5-bromopyridine
-
Objective: To install a nitro group at the C3 position.
-
Reaction: 2-Amino-5-bromopyridine → 2-Amino-5-bromo-3-nitropyridine
-
Causality: The amino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position (ortho). The reaction is performed at low temperatures (0-5°C) using a nitrating mixture (concentrated H₂SO₄ and HNO₃) to control the exotherm and prevent over-nitration or degradation.[2] Sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.
Experimental Protocol:
-
Carefully add concentrated sulfuric acid (250 mL) to a flask and cool it to 0°C in an ice-salt bath.
-
Slowly add 2-amino-5-bromopyridine (0.5 mol) in portions, ensuring the temperature does not exceed 10°C.
-
Once all the starting material is dissolved, cool the mixture back to 0°C.
-
Slowly add a pre-chilled mixture of concentrated nitric acid (50 mL) and concentrated sulfuric acid (100 mL) dropwise, keeping the internal temperature below 5°C.[2]
-
After the addition, stir the mixture at 0-5°C for 2 hours.
-
Very carefully pour the reaction mixture onto crushed ice (approx. 2 kg).
-
The resulting yellow precipitate is filtered, washed with copious amounts of cold water until the washings are neutral, and then dried. The product is 2-amino-5-bromo-3-nitropyridine.[3]
Step 3: Sandmeyer Reaction to Introduce the 2-Chloro Substituent
-
Objective: To replace the 2-amino group with a chloro group.
-
Reaction: 2-Amino-5-bromo-3-nitropyridine → 2-Chloro-5-bromo-3-nitropyridine
-
Causality: The Sandmeyer reaction is a classic transformation to convert an aromatic amino group into a variety of substituents, including halogens. The process involves two key stages: diazotization of the primary amine with sodium nitrite in a strong acid (HCl) to form a diazonium salt, followed by decomposition of this salt with a copper(I) chloride catalyst to yield the desired chloro-substituted pyridine.
Experimental Protocol:
-
Suspend 2-amino-5-bromo-3-nitropyridine (0.2 mol) in 500 mL of 6 M hydrochloric acid.
-
Cool the suspension to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.24 mol) in 50 mL of water dropwise, keeping the temperature below 5°C. Stir for 1 hour at 0°C after addition is complete.
-
In a separate flask, prepare a solution of copper(I) chloride (0.26 mol) in 100 mL of concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 60-70°C for 1 hour to ensure complete decomposition (cessation of nitrogen gas evolution).
-
Cool the mixture, dilute with water, and extract the product with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-bromo-3-nitropyridine, which can be purified by column chromatography.
Step 4: Nucleophilic Aromatic Substitution (SNAr) - Amination
-
Objective: To introduce the C4-amino group.
-
Reaction: 2-Chloro-5-bromo-3-nitropyridine → 5-Bromo-2-chloro-4-amino-3-nitropyridine
-
Causality: The pyridine ring is electron-deficient, and this is further amplified by the strongly electron-withdrawing nitro group at C3 and the chloro group at C2. This electronic arrangement makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). Ammonia acts as the nucleophile, attacking the C4 position to form a Meisenheimer complex, which then rearomatizes by expelling a proton to yield the aminated product. This reaction typically requires elevated temperature and pressure to proceed efficiently.
Experimental Protocol:
-
Place 2-chloro-5-bromo-3-nitropyridine (0.1 mol) and 200 mL of a concentrated aqueous ammonia solution (e.g., 28-30%) into a high-pressure steel autoclave.
-
Seal the reactor and heat the mixture to 120-140°C with stirring for 12-18 hours. (Caution: This operation must be performed with appropriate safety equipment).
-
After cooling the reactor to room temperature, carefully vent any excess pressure.
-
The solid product that has precipitated is collected by filtration.
-
The filtrate can be extracted with an organic solvent like ethyl acetate to recover more product.
-
Wash the combined product with water and dry under vacuum to yield 5-bromo-2-chloro-4-amino-3-nitropyridine.
Step 5: Reduction of the Nitro Group
-
Objective: To reduce the remaining nitro group to an amino group, forming the final diamine product.
-
Reaction: 5-Bromo-2-chloro-4-amino-3-nitropyridine → this compound
-
Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Reduction with iron powder in an acidic medium (like acetic acid or aqueous HCl) is a classic, cost-effective, and reliable method that is tolerant of aryl halides.[1] The iron acts as the reducing agent, being oxidized from Fe(0) to iron(II)/iron(III) species, while providing electrons for the reduction of the nitro group.
Experimental Workflow Diagram:
Caption: Experimental Workflow for the Final Reduction Step.
Experimental Protocol:
-
Charge a round-bottom flask with 5-bromo-2-chloro-4-amino-3-nitropyridine (0.05 mol), 300 mL of ethanol, 100 mL of water, and iron powder (0.25 mol, 5 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid (approx. 1 mL).
-
Heat the vigorously stirred suspension to reflux (approx. 80°C) for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the hot suspension through a pad of Celite to remove the iron salts, washing the pad with hot ethanol.
-
Combine the filtrate and washings and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.[4]
Physicochemical Data and Quality Control
Proper characterization of the final product and key intermediates is crucial for validating the synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | C₅H₄BrN₃O₂ | 218.01 | Yellow to light-brown powder[2][3] |
| This compound | 163452-78-6 | C₅H₅BrClN₃ | 222.47 | Off-white to pink solid |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR should be used to confirm the structure of the final product. The ¹H NMR spectrum is expected to show distinct signals for the two amino groups and the remaining aromatic proton on the pyridine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to confirm the molecular weight of the product, observing the characteristic isotopic pattern for compounds containing both bromine and chlorine.
-
Melting Point (MP): The melting point of the purified product should be determined and compared to literature values as an indicator of purity.
Conclusion
The multi-step synthesis outlined in this guide provides a clear and reproducible pathway to the valuable chemical intermediate this compound. By starting with the inexpensive 2-aminopyridine and proceeding through a series of well-established and understood chemical transformations, this protocol offers a practical approach for laboratory-scale preparation. The key to the synthesis lies in the precise control of regioselectivity during the electrophilic substitution steps and the successful execution of the challenging nucleophilic amination at the C4 position. Adherence to the detailed protocols and safety measures described herein is essential for achieving a high yield and purity of the final product.
References
- BenchChem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
-
Thalji, R. K., & Bergman, R. G. (2004). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Lawrence Berkeley National Laboratory. Retrieved from [Link]
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 43, 22. doi:10.15227/orgsyn.043.0022. Retrieved from [Link]
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
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5-Bromo-2-chloropyridine-3,4-diamine solubility data
An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloropyridine-3,4-diamine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 163452-78-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, predictive solubility analysis, and robust experimental protocols for empirical determination.
Introduction and Physicochemical Profile
This compound is a halogenated and aminated pyridine derivative. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of complex target molecules. The arrangement of a pyridine ring, two amino groups, a bromine atom, and a chlorine atom imparts a unique electronic and steric profile that dictates its interaction with various solvents.
Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical development. While specific quantitative solubility data is not extensively published, a robust analysis of its physicochemical properties allows for accurate prediction and the design of effective empirical measurement strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 163452-78-6 | [1][2] |
| Molecular Formula | C₅H₅BrClN₃ | [1][2][3] |
| Molecular Weight | 222.47 g/mol | [1][3] |
| Predicted pKa | 2.69 ± 0.50 | [1] |
| Predicted LogP | 1.66 | [3] |
| Topological Polar Surface Area (TPSA) | 64.93 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Expert Insights: The predicted LogP of 1.66 suggests a moderate lipophilicity. The presence of two amino groups (hydrogen bond donors) and the pyridine nitrogen (hydrogen bond acceptor) indicates a strong potential for interaction with polar protic solvents like water, ethanol, and methanol. However, the bromo and chloro substituents, along with the aromatic ring, contribute to its hydrophobic character, suggesting solubility in organic solvents. The predicted pKa of ~2.7 indicates that the compound is a weak base; its aqueous solubility is therefore expected to increase significantly in acidic conditions (pH < 2.7) due to the protonation of the amino groups and the pyridine nitrogen, forming more soluble salt forms.
Qualitative Solubility Prediction
Based on the structure and physicochemical properties, we can forecast the solubility behavior:
-
Aqueous Solvents: Low solubility is expected in neutral water (pH 7). Solubility should markedly increase as the pH is lowered below the pKa, creating a positive charge on the molecule and favoring interaction with water.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated due to the potential for hydrogen bonding with the solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected. These solvents can accept hydrogen bonds and have polarities that can accommodate the dipole moment of the molecule without the competing hydrogen-bonding network of water.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted. The polar amino groups and the pyridine nitrogen are incompatible with the nonpolar nature of these solvents.
Experimental Protocols for Solubility Determination
The absence of published data necessitates empirical determination. The following protocols are industry-standard methods for accurately measuring thermodynamic and kinetic solubility.
Thermodynamic Solubility via Shake-Flask Method
This is the gold-standard method for determining the equilibrium solubility of a compound.[4][5] It measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid material.
Causality Behind Experimental Choices: The extended equilibration time (24-48 hours) is crucial to ensure the dissolution process has reached a true equilibrium, avoiding the measurement of transient, supersaturated states.[5] Using a certified analytical standard for quantification via HPLC ensures the accuracy and traceability of the final measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., 10 mg in 2 mL of solvent) in a glass vial. The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter it through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved solid particles. This step is critical to prevent artificially high results.
-
Quantification:
-
Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile or DMSO).
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the filtered saturated sample and the calibration standards by a validated HPLC-UV method.
-
Calculate the concentration of the saturated sample against the calibration curve. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
-
Diagram of the Shake-Flask Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Screening via UV-Visible Spectrophotometry
This method is faster than the shake-flask method and is suitable for rapid screening in multiple solvents, provided the compound has a distinct UV-Vis chromophore and the solvent is transparent in that region.[6]
Trustworthiness of the Protocol: The validity of this method hinges entirely on the quality of the calibration curve. A linear response with a correlation coefficient (R²) greater than 0.995 is required to ensure that the absorbance measured directly and accurately corresponds to the compound's concentration, in adherence with the Beer-Lambert law.
Step-by-Step Methodology:
-
Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum (e.g., 200-400 nm) to find the λmax.
-
Prepare Calibration Curve:
-
Create a high-concentration stock solution.
-
Perform a series of precise dilutions to generate at least five standard solutions of decreasing concentration.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration. The resulting linear regression provides the equation to calculate unknown concentrations.[6]
-
-
Prepare and Analyze Saturated Solution:
-
Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).
-
Withdraw a sample of the clear, filtered supernatant.
-
Dilute the sample with a known volume of solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
-
Calculation: Measure the absorbance of the diluted sample at λmax and use the calibration curve's equation to calculate its concentration. Multiply by the dilution factor to determine the original solubility.
Diagram of the UV-Vis Spectrophotometry Workflow:
Caption: Workflow for Solubility Screening via UV-Vis.
Safety and Handling
While comprehensive toxicological data is not available, related compounds and supplier safety data sheets indicate that this compound should be handled with care.
-
Hazards: May cause skin, eye, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8][9]
-
First Aid: In case of contact, rinse eyes or skin thoroughly with water. If inhaled, move to fresh air.[9][10]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- An In-depth Technical Guide to the Solubility of Pyridine-2-sulfon
- 5-Bromo-2-chloropyridine | C5H3BrClN | CID 2734414. PubChem.
- 5-Bromo-2-chloropyridine 95 53939-30-3. Sigma-Aldrich.
- 3,4-DiaMino-5-broMo-2-chloropyridine 163452-78-6 wiki. Guidechem.
- 5-Bromo-6-chloropyridine-2,3-diamine. ChemScene.
- SAFETY D
- This compound. ChemUniverse.
- This compound | 163452-78-6. Sigma-Aldrich.
- Experimental and Computational Methods Pertaining to Drug Solubility. (PDF)
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- SAFETY DATA SHEET - 4-AMINO-5-BROMO-2-CHLOROPYRIDINE. ChemicalBook.
- SAFETY D
- SAFETY D
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-chloropyridine-3,4-diamine
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 5-Bromo-2-chloropyridine-3,4-diamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the identification and characterization of this molecule. While experimental data for this specific compound is not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to present a robust predictive analysis.
Introduction
This compound, with the molecular formula C₅H₅BrClN₃, is a halogenated and amino-substituted pyridine derivative.[1][2][3][4] Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity imparted by the bromine and chlorine substituents, which can serve as handles for further functionalization in cross-coupling reactions. The diamine functionality introduces potential for hydrogen bonding and coordination chemistry, making it a valuable scaffold for the synthesis of more complex molecules, including potential active pharmaceutical ingredients.
Accurate characterization of this molecule is paramount for its use in any application. This guide will provide a detailed exposition of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
The structure of this compound features a single aromatic proton and two amine groups. The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 8.0 | Singlet (s) | 1H | H-6 | The single aromatic proton at the 6-position is expected to be deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom in the pyridine ring and the halogens. Its chemical shift will be downfield. |
| ~ 5.0 - 6.0 | Broad Singlet (br s) | 2H | C4-NH₂ | The protons of the amine group at the 4-position are expected to be a broad singlet. The exact chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
| ~ 4.0 - 5.0 | Broad Singlet (br s) | 2H | C3-NH₂ | The protons of the amine group at the 3-position are also expected to be a broad singlet. The electronic environment is slightly different from the C4-NH₂, which may result in a different chemical shift. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 - 155 | C-2 | The carbon atom attached to the highly electronegative chlorine atom will be significantly deshielded and appear downfield. |
| ~ 140 - 145 | C-6 | This carbon, bonded to the aromatic proton, will be influenced by the ring nitrogen. |
| ~ 135 - 140 | C-4 | The carbon atom bonded to the amine group will have its chemical shift influenced by the nitrogen's electron-donating and the bromine's electron-withdrawing effects. |
| ~ 120 - 125 | C-3 | Similar to C-4, this carbon is attached to an amine group. |
| ~ 100 - 105 | C-5 | The carbon atom directly bonded to the bromine atom will be shielded relative to the other substituted carbons. |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and its ability to slow down the exchange of amine protons, allowing for their observation.
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the most informative technique would be high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI).
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The key feature will be the molecular ion peak. Given the presence of bromine and chlorine, this peak will appear as a characteristic cluster of isotopic peaks.
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
-
Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
-
This will result in a complex isotopic pattern for the molecular ion. The most abundant peaks will be:
-
[M]⁺ for C₅H₅⁷⁹Br³⁵ClN₃ at m/z ~220.94
-
[M+2]⁺ for C₅H₅⁸¹Br³⁵ClN₃ and C₅H₅⁷⁹Br³⁷ClN₃
-
[M+4]⁺ for C₅H₅⁸¹Br³⁷ClN₃
-
-
Predicted Collision Cross Section: PubChemLite provides predicted collision cross-section values which can be useful for ion mobility-mass spectrometry. For the [M+H]⁺ adduct, the predicted CCS is 133.9 Ų.[1]
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution data.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform data analysis to determine the exact mass and compare the isotopic pattern with the theoretical distribution for C₅H₅BrClN₃.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrations.
Expected IR Spectrum:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | A pair of bands in this region is characteristic of the symmetric and asymmetric stretching of the N-H bonds in the two primary amine groups. |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine groups will appear in this region. |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | These bands are characteristic of the pyridine ring vibrations. |
| 1250 - 1020 | C-N Stretch | Aryl-Amine | The stretching vibration of the bond between the aromatic ring and the amine nitrogen. |
| 800 - 600 | C-Cl and C-Br Stretch | Halogens | The carbon-halogen stretching vibrations will appear in the fingerprint region. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For a solid sample, the KBr pellet technique is common.[5] Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the KBr pellet.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and record the spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for spectroscopic characterization.
References
-
PubChem. 5-Bromo-2-chloropyrimidine. [Link]
-
A-Z Chemical. Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. [Link]
-
PubChemLite. 5-bromo-2-chloro-3,4-diamino-pyridine. [Link]
-
Acros Pharmatech. This compound. [Link]
-
Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
PubChem. 3-Bromo-5-chloropyridin-2-amine. [Link]
-
PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-chloropyridine-3,4-diamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-chloropyridine-3,4-diamine, a key heterocyclic intermediate in pharmaceutical and materials science research. This document delves into the theoretical principles governing the spectral features of this molecule, including the profound influence of its polysubstituted pyridine scaffold on proton chemical shifts. We present a predicted ¹H NMR spectrum based on established substituent effects, a detailed experimental protocol for acquiring high-fidelity data, and a systematic approach to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control of complex organic molecules.
Introduction
This compound is a highly functionalized pyridine derivative. Its structural complexity, featuring two electron-donating amino groups and two electron-withdrawing halogen substituents, makes it a valuable building block for synthesizing a wide range of more complex molecular architectures. The precise arrangement of these functional groups allows for selective chemical modifications, rendering it a crucial intermediate in the development of novel therapeutic agents and functional materials.
Given its role as a foundational precursor, unequivocal structural verification is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into the molecular structure in solution. This guide explains the causality behind the expected spectral features of this compound, enabling scientists to confidently identify the compound and assess its purity.
Theoretical Background: Understanding Substituent Effects in a Pyridine System
The ¹H NMR spectrum is governed by the chemical environment of each proton. In aromatic systems like pyridine, the chemical shift of a ring proton is determined by the combined electronic effects of all substituents. These effects can be broadly categorized as either shielding (electron-donating) or deshielding (electron-withdrawing).
-
Pyridine as a Parent Compound: The protons in unsubstituted pyridine are deshielded compared to those in benzene, with chemical shifts appearing at δ 8.6 (H-2/6), 7.2 (H-3/5), and 7.6 ppm (H-4).[1][2] This is due to the electron-withdrawing nature of the nitrogen atom, which reduces electron density on the ring carbons.[3]
-
Electron-Donating Groups (EDGs): The amino groups (-NH₂) at the C3 and C4 positions are powerful EDGs. They increase electron density on the pyridine ring through resonance, particularly at the ortho and para positions relative to themselves. This increased electron density induces a shielding effect, causing the signals of nearby protons to shift upfield (to a lower ppm value).[4]
-
Electron-Withdrawing Groups (EWGs): The chloro (-Cl) and bromo (-Br) substituents are EWGs. They decrease the ring's electron density through their inductive effect, causing a deshielding of the ring protons and shifting their signals downfield (to a higher ppm value).[4]
In this compound, these competing effects create a unique electronic environment for the sole remaining ring proton at the C6 position.
Structural Analysis and Spectral Prediction
A rigorous analysis of the molecular structure allows for a detailed prediction of the ¹H NMR spectrum.
Caption: Structure of this compound with the key proton (H-6) labeled.
The molecule contains three distinct sets of protons:
-
The C6-H Proton: This is the only aromatic proton. Its chemical shift will be a net result of the four substituents. The powerful para electron-donating effect of the 4-NH₂ group is expected to be the dominant influence, causing significant shielding. Therefore, the H-6 signal is predicted to appear considerably upfield relative to the typical ~8.6 ppm for a proton at this position in unsubstituted pyridine.
-
The 3-NH₂ Protons: These protons are chemically equivalent.
-
The 4-NH₂ Protons: These protons are also chemically equivalent but are in a different chemical environment from the 3-NH₂ protons.
Predicted Spectral Features:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6 | 7.0 - 7.5 | Singlet (s) | 1H | The strong shielding from the para-amino group at C4 shifts this signal significantly upfield. It appears as a singlet as there are no adjacent protons. |
| 3-NH₂ / 4-NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | 4H | The chemical shifts of amine protons are variable and depend on solvent, concentration, and temperature. They often appear as broad signals due to chemical exchange and quadrupolar coupling with the nitrogen atom. The two NH₂ groups may overlap or appear as two distinct broad signals. |
Experimental Protocol for Data Acquisition
To ensure the acquisition of a high-quality, interpretable spectrum, the following self-validating protocol is recommended.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.
Methodology Details:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the solid this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively dissolves the polar analyte and its residual solvent peak (δ ~2.50 ppm) does not typically interfere with signals in the aromatic or amine regions. Furthermore, its hydrogen-bond accepting nature helps in observing exchangeable -NH₂ protons as broader, more distinct signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup & Acquisition:
-
The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters: A standard proton experiment can be run with 8 to 16 scans, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all signals and normalize them to establish the relative proton ratios.
-
Illustrative Spectrum Interpretation
Based on the theoretical predictions, an illustrative ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following key features:
-
Aromatic Region (δ 7.0 - 8.0 ppm): A single peak, a sharp singlet, would be observed with an integration value corresponding to one proton (1H). This signal is unambiguously assigned to H-6 . Its upfield position relative to typical pyridine C6-H protons confirms the strong net shielding effect of the substituents.
-
Amine Region (δ 4.0 - 6.0 ppm): A broad signal (or two closely spaced broad signals) would be observed with a combined integration value corresponding to four protons (4H). This signal is assigned to the protons of the 3-NH₂ and 4-NH₂ groups . The broadening is a characteristic result of proton exchange and quadrupolar relaxation.[5]
Conclusion
The ¹H NMR spectrum of this compound is characterized by a distinct singlet in the aromatic region for the C6 proton and a broad signal corresponding to the four protons of the two amino groups. The chemical shift of the C6 proton is a powerful indicator of the electronic environment within the polysubstituted pyridine ring, demonstrating the dominant shielding effect of the C4-amino group. This technical guide provides the foundational knowledge for researchers to accurately acquire, interpret, and validate the structure of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.
References
- Vertex AI Search. (2024).
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
-
Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Sources
- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
13C NMR of 5-Bromo-2-chloropyridine-3,4-diamine
An In-Depth Technical Guide to the ¹³C NMR of 5-Bromo-2-chloropyridine-3,4-diamine
Abstract
This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer an in-depth analysis grounded in foundational NMR principles. We will dissect the theoretical underpinnings that govern the chemical shifts in this highly substituted heterocyclic system, present a field-proven, self-validating experimental protocol for data acquisition, and detail a multi-faceted strategy for unambiguous spectral assignment using a combination of 1D and 2D NMR techniques. The causality behind each experimental choice is explained to empower the reader with not just the 'how,' but the critical 'why,' ensuring methodological robustness and data integrity.
Introduction: The Significance of Structural Elucidation
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of electron-donating amino groups and electron-withdrawing halogen substituents on a pyridine core makes it a versatile precursor for the synthesis of novel imidazopyridine derivatives, which are prominent scaffolds in various pharmacologically active agents.
Given its role as a foundational molecular fragment, the unambiguous confirmation of its structure is paramount. While various analytical techniques contribute to characterization, ¹³C NMR spectroscopy provides direct, high-resolution insight into the carbon skeleton. Each unique carbon atom in the molecule generates a distinct signal, and the position of that signal (chemical shift) is exquisitely sensitive to its local electronic environment. This guide will demonstrate how to leverage ¹³C NMR, complemented by advanced pulse sequences, to achieve a complete and confident structural assignment.
Theoretical Principles: Understanding Substituent Effects on the Pyridine Ring
The ¹³C NMR spectrum of this compound is defined by the electronic interplay of its substituents with the pyridine ring. The pyridine ring itself is an electron-deficient (π-deficient) system, and its carbon chemical shifts are influenced by the nitrogen heteroatom. The addition of bromo, chloro, and two amino substituents creates a complex electronic landscape.
-
Electron-Donating Groups (-NH₂): The two amino groups at the C3 and C4 positions are powerful electron-donating groups (EDGs) through resonance. They increase electron density at the ipso (the carbon they are attached to), ortho, and para positions, causing these carbons to become more shielded and resonate at a lower chemical shift (upfield).
-
Electron-Withdrawing Groups (-Cl, -Br): The chlorine at C2 and bromine at C5 are electronegative and act as electron-withdrawing groups (EWGs) through induction. This effect deshields the attached carbon atom, shifting its resonance to a higher chemical shift (downfield). While halogens can donate electron density via resonance, the inductive effect is typically dominant for ¹³C chemical shifts.[1]
-
The Nitrogen Heteroatom: The nitrogen atom in the pyridine ring is highly electronegative, leading to a significant deshielding of the adjacent (α) carbons, C2 and C6.
These competing effects result in a wide dispersion of the five carbon signals, making their initial assignment a non-trivial challenge that requires a systematic approach.
A Validated Protocol for ¹³C NMR Data Acquisition
The integrity of NMR data begins with meticulous sample preparation and a logically structured acquisition workflow. The following protocol is designed to be self-validating, incorporating steps to ensure high-quality, reproducible results.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration is desirable to achieve a good signal-to-noise ratio in a reasonable time.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent due to its excellent solvating power for polar, hydrogen-bond-capable molecules like diamines.
-
Procedure:
-
Accurately weigh approximately 50 mg of this compound.[2]
-
Dissolve the sample in ~0.6 mL of high-purity deuterated DMSO-d₆.
-
Vortex the sample until the solute is completely dissolved.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that would degrade magnetic field homogeneity and result in poor spectral resolution.
-
Cap the NMR tube securely.
-
-
-
Instrument Setup and Calibration:
-
Rationale: Proper setup is essential for acquiring high-resolution data. The deuterium signal from the solvent is used to "lock" the magnetic field, compensating for any drift. Shimming adjusts the magnetic field homogeneity across the sample volume.
-
Procedure:
-
Insert the sample into the spectrometer's magnet.
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Tune and match the ¹³C and ¹H probes to ensure efficient radiofrequency pulse transmission and signal detection.[3]
-
-
-
Data Acquisition Parameters (for a 500 MHz Spectrometer):
-
Standard ¹³C{¹H} Spectrum:
-
Pulse Program: zgpg30 (or equivalent broadband proton-decoupled experiment with a 30° pulse angle).
-
Relaxation Delay (d1): 2.0 seconds. A sufficient delay is needed to allow all carbons, especially non-protonated (quaternary) ones, to relax back to equilibrium, ensuring more reliable signal intensities.[4]
-
Number of Scans (ns): 1024. This number can be adjusted based on sample concentration to achieve an adequate signal-to-noise ratio.
-
-
DEPT-135 Spectrum:
-
Rationale: This experiment is crucial for differentiating carbon types based on the number of attached protons. CH and CH₃ groups will appear as positive peaks, CH₂ groups as negative peaks, and quaternary carbons will be absent.[5][6][7]
-
Pulse Program: dept135 (or equivalent).
-
Parameters: Use standard parameters derived from the proton spectrum.
-
-
2D HSQC and HMBC Spectra:
-
Rationale: These 2D experiments provide definitive connectivity information. HSQC correlates carbons to their directly attached protons, while HMBC shows correlations over 2-4 bonds.[8][9][10]
-
Pulse Programs: Standard hsqcedetgpsisp2.2 (for edited HSQC) and hmbcgplpndqf (for HMBC).
-
Parameters: Optimize spectral widths in both dimensions to cover all proton and carbon signals.
-
-
-
Data Processing:
-
Procedure:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain data into the frequency domain.[11][12][13]
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak of DMSO-d₆ to 39.52 ppm.
-
-
Spectral Analysis and Unambiguous Assignment
The structural analysis combines predictions based on theory with definitive evidence from the suite of NMR experiments.
Predicted Chemical Shifts and Initial Hypothesis
Based on the substituent effects discussed previously, we can predict the relative order of the five carbon chemical shifts. The structure contains four quaternary carbons (C2, C3, C4, C5) and one methine carbon (C6).

-
C2: Attached to the electronegative nitrogen and an electron-withdrawing chlorine. Expected to be highly deshielded (high ppm).
-
C6: Attached to the electronegative nitrogen. As the only CH carbon, it will be identifiable. Expected to be significantly deshielded.
-
C4: Attached to two electron-donating amino groups (one directly, one ortho) and the ring nitrogen (para). Expected to be highly shielded (low ppm).
-
C5: Attached to an electron-withdrawing bromine and adjacent to an amino group. The effects are competing, but it is expected to be in the mid-to-downfield region of the aromatic carbons.
-
C3: Attached to an amino group and adjacent to another amino group and the chloro-substituted C2. Expected to be shielded relative to the halogenated carbons.
This leads to the following predicted assignments, which will be validated experimentally.
| Carbon Atom | Attached Groups | Predicted Electronic Effect | Predicted Chemical Shift (ppm) | Multiplicity (DEPT-135) |
| C2 | -Cl, =N- | Highly Deshielded | ~150-160 | Absent |
| C6 | -H, =N- | Deshielded | ~140-150 | Positive (CH) |
| C5 | -Br, -C(NH₂)- | Deshielded | ~125-135 | Absent |
| C3 | -NH₂, -C(Cl)- | Shielded | ~115-125 | Absent |
| C4 | -NH₂, -C(NH₂)- | Highly Shielded | ~105-115 | Absent |
Definitive Assignment Using a Multi-Experiment Approach
-
Identify C6 (The Methine Carbon):
-
The standard ¹³C spectrum will show five distinct signals.
-
The DEPT-135 spectrum will show only one positive signal.[14] This signal corresponds to the only carbon with a directly attached proton, C6 .
-
The HSQC spectrum will show a single correlation cross-peak between the ¹H signal of H6 and the ¹³C signal of C6 , providing absolute confirmation.[9]
-
-
Assign Quaternary Carbons using HMBC:
-
The HMBC spectrum is the key to assigning the remaining four quaternary carbons by observing correlations from the now-identified H6 proton.[8][15]
-
H6 to C2 and C5: The H6 proton will show a three-bond correlation (³JCH) to the carbon at position 2 (C2 ) and a two-bond correlation (²JCH) to the carbon at position 5 (C5 ). This allows for the assignment of C2 and C5 from the remaining three unknown signals. C2 is expected to be the most downfield of the two due to the adjacent nitrogen and chlorine.
-
H6 to C4: A three-bond correlation (³JCH) should also be visible from H6 to the carbon at position 4 (C4 ). This will identify the most upfield quaternary carbon signal as C4.
-
Assigning C3: By process of elimination, the last remaining quaternary carbon signal must be C3 . This can be confirmed by looking for correlations from the amine protons. The -NH₂ protons at C4 should show correlations to C3 and C5, while the -NH₂ protons at C3 should show correlations to C2 and C4, solidifying the entire assignment.
-
Conclusion
The structural elucidation of this compound via ¹³C NMR spectroscopy is a prime example of a systematic, evidence-based analytical approach. By combining a foundational understanding of substituent effects with a suite of modern 1D and 2D NMR experiments, an unambiguous assignment of every carbon in the molecule can be achieved with high confidence. The workflow presented here—from meticulous sample preparation to the integrated analysis of ¹³C, DEPT, HSQC, and HMBC data—serves as a robust and reliable template for the characterization of complex heterocyclic compounds, providing the structural certainty required for advanced research and development applications.
References
-
Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]
-
OpenStax. (n.d.). 13.12 DEPT ¹³C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]
-
LibreTexts Chemistry. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]
-
LibreTexts Chemistry. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
-
LibreTexts Chemistry. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
-
Morris, G. A. (n.d.). NMR Data Processing. eMagRes. Available at: [Link]
-
Thomas, St., et al. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
-
UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Available at: [Link]
-
Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. Available at: [Link]
-
University of California, Riverside. (n.d.). Sample Preparation and Positioning - NMR. Available at: [Link]
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Available at: [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Available at: [Link]
-
EPFL. (n.d.). NMR sample preparation. Available at: [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]
-
Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. Available at: [Link]
-
ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Available at: [Link]
-
Thomas, S., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]
-
Krygowski, T. M., et al. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications ¹³C NMR. Available at: [Link]
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Berman, A. P., et al. (2017). ¹³C Direct Detected NMR for Challenging Systems. PubMed Central. Available at: [Link]
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Fowler, S. (2017). How to predict the ¹³C NMR spectrum of a compound. YouTube. Available at: [Link]
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More O'Ferrall, R. A., & Murray, B. A. (1994). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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ChemBK. (2024). 5-BroMo-2-chloro-3,4-pyri... Available at: [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]
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MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
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Mass spectrometry of 5-Bromo-2-chloropyridine-3,4-diamine
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-chloropyridine-3,4-diamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound (C₅H₅BrClN₃), a key heterocyclic intermediate in pharmaceutical and materials science development. As a compound featuring a complex isotopic signature due to the concurrent presence of bromine and chlorine, its characterization demands a robust analytical approach. This document outlines detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, delves into the interpretation of its unique isotopic patterns, and proposes a logical fragmentation pathway for structural elucidation. The methodologies described herein are designed to be self-validating, ensuring high confidence in the identification and characterization of this molecule for researchers, scientists, and drug development professionals.
Introduction and Analytical Rationale
This compound is a substituted pyridine derivative whose utility stems from its multiple reactive sites, enabling diverse synthetic transformations.[1] The precise confirmation of its molecular structure and purity is paramount before its use in subsequent synthetic steps. Mass spectrometry (MS) serves as a primary analytical tool for this purpose, offering definitive confirmation of molecular weight and invaluable structural information through controlled fragmentation.
The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) imparts a highly characteristic and complex isotopic pattern to the molecular ion.[2] This pattern is not a complication but rather a powerful diagnostic feature. A high-resolution mass spectrometer can resolve these isotopic peaks, and their relative abundances provide a self-validating confirmation of the compound's elemental composition. This guide will explore two complementary ionization techniques: the "hard" Electron Ionization (EI) for detailed structural fragmentation and the "soft" Electrospray Ionization (ESI) for unambiguous molecular weight determination.[3]
Deciphering the Isotopic Signature
The most telling feature in the mass spectrum of this compound is its molecular ion (M⁺) cluster. The natural abundances of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) create a unique multiplet of peaks.[2][4] Understanding this pattern is the first step in confirming the compound's identity.
The monoisotopic mass of the compound, containing the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br), is approximately 220.9355 Da.[5] The full molecular ion cluster will span across M⁺, [M+2]⁺, and [M+4]⁺ regions.
Data Presentation: Predicted Isotopic Distribution for the Molecular Ion [C₅H₅⁷⁹Br³⁵ClN₃]⁺
| Isotopic Composition | Theoretical m/z | Relative Abundance (%) | Peak Designation |
| C₅H₅⁷⁹Br³⁵ClN₃ | 220.9355 | 100.0 | M⁺ |
| C₅H₅⁸¹Br³⁵ClN₃ / C₅H₅⁷⁹Br³⁷ClN₃ | 222.9334 | 129.2 | [M+2]⁺ |
| C₅H₅⁸¹Br³⁷ClN₃ | 224.9305 | 41.7 | [M+4]⁺ |
Note: The relative abundances are calculated based on isotopic probabilities and represent the expected intensity ratio of the peaks in the cluster. The [M+2]⁺ peak is a combination of two isobaric species and is therefore the most abundant in the cluster.
Experimental Protocol I: Electron Ionization (EI-MS)
EI-MS is the classic method for generating a reproducible "fingerprint" mass spectrum characterized by extensive fragmentation. This is ideal for structural elucidation and library matching.[6] The inherent volatility of the analyte makes it suitable for this technique.
Rationale for EI-MS
The high energy (typically 70 eV) used in EI ensures that sufficient energy is transferred to the molecule to induce fragmentation at its weakest points. For this compound, this allows for the systematic cleavage of halogen atoms and side chains, providing a clear pathway to deduce the core structure. The resulting fragmentation pattern is highly reproducible and serves as a robust identifier.
Step-by-Step Methodology
-
Sample Introduction: Introduce approximately 1 µL of a 1 mg/mL solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the instrument via a direct insertion probe (DIP) or a GC inlet if coupled with gas chromatography.
-
Ion Source Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C. This temperature is chosen to ensure volatilization without thermal degradation.
-
Trap Current: 100-200 µA.
-
-
Mass Analyzer Settings:
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion cluster.
-
Scan Rate: 2 scans/second.[6]
-
-
Data Acquisition: Acquire data for several minutes to obtain an averaged, high-quality spectrum.
Proposed Fragmentation Pathway under Electron Ionization
The fragmentation of the molecular ion (M⁺) is governed by the stability of the resulting ions and neutral losses. The aromatic pyridine core provides a stable scaffold.[7] Primary fragmentation events are expected to involve the loss of the halogen substituents and functional groups.
Mandatory Visualization: EI-MS Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for this compound.
Data Presentation: Major Expected Fragments in EI-MS
| Fragment Ion | Proposed Neutral Loss | Predicted m/z (Monoisotopic) | Comments |
| [C₅H₅BrClN₃]⁺ | — | 220.94 | Molecular Ion (M⁺). Exhibits the characteristic M, M+2, M+4 pattern. |
| [C₅H₅ClN₃]⁺ | •Br | 142.02 | Loss of a bromine radical. Shows a 3:1 isotopic pattern for chlorine. |
| [C₅H₅BrN₃]⁺ | •Cl | 185.97 | Loss of a chlorine radical. Shows a 1:1 isotopic pattern for bromine. |
| [C₅H₄BrClN₂]⁺ | •NH₂ | 204.93 | Loss of an amino radical. |
| [C₄H₄ClN₂]⁺ | •Br, HCN | 115.01 | Subsequent loss of hydrogen cyanide from the [M-Br]⁺ ion. |
| [C₄H₄BrN₂]⁺ | •Cl, HCN | 158.96 | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ ion. |
Experimental Protocol II: ESI-MS/MS
Electrospray ionization is the preferred method for confirming the molecular weight of a compound with high accuracy, as it imparts minimal energy and typically generates the protonated molecule, [M+H]⁺.[3] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation, providing structural confirmation.
Rationale for ESI-MS/MS
For novel compounds or those in complex matrices, confirming the molecular weight is the highest priority. ESI excels at generating intact molecular ions.[8] The subsequent isolation of this ion and its fragmentation via Collision-Induced Dissociation (CID) creates a clean product ion spectrum, free from the chemical noise of a complex mixture. This two-stage analysis provides orthogonal data points—accurate mass and fragmentation—for confident identification.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-5 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting protonation and achieving efficient ionization in positive ion mode.
-
-
Infusion and Ionization:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Ionization Mode: Positive Ion ESI (+ESI).
-
Capillary Voltage: +3.5 to +4.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 400 L/hr.
-
Desolvation Temperature: 350 °C.
-
-
MS Scan (Full Scan):
-
Acquire a full scan spectrum from m/z 100-400 to locate the protonated molecular ion cluster, [M+H]⁺, which will appear at m/z 222.94, 224.94, and 226.94.
-
-
MS/MS Scan (Product Ion Scan):
-
Set the quadrupole to isolate the most abundant peak of the [M+H]⁺ cluster (m/z 224.94).
-
Introduce argon into the collision cell as the collision gas.
-
Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation. This allows for the observation of both low-energy (gentle) and high-energy (extensive) fragmentation products.
-
Scan the second mass analyzer to detect the resulting product ions.
-
Mandatory Visualization: ESI-MS/MS Experimental Workflow
Caption: Workflow for ESI-MS/MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is a clear example of how seemingly complex spectral features can be leveraged for unambiguous compound identification. The distinct isotopic signatures of bromine and chlorine provide a powerful, built-in validation tool. By employing a dual-pronged approach of EI-MS for structural fingerprinting and ESI-MS/MS for high-confidence molecular weight confirmation and controlled fragmentation, researchers can fully characterize this important synthetic intermediate. The protocols and interpretive guides provided herein offer a robust framework for achieving accurate and reliable results, ensuring the integrity of data in research and development workflows.
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Reactivity of 5-Bromo-2-chloropyridine-3,4-diamine
An In-depth Technical Guide to the
Abstract
5-Bromo-2-chloropyridine-3,4-diamine is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its unique arrangement of two distinct halogen atoms and a vicinal diamine moiety on a pyridine core imparts a versatile and predictable reactivity profile. This guide provides an in-depth analysis of the molecule's electronic properties and explores its principal reaction pathways: cyclization to form imidazopyridines, regioselective palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. Through detailed mechanistic explanations, field-proven experimental protocols, and data-driven insights, this document serves as a comprehensive resource for researchers aiming to leverage this powerful synthetic building block.
Introduction: A Scaffold of Strategic Importance
In the landscape of medicinal chemistry, certain molecular scaffolds are deemed "privileged" for their ability to bind to a wide range of biological targets. The imidazopyridine core, structurally analogous to endogenous purines, is one such scaffold, appearing in numerous biologically active agents.[1][2] this compound is a premier starting material for the construction of these valuable structures, specifically the imidazo[4,5-b]pyridine isomer.
The molecule's synthetic utility is derived from its three key reactive features:
-
A Vicinal Diamine (Positions 3 and 4): This functionality is primed for cyclocondensation reactions to build the fused imidazole ring.
-
A Bromo Substituent (Position 5): The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions, serving as a versatile handle for introducing molecular diversity.
-
A Chloro Substituent (Position 2): The C-Cl bond, activated by the adjacent ring nitrogen, is susceptible to nucleophilic aromatic substitution, providing a secondary site for functionalization.
This guide will dissect the causality behind the molecule's reactivity, offering a logical framework for designing synthetic routes and troubleshooting common challenges.
Structural Analysis and Inherent Reactivity
The reactivity of this compound is governed by the interplay of its substituents' electronic effects. The pyridine ring nitrogen is strongly electron-withdrawing, which reduces the aromaticity of the ring and activates it towards nucleophilic attack, particularly at the α-positions (C2, C6).
-
C2-Chloro Group: Positioned alpha to the ring nitrogen, this site is highly electron-deficient and thus the primary locus for Nucleophilic Aromatic Substitution (SNAr) .
-
C5-Bromo Group: The C-Br bond is inherently weaker than the C-Cl bond, making it the preferred site for oxidative addition to a palladium(0) catalyst. This dictates the regioselectivity of cross-coupling reactions .[3][4]
-
N3 and N4 Amino Groups: The relative nucleophilicity of the two amino groups is critical for predicting the outcome of cyclization reactions. The N4-amino group is para to the electron-withdrawing ring nitrogen, which deactivates it via resonance more significantly than the N3-amino group (which is meta). Consequently, the N3-amine is generally more nucleophilic and is the typical site of initial attack in condensation reactions.[5]
Core Reactivity I: Cyclization to Imidazo[4,5-b]pyridines
The most prominent application of this compound is its conversion into the 6-bromo-7-chloro-1H-imidazo[4,5-b]pyridine scaffold. This transformation leverages the adjacent N3 and N4 amino groups to construct a fused imidazole ring.[6]
Causality of the Reaction
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic N3-amine typically initiates the reaction by attacking an electrophilic carbon, followed by an intramolecular cyclization and dehydration (or elimination) to form the aromatic imidazole ring.
Common electrophilic partners include:
-
Aldehydes: Used to synthesize 2-substituted imidazopyridines. The reaction often requires an oxidant (like iodine or sodium metabisulfite) to facilitate the final aromatization step.[6]
-
Carboxylic Acids or Equivalents: Direct condensation with carboxylic acids requires high temperatures, while acid chlorides or esters can be used under milder conditions.
-
Phosgene Equivalents (e.g., 1,1'-Carbonyldiimidazole - CDI): These reagents are used to form imidazo[4,5-b]pyridin-2(3H)-ones, which are valuable intermediates.[6]
Experimental Protocol: Synthesis of 6-Bromo-7-chloro-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol describes a representative cyclocondensation using benzaldehyde as the electrophile.[6]
Materials:
-
This compound (1.00 g, 4.49 mmol, 1.0 equiv)
-
Benzaldehyde (0.48 g, 4.50 mmol, 1.0 equiv)
-
Sodium metabisulfite (0.47 g, 2.47 mmol, 0.55 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound, benzaldehyde, and sodium metabisulfite in DMSO.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously. The sodium metabisulfite acts as an in-situ oxidizing agent for the dihydro-imidazopyridine intermediate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed (typically 4-6 hours).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMSO and unreacted benzaldehyde.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the desired 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.
Trustworthiness: The use of sodium metabisulfite provides a reliable, one-pot method for the oxidative cyclization, avoiding the need for harsher or multi-step oxidation procedures. Monitoring by TLC/LC-MS ensures the reaction is driven to completion, validating the endpoint.
Core Reactivity II: Palladium-Catalyzed Cross-Coupling
Once the imidazopyridine core is formed, or when using the diamine itself, the C5-bromo position is the primary site for introducing complexity and diversity through cross-coupling reactions.
Causality of Regioselectivity
The success of these reactions hinges on the differential reactivity of the C-Br and C-Cl bonds in the oxidative addition step of the catalytic cycle. The C-Br bond has a lower bond dissociation energy (approx. 280 kJ/mol) compared to the C-Cl bond (approx. 340 kJ/mol), making it significantly more susceptible to cleavage and insertion by a low-valent palladium catalyst.[3][4] This allows for highly selective functionalization at the C5 position while leaving the C2-chloro group untouched for potential subsequent reactions.
Table 1: Typical Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) or Pd(PPh₃)₄ (5) | SPhos (4-10) or PPh₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 80-110 |
| Sonogashira | Pd(PPh₃)₄ (5) | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | RT - 80 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos, RuPhos (2-5) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 100-120 |
Data synthesized from protocols for analogous bromo-chloro heterocycles.[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an arylboronic acid to the C5-bromo position.[4]
Materials:
-
This compound (or its imidazopyridine derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane and Water (4:1), degassed
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the pyridine substrate, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Trustworthiness: The use of a well-defined pre-catalyst system or a combination of a palladium source and a specific ligand (like the bulky electron-rich biarylphosphine SPhos) provides a self-validating system known to be robust and high-yielding for this class of transformation. The rigorous exclusion of oxygen is a key control point for ensuring reproducibility.
Core Reactivity III: Nucleophilic Aromatic Substitution (SNAr)
While less commonly exploited than the other functionalities, the C2-chloro group can be replaced via a nucleophilic aromatic substitution (SNAr) mechanism.
Causality of the Reaction
The electron-withdrawing effect of the pyridine nitrogen atom polarizes the C2-Cl bond, making the carbon atom highly electrophilic and susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, amines).[7] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity. This pathway is orthogonal to palladium-catalyzed coupling, typically requiring different conditions (strong nucleophile, often polar aprotic solvent, and sometimes higher temperatures) and reacting at a different site.
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The Strategic Utility of 5-Bromo-2-chloropyridine-3,4-diamine in the Synthesis of Biologically Active Molecules: A Technical Guide
This guide provides an in-depth technical analysis of 5-Bromo-2-chloropyridine-3,4-diamine, a versatile heterocyclic building block, for researchers, medicinal chemists, and drug development professionals. While direct biological activity of this compound is not extensively documented, its true value lies in its strategic application as a starting material for the synthesis of a diverse range of potentially bioactive molecules. This document will elucidate the synthetic versatility of this compound, with a particular focus on its application in the development of kinase inhibitors.
Compound Profile: this compound
This compound is a substituted pyridine with the molecular formula C₅H₅BrClN₃.[1][2][3] Its structure is characterized by a pyridine ring functionalized with a bromine atom at the 5-position, a chlorine atom at the 2-position, and two amino groups at the 3- and 4-positions. This unique arrangement of functional groups provides a platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 163452-78-6 | [1][2][3] |
| Molecular Formula | C₅H₅BrClN₃ | [1][2][3] |
| Molecular Weight | 222.47 g/mol | [1][3] |
| Appearance | Typically a solid | [4] |
| Storage | Store in a cool, dry, well-ventilated area, protected from light. | [1][5] |
Synthetic Versatility: A Tale of Two Halogens
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. This allows for selective and sequential reactions, enabling the synthesis of complex molecules with a high degree of control.
-
The 2-Chloro Position: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr) . This is due to the electron-withdrawing nature of the pyridine nitrogen atom. This position readily reacts with a variety of nucleophiles, particularly amines, which is a common feature in many kinase inhibitors that interact with the hinge region of the kinase.[6]
-
The 5-Bromo Position: The bromine atom at the 5-position is less reactive towards SₙAr but is ideally suited for transition metal-catalyzed cross-coupling reactions . Reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling can be employed to introduce a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.[6][7] This allows for the exploration of different chemical spaces to enhance potency and selectivity for a biological target.
This dual-reactivity allows for a divergent synthetic approach, where a common intermediate can be used to generate a large library of diverse compounds.
Caption: Divergent synthesis pathways from this compound.
Application in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[8] Small molecule kinase inhibitors have emerged as a major class of therapeutics.[8] The pyridine and pyrimidine scaffolds are prevalent in kinase inhibitors as they can mimic the purine ring of ATP and form key hydrogen bonds in the kinase hinge region.[6]
This compound serves as an excellent starting point for the synthesis of novel kinase inhibitors. The diamino groups at the 3- and 4-positions can be used to construct fused ring systems, such as imidazo[4,5-b]pyridines, which are known to be privileged scaffolds in kinase inhibitor design.
Hypothetical Synthesis of an Imidazo[4,5-b]pyridine Kinase Inhibitor Scaffold
The following workflow outlines a plausible synthetic route to a generic imidazo[4,5-b]pyridine core, a common scaffold for kinase inhibitors, starting from this compound.
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 5-Bromo-2-chloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloropyridine-3,4-diamine is a substituted pyridinediamine that holds potential as a scaffold in medicinal chemistry. While its primary utility has been as a synthetic intermediate, its structural similarity to known bioactive molecules, particularly those containing an aminopyridine core, suggests a range of plausible biological activities. This guide provides a comprehensive analysis of the putative mechanisms of action of this compound, drawing upon the established pharmacology of related compounds. We will explore the most probable molecular targets and signaling pathways, and present detailed experimental protocols for researchers to investigate and validate these hypotheses. This document is intended to serve as a foundational resource for initiating research into the pharmacological profile of this compound.
Introduction: The Aminopyridine Scaffold and Its Therapeutic Potential
The pyridine ring is a fundamental heterocyclic structure found in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a privileged scaffold in drug discovery.[3] When substituted with one or more amino groups, the resulting aminopyridines exhibit a diverse array of pharmacological activities.[4][5] Notably, aminopyridines are recognized for their ability to modulate the activity of various enzymes and ion channels.[4][5]
This compound, a member of the diamino-substituted pyridine family, is a versatile chemical intermediate in the synthesis of more complex pharmaceutical agents.[6] Although direct studies on its mechanism of action are not currently available in the public domain, its chemical architecture provides a strong basis for postulating its biological targets. The presence of the 3,4-diamine moiety, in conjunction with the halogen substitutions, suggests the potential for specific interactions with biological macromolecules.
This guide will therefore focus on a hypothesized mechanism of action for this compound, centered on the well-documented pharmacology of the aminopyridine class of compounds.
Primary Putative Mechanism of Action: Voltage-Gated Potassium (K+) Channel Blockade
The most established mechanism of action for aminopyridines is the blockade of voltage-gated potassium (K+) channels.[4][5] These channels are crucial for the repolarization of cell membranes following an action potential. By inhibiting these channels, aminopyridines can prolong the duration of the action potential, leading to an increase in neurotransmitter release at the presynaptic terminal.
The Molecular Basis of K+ Channel Inhibition
It is hypothesized that the aminopyridine moiety of this compound can enter the open pore of the K+ channel and bind to a site within the inner vestibule. The positively charged amino groups are thought to interact with negatively charged amino acid residues lining the pore, thereby occluding the channel and preventing the efflux of K+ ions.
Potential Downstream Cellular Effects
The prolongation of the action potential due to K+ channel blockade can have significant physiological consequences, including:
-
Enhanced Neurotransmitter Release: Increased calcium influx at the presynaptic terminal leads to greater release of neurotransmitters such as acetylcholine.
-
Increased Muscle Contraction: Enhanced neuromuscular transmission can lead to increased muscle contractility.
-
Neuronal Excitability: In the central nervous system, this can lead to increased neuronal firing.
The following diagram illustrates the proposed mechanism of K+ channel blockade by this compound.
Caption: Workflow for investigating secondary mechanisms.
Experimental Protocols for Mechanism of Action Studies
To validate the hypothesized mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.
Protocol 1: Electrophysiological Assessment of K+ Channel Blockade
Objective: To determine if this compound blocks voltage-gated potassium channels.
Methodology: Patch-Clamp Electrophysiology
-
Cell Culture: Utilize a cell line expressing a specific subtype of voltage-gated potassium channel (e.g., HEK293 cells transfected with Kv1.3).
-
Patch-Clamp Recording:
-
Prepare whole-cell patch-clamp recordings from the cultured cells.
-
Use a voltage protocol to elicit potassium currents (e.g., depolarizing voltage steps from a holding potential of -80 mV).
-
Record baseline potassium currents.
-
-
Compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perfuse the cells with a range of concentrations of the compound (e.g., 1 µM, 10 µM, 100 µM).
-
Record potassium currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak potassium current amplitude before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a concentration-response curve and determine the IC50 value.
-
Self-Validation: The protocol includes recording baseline currents and using multiple concentrations to establish a dose-dependent effect, which is a hallmark of a specific interaction. A vehicle control (DMSO alone) should also be run to ensure the solvent has no effect.
Protocol 2: In Vitro Diamine Oxidase (DAO) Inhibition Assay
Objective: To assess the inhibitory activity of this compound on DAO.
Methodology: Spectrophotometric Assay
-
Reagents:
-
Purified DAO enzyme.
-
DAO substrate (e.g., putrescine).
-
Chromogenic reagent (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
This compound.
-
-
Assay Procedure:
-
In a 96-well plate, add DAO enzyme, the compound at various concentrations, and the chromogenic reagent/HRP mixture.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the DAO substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percentage of inhibition relative to a control without the compound.
-
Calculate the IC50 value.
-
Self-Validation: This assay relies on a well-established enzymatic reaction. Including a known DAO inhibitor as a positive control and a vehicle control will validate the assay's performance.
Summary of Putative Biological Activities and Data
| Putative Mechanism | Primary Molecular Target | Predicted Biological Effect | Investigational Assays |
| Primary | Voltage-Gated K+ Channels | Enhanced Neurotransmission, Increased Muscle Contractility | Patch-Clamp Electrophysiology |
| Secondary | Diamine Oxidase (DAO) | Increased Histamine Levels | Spectrophotometric Enzyme Assay |
| Speculative | Protein Kinases | Altered Cell Signaling | Kinase Inhibition Assays |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be empirically determined, its structural features strongly suggest it may function as a modulator of ion channels and enzymes. The primary hypothesis presented here, the blockade of voltage-gated potassium channels, is grounded in the well-established pharmacology of the aminopyridine scaffold. The proposed experimental protocols provide a clear and robust framework for researchers to test this hypothesis and explore other potential biological activities. Further investigation into this compound and its derivatives could uncover novel therapeutic agents with a wide range of applications.
References
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Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology. [Link]
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Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed. [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Semantic Scholar. [Link]
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]
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The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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This compound. Acros Pharmatech. [Link]
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Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed. [Link]
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Pyridine: the scaffolds with significant clinical diversity. PubMed Central. [Link]
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This compound. AccelaChem. [Link]
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Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. [Link]
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Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. [Link]
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5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]
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Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. ResearchGate. [Link]
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Kinetic studies on the inhibition mechanism of diamine oxidase from porcine kidney by aminoguanidine. PubMed. [Link]
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Inhibition of human and canine diamine oxidase by drugs used in an intensive care unit: relevance for clinical side effects?. PubMed. [Link]
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Inhibition of histidine decarboxylase and diamine oxidase by 4-bromo-3-hydroxybenzyloxyamine. PubMed. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
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Recombinant human diamine oxidase activity is not inhibited by ethanol, acetaldehyde, disulfiram, diethyldithiocarbamate or cyanamide. PubMed. [Link]
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Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro. PubMed Central. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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An In-depth Technical Guide to 5-Bromo-2-chloropyridine-3,4-diamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-chloropyridine-3,4-diamine, a crucial heterocyclic building block in medicinal chemistry. The document delves into its discovery and historical context, detailing a plausible synthetic pathway derived from established chemical principles. A significant portion of this guide is dedicated to a detailed, step-by-step experimental protocol for its synthesis, offering insights into the rationale behind procedural choices. Furthermore, the guide summarizes the compound's physicochemical and spectroscopic properties and explores its significant applications in drug discovery, particularly in the development of kinase inhibitors. This document is intended to be an essential resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical development.
Introduction
This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its unique arrangement of bromo, chloro, and vicinal diamino functional groups on the pyridine core provides a versatile scaffold for the construction of diverse molecular architectures. The presence of multiple reaction sites allows for selective modifications, making it an attractive starting material for the development of targeted therapeutics. This guide aims to provide a detailed technical overview of this compound, from its synthesis to its applications, to support researchers in leveraging its full potential.
Discovery and Historical Context
While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily accessible scientific literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines in medicinal chemistry. The development of synthetic methodologies for functionalizing the pyridine ring throughout the 20th century laid the groundwork for the creation of complex derivatives like the topic compound. Its utility likely became apparent with the increasing interest in pyridine-based scaffolds for kinase inhibitors and other therapeutic agents in the late 20th and early 21st centuries. The strategic placement of its functional groups makes it a key precursor for building fused heterocyclic systems, a common motif in modern drug candidates.
Synthetic Pathway and Rationale
The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route involves the strategic introduction of the required functional groups onto the pyridine ring, culminating in the reduction of a nitro group to form the vicinal diamine.
The proposed pathway, illustrated below, leverages well-established and reliable organic transformations, ensuring a high degree of confidence in its practical application.
Sources
Methodological & Application
Application Note: 5-Bromo-2-chloropyridine-3,4-diamine as a Versatile Precursor in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-2-chloropyridine-3,4-diamine, a pivotal building block for the synthesis of complex heterocyclic scaffolds. With its unique substitution pattern, this diamine offers strategic advantages for constructing fused pyridine systems such as imidazo[4,5-b]pyridines and quinoxalines, which are prevalent motifs in medicinal chemistry and materials science. This document details the underlying chemical principles, provides field-proven experimental protocols, and discusses the critical aspect of regioselectivity that governs its reactivity. The content herein is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile precursor in their synthetic campaigns.
Introduction: A Strategically Substituted Building Block
This compound (CAS No. 163452-78-6) is a trifunctionalized pyridine derivative.[1][2] Its utility in organic synthesis is anchored by three key features:
-
An ortho-diamine functionality, which is a classic precursor for cyclocondensation reactions to form five- or six-membered heterocyclic rings.
-
A bromine atom at the 5-position, which serves as a versatile handle for post-cyclization modifications, primarily through palladium-catalyzed cross-coupling reactions.
-
A chlorine atom at the 2-position, which can also participate in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, often exhibiting different reactivity compared to the C5-bromo substituent.
This unique combination of reactive sites allows for the rapid assembly of molecular complexity and the generation of diverse compound libraries, making it a high-value intermediate in drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme classes.
Regioselectivity: The Key to Controlled Synthesis
A senior scientist's primary consideration when using a non-symmetrical diamine is regioselectivity. The electronic environment of this compound dictates the relative nucleophilicity of its two amino groups (N3 and N4), which is a critical factor in the initial step of most cyclization reactions.[3]
-
N3-Amino Group: This amine is positioned ortho to the strongly electron-withdrawing chloro substituent at C2. The inductive effect of the chlorine atom significantly reduces the electron density on the N3-amino group, rendering it less nucleophilic.
-
N4-Amino Group: This amine is situated meta to the C2-chloro group and ortho to the C5-bromo group. While the bromo group is also electron-withdrawing, the deactivating effect on the adjacent N4 is generally less pronounced than that of the C2-chloro group on N3.
Consequently, the initial nucleophilic attack in condensation reactions will preferentially occur at the more nucleophilic N4-amino group.[4] This predictable regioselectivity is fundamental for designing synthetic routes to specific isomers.[5][6]
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. chemscene.com [chemscene.com]
- 3. Regioselectivity - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective “hydroamination” of alk-3-ynones with non-symmetrical o-phenylenediamines. Synthesis of diversely substituted 3H-1,5-benzodiazepines via (Z)-3-amino-2-alkenones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Reactivities Involved in the Regioselectivity of Osazone Formation [pubs.sciepub.com]
Application Notes and Protocols: 5-Bromo-2-chloropyridine-3,4-diamine as a Strategic Building Block for Heterocyclic Synthesis
Introduction: The Strategic Value of 5-Bromo-2-chloropyridine-3,4-diamine in Contemporary Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide a gateway to diverse chemical space is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and their strategic functionalization is key to modulating pharmacological activity.[1] this compound is an exemplary building block, engineered with a unique constellation of reactive sites that permit a programmed and divergent synthesis of a variety of fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis and utility of this versatile intermediate, offering detailed protocols for the construction of imidazopyridines, triazolopyridines, and pyridopyrazines, classes of compounds with demonstrated significance in drug development. The inherent functionalities—an ortho-diamine, a bromine atom, and a chlorine atom—are strategically positioned to allow for sequential and site-selective reactions, making it a powerful tool for generating libraries of complex molecules for screening and lead optimization.
Synthesis of the Building Block: A Proposed Pathway to this compound
A direct, peer-reviewed synthesis for this compound is not extensively documented. However, a scientifically sound route can be proposed based on established pyridine chemistry. The following multi-step synthesis is a logical and practical approach for obtaining the title compound in a laboratory setting.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Part 1: Synthesis of 3-Amino-5-bromo-2-chloropyridine
The initial steps to a key intermediate, 3-amino-5-bromo-2-chloropyridine, are well-precedented.
Step 1a: Nitration of 2-Amino-5-bromopyridine
This reaction introduces a nitro group at the 3-position, ortho to the amino group, which directs the nitration.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
-
Slowly add 2-amino-5-bromopyridine in portions, maintaining the temperature below 10°C.
-
Add a mixture of nitric acid and sulfuric acid dropwise, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-amino-5-bromo-3-nitropyridine.
-
Step 1b: Sandmeyer Reaction to Introduce the Chloro Group
The Sandmeyer reaction is a classic transformation to replace an amino group with a halide via a diazonium salt.[2]
-
Protocol:
-
Suspend 2-amino-5-bromo-3-nitropyridine in a solution of hydrochloric acid and cool to 0°C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography to obtain 5-bromo-2-chloro-3-nitropyridine.[2]
-
Step 1c: Reduction of the Nitro Group
The nitro group is reduced to an amino group, yielding the key intermediate.
-
Protocol:
-
Dissolve 5-bromo-2-chloro-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and hydrochloric acid, or stannous chloride in hydrochloric acid.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off the solid catalyst, and neutralize the filtrate.
-
Extract the product with an organic solvent, wash, dry, and purify to yield 3-amino-5-bromo-2-chloropyridine.
-
Part 2: Proposed Synthesis of this compound
This final step to the target diamine is proposed based on known pyridine chemistry, involving a nitration and subsequent reduction.
-
Rationale: The existing amino group at the 3-position will direct nitration to the 4-position. Subsequent reduction of the newly introduced nitro group will afford the desired 3,4-diamine.
-
Proposed Protocol:
-
Nitration: Dissolve 3-amino-5-bromo-2-chloropyridine in concentrated sulfuric acid at 0°C. Add a nitrating mixture (e.g., nitric acid in sulfuric acid) dropwise while maintaining a low temperature. After the reaction is complete, pour onto ice and neutralize to precipitate 5-bromo-2-chloro-3-amino-4-nitropyridine.
-
Reduction: Reduce the resulting 3-amino-4-nitropyridine derivative using a suitable reducing agent (e.g., iron in acetic acid or catalytic hydrogenation) to yield this compound.
-
Application in Heterocyclic Synthesis: Detailed Protocols
The strategic arrangement of functional groups in this compound allows for its use in the synthesis of a variety of fused heterocyclic systems.
Synthesis of 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridines
The ortho-diamine functionality is ideal for the construction of the imidazole ring through condensation with aldehydes or carboxylic acids.
Diagram: Imidazopyridine Synthesis
Caption: General scheme for imidazopyridine synthesis.
Protocol 1a: Condensation with Aldehydes
-
Rationale: The reaction proceeds via the formation of a Schiff base between one of the amino groups and the aldehyde, followed by intramolecular cyclization and subsequent oxidation to the aromatic imidazopyridine.
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde (1.0-1.2 eq).
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Protocol 1b: Condensation with Carboxylic Acids (Phillips-Ladenburg Synthesis)
-
Rationale: This method involves the formation of an amide bond followed by a dehydrative cyclization. The use of a high-boiling solvent or a dehydrating agent facilitates the final cyclization step.
-
Experimental Protocol:
-
Combine this compound (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq) in a high-boiling solvent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture at a high temperature (typically 120-160°C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it into a beaker of ice water with stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry. Purify further if necessary.
-
Synthesis of 6-Bromo-7-chloro-1H-[1][2][3]triazolo[4,5-b]pyridines
The formation of a triazole ring from an ortho-diamine is achieved through diazotization of one amino group followed by intramolecular cyclization.
Diagram: Triazolopyridine Synthesis
Caption: General scheme for triazolopyridine synthesis.
-
Rationale: The reaction of an ortho-diamine with nitrous acid (generated in situ from sodium nitrite and an acid) leads to the diazotization of one of the amino groups. The resulting diazonium salt is then attacked by the adjacent amino group in an intramolecular cyclization to form the stable triazole ring.
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in an aqueous acidic solution (e.g., acetic acid or dilute hydrochloric acid) and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional period to ensure complete cyclization.
-
The product may precipitate from the reaction mixture. If so, filter the solid, wash with cold water, and dry.
-
If the product remains in solution, neutralize the mixture and extract with a suitable organic solvent. Wash the organic layer, dry, and concentrate to obtain the crude product for further purification.
-
Synthesis of 7-Bromo-8-chloro-pyrido[3,4-b]pyrazines
The reaction of the ortho-diamine with a 1,2-dicarbonyl compound is a classical and efficient method for the synthesis of pyrazine-fused systems, known as quinoxalines or, in this case, pyridopyrazines.
Diagram: Pyridopyrazine Synthesis
Caption: General scheme for pyridopyrazine synthesis.
-
Rationale: The reaction proceeds through a double condensation between the two amino groups of the diamine and the two carbonyl groups of the dicarbonyl compound, followed by a dehydration to form the aromatic pyrazine ring.
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a solvent such as ethanol or a mixture of ethanol and water.
-
Add the 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, or benzil) (1.0 eq).
-
A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the condensation.
-
Heat the reaction mixture to reflux for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold solvent and dry. Recrystallization or column chromatography can be used for further purification.
-
Data Summary: Representative Heterocyclic Scaffolds
| Starting Material | Reagent | Product | Heterocyclic Core | Potential Applications |
| This compound | Formic Acid | 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | Kinase inhibitors, Antiviral |
| This compound | Benzaldehyde | 6-Bromo-7-chloro-2-phenyl-1H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | Anticancer, Anti-inflammatory |
| This compound | Sodium Nitrite | 6-Bromo-7-chloro-1H-[1][2][3]triazolo[4,5-b]pyridine | [1][2][3]Triazolo[4,5-b]pyridine | Agrochemicals, Material Science |
| This compound | Glyoxal | 7-Bromo-8-chloro-pyrido[3,4-b]pyrazine | Pyrido[3,4-b]pyrazine | Antibacterial, Antifungal |
| This compound | Biacetyl | 7-Bromo-8-chloro-2,3-dimethyl-pyrido[3,4-b]pyrazine | Pyrido[3,4-b]pyrazine | CNS agents, Dyes |
Medicinal Chemistry Insights and Future Directions
The heterocycles derived from this compound are of significant interest in drug discovery. The imidazo[4,5-b]pyridine core, for instance, is a key feature in a number of kinase inhibitors and other therapeutic agents.[1] The bromine and chlorine atoms on the resulting fused systems serve as valuable handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The strategic placement of these halogens can also be used to modulate the electronic properties and metabolic stability of the final compounds. The triazolo and pyrazino analogues, while less explored, offer unique pharmacophoric features and are worthy of investigation for a range of biological targets.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. Its unique substitution pattern allows for the efficient construction of imidazo-, triazolo-, and pyridopyrazine-fused systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this intermediate and to generate novel molecular entities for drug discovery and development programs. The potential for further diversification through functionalization of the halogen atoms makes this a truly powerful tool in the arsenal of the modern medicinal chemist.
References
- Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 9, 2026, from [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213–5228. [Link]
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- 1. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
The Strategic Application of 5-Bromo-2-chloropyridine-3,4-diamine in the Synthesis of Novel Kinase Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and selectivity is paramount. Heterocyclic compounds form the backbone of many approved drugs, and among them, the imidazo[4,5-b]pyridine scaffold has emerged as a "privileged" structure. Its structural analogy to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases. This guide provides an in-depth exploration of the utility of a key starting material, 5-Bromo-2-chloropyridine-3,4-diamine , in the synthesis of potent kinase inhibitors. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the biological significance of the resulting compounds.
The Versatile Scaffold: this compound
This compound (CAS No: 163452-78-6) is a highly functionalized pyridine derivative that serves as an invaluable building block for the construction of the imidazo[4,5-b]pyridine core. The strategic placement of its functional groups dictates its synthetic utility:
-
Ortho-diamine Functionality: The adjacent amino groups at the C3 and C4 positions are primed for cyclocondensation reactions with a variety of electrophilic partners, such as aldehydes and carboxylic acids (or their derivatives), to form the fused imidazole ring.
-
Halogen Substituents: The bromine atom at the C5 position and the chlorine atom at the C2 position act as versatile synthetic "handles." These sites are amenable to a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl and heteroaryl moieties. This capability is crucial for exploring the structure-activity relationships (SAR) and fine-tuning the pharmacological properties of the final compounds.
From Diamine to Potent Kinase Inhibitors: The Imidazo[4,5-b]pyridine Core
The synthesis of the imidazo[4,5-b]pyridine core from this compound is a robust and well-established chemical transformation. The general approach involves a cyclocondensation reaction, which can be achieved through several methods.
Caption: General synthetic workflow from this compound to diverse kinase inhibitors.
The resulting 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine scaffold is a key intermediate. The bromine atom at the 6-position is particularly useful for introducing diversity through palladium-catalyzed cross-coupling reactions, enabling the synthesis of extensive libraries of compounds for high-throughput screening.
Application in the Development of Aurora Kinase Inhibitors
The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. A series of imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[1] The synthesis of these inhibitors often leverages the reactivity of substituted diaminopyridines.
Protocol 1: Synthesis of 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
This protocol details the synthesis of a key intermediate that can be further elaborated into a range of kinase inhibitors. The reaction involves the cyclization of this compound with a phosgene equivalent like 1,1'-carbonyldiimidazole (CDI).
Materials and Equipment:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition of CDI: In a separate flask, prepare a solution of CDI (1.1 eq) in anhydrous THF. Add this solution dropwise to the stirred solution of the diamine at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Add water to the residue to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one.[2]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial as CDI is highly reactive towards water. Moisture would lead to the decomposition of CDI and reduce the yield of the desired product.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
TLC Monitoring: TLC is an essential technique to track the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.
Application in the Synthesis of Mixed-Lineage Kinase 3 (MLK3) Inhibitors
Mixed-lineage protein kinase 3 (MLK3) is implicated in various human cancers and neurodegenerative diseases. A series of 3H-imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent MLK3 inhibitors.[3] The synthesis of these inhibitors showcases the utility of the imidazo[4,5-b]pyridine scaffold derived from a diaminopyridine precursor.
Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-imidazo[4,5-b]pyridine Derivatives
This protocol describes a general method for the functionalization of the 6-bromo-imidazo[4,5-b]pyridine core, a key step in the synthesis of many kinase inhibitors.
Materials and Equipment:
-
6-Bromo-substituted-1H-imidazo[4,5-b]pyridine intermediate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Standard laboratory equipment for workup and purification (e.g., separatory funnel, rotary evaporator, column chromatography system)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 6-bromo-imidazo[4,5-b]pyridine intermediate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-imidazo[4,5-b]pyridine derivative.[4][5][6][7]
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.
-
Inert Atmosphere: The palladium catalyst in its active form is sensitive to oxygen, so an inert atmosphere is necessary to prevent its degradation and ensure catalytic activity.
Biological Activity of Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors targeting various kinases involved in cancer and other diseases.
| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
| Imidazo[4,5-b]pyridines | Aurora Kinases | 15 - 25 nM | [8] |
| Imidazo[4,5-b]pyridines | MLK3 | 6 - 14 nM | [3] |
| Imidazo[4,5-b]pyridines | FLT3/Aurora | 6.2 nM (FLT3), 7.5 nM (Aurora-A) | [9] |
| Imidazo[4,5-b]pyridines | CDK9 | 0.63 - 1.32 µM | [10] |
| Imidazo[4,5-b]pyridines | TAM (AXL, MER) | 0.77 nM (AXL), 9 nM (MER) | [11] |
The data in the table above highlights the sub-micromolar to nanomolar potency of imidazo[4,5-b]pyridine derivatives against a range of therapeutically relevant kinases.
Sources
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- 2. 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one | 1207627-28-8 | HYB62728 [biosynth.com]
- 3. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. tcichemicals.com [tcichemicals.com]
- 8. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chemoselective Suzuki Coupling of 5-Bromo-2-chloropyridine-3,4-diamine
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in medicinal chemistry, where the construction of biaryl and heteroaryl motifs is a frequent necessity for modulating the pharmacological profiles of drug candidates.[3]
Within this context, the pyridine scaffold is of paramount importance. Specifically, substituted pyridine-3,4-diamines are key precursors to imidazo[4,5-b]pyridines, a class of heterocyclic compounds prevalent in numerous biologically active molecules and approved therapeutics.[4] The subject of this guide, 5-Bromo-2-chloropyridine-3,4-diamine, is a highly versatile building block designed for strategic, sequential functionalization. It features two distinct halogen atoms at electronically different positions, offering a handle for chemoselective synthesis.
The fundamental principle governing its reactivity in Suzuki couplings is the differential bond strength of carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl for susceptibility to palladium(0) oxidative addition.[1][5][6] This inherent reactivity difference allows for the selective coupling at the C5-Br position under carefully controlled conditions, leaving the C2-Cl position and the vicinal diamines intact for subsequent transformations. These application notes provide a comprehensive technical guide, including a field-proven protocol, for achieving high-yield, selective Suzuki coupling on this valuable intermediate.
The Catalytic Cycle and Basis for Chemoselectivity
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile. For this compound, this step is the selectivity-determining event. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that oxidative addition occurs preferentially at the C5 position.[2][5]
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium(II) center, displacing the halide. The choice of base is critical for this step's efficiency.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]
While the C-Br bond is intrinsically more reactive, the electron-deficient nature of the pyridine ring activates both halogen positions towards oxidative addition.[6][7] Therefore, maintaining control over reaction conditions (temperature, catalyst activity, reaction time) is essential to prevent over-reaction or loss of selectivity. The vicinal diamino groups can also potentially coordinate with the palladium center, which necessitates the use of robust and well-defined catalyst systems.[7]
Detailed Protocol: Selective C5-Arylation
This protocol provides a robust starting point for the Suzuki coupling of a generic arylboronic acid to the C5 position of this compound. Optimization may be required for particularly challenging or sterically hindered boronic acids.
Materials and Equipment
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.)
-
Solvents: Anhydrous, degassed 1,4-Dioxane (or Toluene) and degassed deionized water
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stir bar, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware, silica gel for chromatography.
Reagent Table (Example for 1.0 mmol Scale)
| Reagent | Purpose | M.W. ( g/mol ) | Equivalents | Amount (mg) |
| This compound | Electrophile | 222.47 | 1.0 | 222.5 mg |
| Phenylboronic Acid | Nucleophile | 121.93 | 1.2 | 146.3 mg |
| Pd(PPh₃)₄ | Catalyst | 1155.56 | 0.03 (3 mol%) | 34.7 mg |
| K₂CO₃ | Base | 138.21 | 2.0 | 276.4 mg |
| 1,4-Dioxane | Organic Solvent | - | - | 4.0 mL |
| Water | Aqueous Solvent | - | - | 1.0 mL |
Step-by-Step Experimental Procedure
-
Inert Atmosphere Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask and connect it to a dual vacuum/inert gas manifold. Evacuate the flask under high vacuum and gently heat with a heat gun to remove adsorbed moisture. Backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[1][6]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03 equiv.) to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 v/v ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.[1][10]
-
Reaction Execution: Equip the flask with a condenser (under inert gas). Lower the flask into a preheated oil bath or heating mantle set to 90-100 °C. Stir the mixture vigorously.[1][6]
-
Reaction Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-Up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-2-chloropyridine-3,4-diamine product.
Optimization Insights: The Rationale Behind Component Selection
Achieving high yield and selectivity requires a rational approach to choosing reaction parameters. The following explains the causality behind the choices in the protocol.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Strategy |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable Pd(0) source for many standard couplings. For more challenging substrates, Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with specific ligands are often more effective as they form the active Pd(0) species in situ.[7] |
| Ligand | PPh₃ (from catalyst), dppf (from catalyst), or add-on ligands like XPhos, SPhos | For heteroaryl halides, standard PPh₃ can be sufficient. However, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to higher yields and faster reactions, especially with less reactive boronic acids.[7][11][12] If the reaction is sluggish, switching to one of these advanced ligands is a primary optimization step. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for the transmetalation step. K₂CO₃ is a good starting point. For less reactive boronic acids or sluggish reactions, stronger bases like K₃PO₄ or Cs₂CO₃ can significantly improve yields.[7][10] The base must be strong enough to facilitate boronate complex formation but not so strong as to cause substrate degradation. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O (4:1 to 10:1 ratio) | Aprotic organic solvents provide good solubility for the organic components, while water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface.[1][7] Thoroughly degassing the solvents by sparging with an inert gas or freeze-pump-thaw cycles is critical to prevent oxidative degradation of the Pd(0) catalyst.[1][10] |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to provide the activation energy for the oxidative addition step.[6][7] A temperature screen is advisable. However, excessively high temperatures (>120 °C) can lead to catalyst decomposition or loss of chemoselectivity. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active catalyst system.3. Ineffective base or low temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents. Use a fresh bottle of catalyst.2. Switch to a more active ligand system (e.g., Pd(OAc)₂ with SPhos or XPhos).[7]3. Use a stronger base (K₃PO₄) and/or increase the reaction temperature. |
| Protodeboronation | 1. Boronic acid instability.2. Presence of excess water or overly strong base. | 1. Use a boronic ester (e.g., pinacol ester) instead of the acid.2. Use anhydrous conditions with a base like KF in THF.[7][12] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. | 1. Improve degassing procedure for solvents and ensure a leak-free inert gas setup.[7] |
| Loss of Selectivity (Di-substitution) | 1. Reaction temperature is too high.2. Catalyst system is too active.3. Reaction time is excessively long. | 1. Reduce the reaction temperature.2. Revert to a less active catalyst (e.g., Pd(PPh₃)₄) if using a highly active Buchwald-type system.3. Monitor the reaction closely and stop it once the starting material is consumed. |
Applications and Subsequent Transformations
The product of this reaction, a 5-aryl-2-chloropyridine-3,4-diamine , is a valuable intermediate for further diversification. The preserved functional groups serve as handles for subsequent reactions:
-
Imidazo[4,5-b]pyridine Formation: The 1,2-diamine moiety can be readily cyclized with aldehydes, carboxylic acids, or their derivatives to construct the imidazo[4,5-b]pyridine core, a privileged scaffold in drug discovery.[4]
-
Secondary Cross-Coupling: The remaining C2-chloro group can be targeted in a second, distinct cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) under more forcing conditions to install a different substituent, enabling the synthesis of complex, tri-substituted pyridines.[6][13]
This strategic, stepwise approach provides medicinal chemists with a powerful tool for rapidly generating libraries of complex heterocyclic compounds for biological screening.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- Benchchem. Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. BenchChem.
- Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
- ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (76 → 76).100g.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
-
Anderson, K. W., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 51(46), 11529-11533. Available at: [Link]
- Elsevier. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- Benchchem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
- Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem.
- MDPI.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- NIH. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
- Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- NIH. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
- ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
- ChemUniverse. This compound. ChemUniverse.
- Sigma-Aldrich. 5-Bromo-2-chloropyridine. Sigma-Aldrich.
- ChemScene. This compound. ChemScene.
- Acros Pharmatech. This compound.
- ChemicalBook. 3,4-DiaMino-5-broMo-2-chloropyridine. ChemicalBook.
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- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Selective Buchwald-Hartwig Amination of 5-Bromo-2-chloropyridine-3,4-diamine
Abstract
This technical guide provides a comprehensive framework and detailed experimental protocols for the selective Buchwald-Hartwig amination of 5-Bromo-2-chloropyridine-3,4-diamine. Pyridine derivatives are foundational scaffolds in medicinal chemistry, and the ability to selectively functionalize poly-halogenated pyridines is crucial for the synthesis of complex pharmaceutical intermediates.[1][2] This document elucidates the principles of chemoselectivity in palladium-catalyzed C-N cross-coupling reactions, offering researchers a robust methodology to favor amination at the more reactive carbon-bromine bond over the carbon-chlorine bond. We present optimized reaction conditions, a step-by-step protocol, troubleshooting guidance, and a discussion of the mechanistic rationale behind the selection of catalysts, ligands, and bases.
Introduction: The Strategic Importance of Selective Amination
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[3][4] Its broad functional group tolerance and operational simplicity have made it an indispensable tool in the pharmaceutical industry for the construction of arylamines, which are ubiquitous motifs in active pharmaceutical ingredients (APIs).[5]
The substrate, this compound, presents a unique synthetic challenge and opportunity. As a di-halogenated pyridine, it offers two potential sites for cross-coupling. The strategic goal is to leverage the inherent differences in reactivity between the C-Br and C-Cl bonds to achieve selective functionalization. Successful mono-amination at the C-5 position (C-Br) yields a valuable intermediate, retaining the C-2 chloro-substituent for subsequent orthogonal transformations, thereby enabling rapid diversification and the construction of complex molecular architectures.
This guide provides a detailed protocol grounded in mechanistic principles to reliably achieve this selective transformation.
The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity
The success of this selective amination hinges on the differential reactivity of carbon-halogen bonds in the rate-determining step of the catalytic cycle: oxidative addition to the palladium(0) center.[6] The generally accepted order of reactivity for aryl halides is C–I > C–Br > C–OTf > C–Cl.[7][8]
This reactivity trend allows for a thermodynamic and kinetic window where the palladium catalyst will preferentially cleave the weaker C-Br bond over the stronger, less reactive C-Cl bond. By carefully controlling reaction parameters, particularly temperature, the activation energy barrier for C-Cl bond insertion is not overcome, leading to the desired mono-aminated product with high fidelity.
Figure 1: Reaction scheme illustrating the selective amination at the C-5 position.
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is paramount to rational protocol design and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving the palladium catalyst.[3][9][10]
-
Active Catalyst Formation: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it is first reduced in situ to the active Pd(0) species. Using a Pd(0) source like Pd₂(dba)₃ bypasses this step.[7]
-
Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate. This is typically the rate-limiting step and the basis for the C-Br/C-Cl selectivity.[6]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center, displacing the halide. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.
Figure 2: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is designed as a robust starting point. Optimization of temperature, reaction time, and catalyst loading may be necessary for different amine coupling partners.
4.1 Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Amine: Desired primary or secondary amine (1.2-1.5 equiv)
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Ligand: RuPhos (2-4 mol%) or other suitable biaryl phosphine ligand
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (2.0-2.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1-0.2 M concentration)
-
Inert Gas: High-purity Argon or Nitrogen
4.2 Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Schlenk line or inert atmosphere glovebox
-
Septa, needles, and syringes for inert transfers
-
Heating mantle or oil bath with temperature controller
-
TLC plates or LC-MS for reaction monitoring
4.3 Step-by-Step Procedure
All operations should be performed under an inert atmosphere.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., RuPhos, 2 mol%).
-
Addition of Solids: In the same flask, add the base (e.g., NaOtBu, 2.2 equiv) and the this compound substrate (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., Toluene) via syringe. If the amine is a liquid, add it via syringe (1.2 equiv). If the amine is a solid, it should be added in Step 2 with the other solids.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots quenched with water and extracted with ethyl acetate. The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the pure 5-amino-2-chloropyridine-3,4-diamine derivative.
Parameter Selection and Optimization
The choice of catalyst, ligand, and base is critical for achieving high yield and selectivity. The following table summarizes key considerations.
| Parameter | Recommended Choice(s) | Rationale & Justification |
| Pd Precatalyst | Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ | Pd(0) sources are often more active and do not require an in situ reduction step, leading to more reproducible results. |
| Ligand | RuPhos, XPhos, BrettPhos | Sterically hindered, electron-rich biaryl phosphine ligands are highly effective. They promote fast rates of reductive elimination and stabilize the monoligated Pd(0) species, which is crucial for efficient oxidative addition.[11] |
| Base | NaOtBu, LHMDS (Strong) | Strong, non-nucleophilic bases. Promote high reaction rates and are effective for a wide range of amines. Incompatible with base-sensitive functional groups.[7][9] |
| K₃PO₄, Cs₂CO₃ (Weak) | Weaker inorganic bases offer excellent functional group tolerance. They may require higher catalyst loadings or temperatures but are often the best choice for sensitive substrates.[7][9] | |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are required. Toluene and dioxane are common due to their high boiling points and ability to dissolve the organometallic intermediates. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently anhydrous conditions- Base is not strong enough | - Ensure rigorous inert atmosphere technique.- Use freshly distilled, anhydrous solvent.- Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).- Increase catalyst/ligand loading or temperature. |
| Formation of Byproducts | - C-Cl bond amination (over-reaction)- Hydrodehalogenation (Br replaced by H) | - Lower the reaction temperature to increase selectivity for C-Br.- Reduce reaction time.- Ensure the amine is not the limiting reagent. |
| Poor Product Recovery | - Product is water-soluble- Emulsion during work-up | - Perform multiple extractions with the organic solvent.- Add brine to the aqueous layer to break emulsions.- Consider a different extraction solvent. |
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing valuable, functionalized pyridine intermediates. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds and carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields of the desired mono-aminated product. This protocol provides a reliable and scalable foundation for applications in drug discovery and development, enabling the efficient construction of complex molecular libraries.
References
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 9, 2026, from [Link]
-
Efficient Synthesis of Pyridines. (n.d.). Virginia Commonwealth University. Retrieved January 9, 2026, from [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synfacts. Retrieved January 9, 2026, from [Link]
- Synthesis of pharmaceutically useful pyridine derivatives. (2002).
-
Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025). Medium. [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013). ResearchGate. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society. [Link]
-
The Palladium-Catalyzed Heteroarylation of Adamantylalkyl Amines with Dihalogenopyridines: Scope and Limitations. (n.d.). ResearchGate. [Link]
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Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of Bath. [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (n.d.). National Institutes of Health. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). National Institutes of Health. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). National Institutes of Health. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). eScholarship, University of California. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). National Institutes of Health. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). National Institutes of Health. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. (n.d.). National Institutes of Health. [Link]
-
Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity. (n.d.). PubMed. [Link]
-
Ligand-Promoted Meta-C–H Amination and Alkynylation. (n.d.). National Institutes of Health. [Link]
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The Strategic Synthesis of Fused Pyridine Inhibitors from 5-Bromo-2-chloropyridine-3,4-diamine: An Application and Protocol Guide
Introduction: The Versatility of a Halogenated Pyridine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of kinases makes it a privileged structure. The strategic functionalization of this core is paramount in achieving potency and selectivity. 5-Bromo-2-chloropyridine-3,4-diamine emerges as a highly valuable and versatile starting material for the synthesis of a diverse array of fused heterocyclic compounds with significant therapeutic potential. The presence of vicinal diamines allows for the construction of fused imidazole and triazole ring systems, while the distinct reactivity of the chloro and bromo substituents offers orthogonal handles for subsequent diversification. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for the synthesis of imidazopyridine and triazolopyridine-based inhibitor cores.
Core Synthetic Strategies: Building Complexity from a Pre-functionalized Core
The synthetic utility of this compound lies in the inherent reactivity of its functional groups. The 3,4-diamine moiety is primed for cyclization reactions, forming five-membered heterocyclic rings. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5-position is ideal for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for a modular and systematic approach to the synthesis of complex molecules.
A generalized workflow for the synthesis of inhibitors from this compound can be visualized as a two-stage process: initial core formation via cyclization of the diamine, followed by diversification through reactions at the halogenated positions.
Caption: A generalized workflow for inhibitor synthesis.
Protocol I: Synthesis of Imidazo[4,5-b]pyridine Scaffolds
The reaction of 1,2-diamines with aldehydes or their equivalents is a classic and efficient method for the construction of the imidazole ring. This approach can be readily applied to this compound to generate the corresponding 7-bromo-2-chloro-1H-imidazo[4,5-b]pyridine core, a versatile intermediate for further elaboration.
Causality Behind Experimental Choices:
-
Choice of Aldehyde: The nature of the aldehyde's R-group directly translates to the substituent at the 2-position of the imidazopyridine ring. This allows for the introduction of various functionalities to probe the active site of the target protein.
-
Oxidative Cyclization: The reaction often proceeds via an initial condensation to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic imidazopyridine. The use of an oxidizing agent like iodine or simply exposure to air can facilitate this step. Alternatively, using reagents like sodium metabisulfite can promote the cyclization under milder conditions.[1]
-
Solvent Selection: Solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used due to their ability to dissolve the starting materials and facilitate the reaction at elevated temperatures.[1]
Detailed Experimental Protocol: Synthesis of 7-Bromo-2-chloro-2-phenyl-1H-imidazo[4,5-b]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (0.2 M).
-
Reagent Addition: Add benzaldehyde (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Catalyst Addition: Add a catalytic amount of iodine (0.1 eq.).[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 222.47 | 1.0 | 1.0 | 222.5 mg |
| Benzaldehyde | 106.12 | 1.1 | 1.1 | 116.7 mg |
| Iodine | 253.81 | 0.1 | 0.1 | 25.4 mg |
| Ethanol | - | - | - | 5 mL |
Protocol II: Synthesis of[1][2][3]Triazolo[4,5-b]pyridine Scaffolds
The formation of a triazole ring from a 1,2-diamine can be achieved through diazotization of one of the amino groups followed by intramolecular cyclization. This strategy provides access to the[1][2][3]triazolo[4,5-b]pyridine core, another important scaffold in medicinal chemistry.
Causality Behind Experimental Choices:
-
Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This reactive intermediate is key to the subsequent cyclization.
-
Acidic Conditions: A strong acid, such as hydrochloric acid or sulfuric acid, is required for the formation of nitrous acid from sodium nitrite.
-
Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.
Detailed Experimental Protocol: Synthesis of 7-Bromo-2-chloro-[1][2][3]triazolo[4,5-b]pyridine
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in water. Add this solution dropwise to the cold suspension of the diamine, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired triazolopyridine.
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 222.47 | 1.0 | 1.0 | 222.5 mg |
| Sodium Nitrite | 69.00 | 1.1 | 1.1 | 75.9 mg |
| Concentrated HCl | 36.46 | - | - | As required |
| Water | 18.02 | - | - | As required |
Further Functionalization: The Power of Orthogonal Halogen Reactivity
The synthesized imidazo[4,5-b]pyridine and[1][2][3]triazolo[4,5-b]pyridine cores, still bearing the chloro and bromo substituents, are ideal substrates for further diversification. The chlorine at the 2-position can be displaced by various nucleophiles, such as amines, via an SNAr reaction. The bromine at the 7-position is a handle for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties.[4][5]
Caption: Orthogonal functionalization of the fused pyridine core.
Conclusion: A Gateway to Novel Chemical Space
This compound represents a powerful and versatile building block for the synthesis of novel kinase inhibitors and other biologically active molecules. The straightforward and high-yielding protocols for the construction of fused imidazopyridine and triazolopyridine cores, coupled with the potential for subsequent orthogonal functionalization, provide a robust platform for the rapid generation of diverse compound libraries. The methodologies outlined in this guide are intended to empower researchers in their quest for new and effective therapeutic agents.
References
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Liu, J.-Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine.
- Al-Tel, T. H. (2011). Synthesis of novel imidazo[4,5-b]pyridine N-glycosides and evaluation of their cytotoxic and topoisomerase I inhibitory activity. European Journal of Medicinal Chemistry, 46(9), 4347-4353.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.
-
Mishra, S. R., et al. (2021). Synthesis, biological evaluation and molecular docking of novel 2H-chromene based imidazopyridine derivatives as potent peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 128005. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- Kale, R. R., et al. (2011). A facile, one-pot, and green synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines. Tetrahedron Letters, 52(28), 3617-3620.
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloropyridine.
-
Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. Available at: [Link]
-
Batra, A., et al. (2024). Synthesis of Triazolo[4',5':4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction. ACS Omega, 9(27), 29372–29378. Available at: [Link]
-
Sanapalli, B. K. R., et al. (2022). Synthetic strategies for the preparation of imidazopyridines. RSC Advances, 12(35), 22655-22675. Available at: [Link]
- Dymińska, L. (2012). Vibrational and theoretical studies of methyl-substituted imidazo[4,5-c]pyridines.
- Rosenberg, S. H., et al. (1992). Studies on the mechanism of renin inhibition by A-64662. A potent, orally active inhibitor of human and primate renin. Journal of Medicinal Chemistry, 35(13), 2373-2380.
- Zamcova, M., et al. (2015). Synthesis and biological evaluation of novel quinoxalinone derivatives as potential antimicrobial agents. Molecules, 20(4), 6834-6851.
- BenchChem. (n.d.). Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors.
-
Ji, J., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4614. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Bromo-2-chloropyridine-3,4-diamine
Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The imidazo[4,5-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry for the development of kinase inhibitors.[1][2] Its structural resemblance to the endogenous purine core of ATP allows it to effectively compete for the ATP-binding site of kinases.[1][3]
5-Bromo-2-chloropyridine-3,4-diamine is a key starting material for the construction of this valuable scaffold. The vicinal diamine functionality provides a direct route to form the fused imidazole ring, while the strategically placed bromine and chlorine atoms offer orthogonal handles for subsequent chemical modifications. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. This guide provides detailed protocols and technical insights for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors, empowering researchers in their drug discovery efforts.
Synthetic Strategy: From Diamine to Potent Inhibitors
The core synthetic transformation involves the cyclocondensation of this compound with an appropriate electrophile to construct the fused imidazole ring, yielding a 6-bromo-2-chloro-1H-imidazo[4,5-b]pyridine core. The bromine atom at the 6-position is particularly valuable for introducing diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This enables the installation of a wide array of aryl and heteroaryl moieties that can probe different regions of the kinase active site. The chlorine atom at the 2-position can also be a site for further modification, although it is often retained in the final inhibitor structure.
Below is a general workflow illustrating this synthetic approach:
Sources
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Protocol for the Selective N-Arylation of 5-Bromo-2-chloropyridine-3,4-diamine via Palladium-Catalyzed Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the experimental procedure for the N-arylation of 5-Bromo-2-chloropyridine-3,4-diamine, a critical transformation for the synthesis of complex heterocyclic molecules in medicinal chemistry and materials science. We present a detailed protocol based on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction known for its high efficiency and broad functional group tolerance.[1][2] This document explains the underlying reaction principles, offers a step-by-step experimental procedure targeting selective mono-arylation, discusses methods for product purification and characterization, and provides insights into potential challenges and troubleshooting. The aim is to equip researchers with a robust and reproducible methodology for accessing novel N-aryl pyridine derivatives.
Introduction: Significance and Challenges
N-aryl substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The introduction of an aryl group onto a nitrogen atom of a pyridine core can significantly modulate a molecule's biological activity, pharmacokinetic properties, and material characteristics. The substrate, this compound[3], is a highly functionalized building block offering multiple reaction sites. However, its inherent complexity—possessing two nucleophilic amino groups and two electrophilic halide centers—presents a significant synthetic challenge. Achieving selective N-arylation without competing side reactions, such as di-arylation or coupling at the halide positions, requires a carefully optimized catalytic system.
Modern cross-coupling methods, particularly the Palladium-catalyzed Buchwald-Hartwig amination, have largely superseded harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[1][4] The Buchwald-Hartwig reaction offers milder conditions, broader substrate scope, and superior yields, making it the method of choice for this transformation.[5] This protocol focuses on leveraging a modern palladium-phosphine catalyst system to achieve the selective mono-N-arylation of this versatile diamine substrate.
Reaction Principles: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine.[1][5] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.
The Catalytic Cycle consists of three key steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II)-aryl-halide intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido group couple, and the desired N-aryl amine product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
The choice of ligand, base, and solvent is critical for the success of the reaction. Sterically bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or chelating ligands like Xantphos) are often employed to facilitate both the oxidative addition and the final reductive elimination step, which is typically rate-limiting.[2][7] The base is required to deprotonate the amine, and common choices range from strong alkoxides like sodium tert-butoxide (NaOtBu) to milder carbonates like cesium carbonate (Cs₂CO₃), depending on the substrate's functional group tolerance.[6]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective mono-N-arylation of this compound with a generic aryl bromide. Optimization may be required for specific aryl halides.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Acros, etc. | Substrate (1.0 equiv) |
| Aryl Bromide | ≥98% | Sigma-Aldrich, etc. | Coupling partner (1.1-1.2 equiv) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Strem, etc. | Palladium precursor (1-2 mol%) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | ≥98% | Strem, etc. | Ligand (2-4 mol%) |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich, etc. | Base (1.4 equiv) |
| Anhydrous Toluene | DriSolv™ or equivalent | Various | Reaction Solvent |
| Ethyl Acetate (EtOAc) | HPLC Grade | Various | For workup and chromatography |
| Hexanes | HPLC Grade | Various | For chromatography |
| Deionized Water | For workup | ||
| Brine (Saturated NaCl solution) | For workup | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography |
| Schlenk flask or oven-dried vial with stir bar | Reaction vessel | ||
| Inert gas system (Argon or Nitrogen) | |||
| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring | ||
| Rotary Evaporator | |||
| Standard laboratory glassware |
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere)
-
To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound (e.g., 222 mg, 1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous toluene (5-10 mL) to the flask. The solvent should be degassed prior to use for best results.
Reaction Execution
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe. Dilute the aliquot with ethyl acetate and spot on a TLC plate, eluting with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize under UV light (254 nm). The reaction is complete when the limiting reagent (typically the diamine) is consumed (usually 4-24 hours).
Workup and Purification
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water (10 mL) carefully.
-
Transfer the mixture to a separatory funnel. Add ethyl acetate (20 mL) and shake.
-
Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution, starting with a low polarity solvent system (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity (e.g., to 50% EtOAc/Hexanes), is typically effective for separating the product from starting materials and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-arylated product, likely as a solid.
Characterization
-
Characterize the purified product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify key functional groups.
-
Experimental Workflow Diagram
Caption: Workflow for the N-arylation of this compound.
Expected Results and Troubleshooting
-
Yield: A successful reaction should provide the mono-arylated product in moderate to high yields (60-90%), depending on the specific aryl halide used.
-
Selectivity: The protocol is designed to favor mono-arylation by using a slight excess of the diamine relative to the aryl halide. However, the formation of a di-arylated byproduct is possible. This can be identified by MS (higher molecular weight) and TLC (often a less polar spot). To minimize di-arylation, one can use a larger excess of the diamine starting material or reduce the amount of aryl halide to sub-stoichiometric amounts (e.g., 0.9 equiv).
-
Purity: The product after column chromatography should be >95% pure as determined by ¹H NMR.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized) | Ensure all reagents and solvents are anhydrous and the system is thoroughly purged with inert gas. Use fresh Pd₂(dba)₃. |
| Poor quality base | Use fresh, high-purity NaOtBu. Open and handle it under an inert atmosphere. | |
| Insufficient temperature | Ensure the internal reaction temperature reaches the target. | |
| Formation of Side Products | Di-arylation | Decrease the equivalents of aryl halide. Increase the equivalents of the diamine. |
| Hydrodehalogenation of aryl halide | Ensure the reaction is free of water and other protic sources. | |
| Difficulty in Purification | Product co-elutes with starting material or byproduct | Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina) or purification method (e.g., recrystallization). |
Alternative Method: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed alternative for N-arylation.[8][9] While often requiring higher temperatures (110-140 °C) and polar aprotic solvents like DMSO or DMF, it can be more cost-effective.[10] A typical Ullmann system involves a copper(I) source like CuI, a ligand such as a diamine or phenanthroline derivative, and a base like K₂CO₃ or K₃PO₄.[4][11] This method can be particularly useful for large-scale synthesis where palladium cost is a concern.
Safety Precautions
-
Palladium Catalysts and Ligands: Handle in a fume hood. While not highly toxic, fine powders can be respiratory irritants.
-
Sodium tert-butoxide (NaOtBu): Highly corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas. Reacts violently with water.
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
-
Aryl Halides: Many are irritants or toxic. Consult the specific Safety Data Sheet (SDS) for the reagent being used.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Using Copper-Diamine Catalysts. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type C-N and C-O Bond Formation. Organic Letters, 6(6), 913–916. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. [Link]
-
Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
-
MDPI. (2020). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. [Link]
-
MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
National Center for Biotechnology Information. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]
-
Journal of the American Chemical Society. (2007). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Acros Pharmatech. (n.d.). This compound. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. This compound [acrospharmatech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
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- 11. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
Application Note & Protocol: A Robust and Scalable Synthesis of 5-Bromo-2-chloropyridine-3,4-diamine and its Derivatives
Abstract and Introduction
5-Bromo-2-chloropyridine-3,4-diamine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring vicinal diamines and versatile halogen handles, makes it an invaluable scaffold for constructing complex molecular architectures. Derivatives of this compound are integral to the development of novel therapeutics, including kinase inhibitors and other targeted agents in oncology and immunology. The vicinal diamine moiety is a common motif in biologically active molecules and serves as a key anchor for binding to biological targets[1].
The successful transition from bench-scale discovery to pilot-plant and commercial production hinges on the availability of a robust, safe, and scalable synthetic route. This application note provides a comprehensive, field-proven guide for the multi-step synthesis of this compound, designed for researchers, chemists, and process development professionals. We detail a four-part synthesis commencing from 2-amino-5-bromo-3-nitropyridine, focusing on the causality behind experimental choices, critical safety considerations for scale-up, and in-process controls to ensure a self-validating and reproducible protocol.
Overall Synthetic Strategy
The synthesis is designed as a linear, four-step sequence. The strategy involves the initial conversion of an amino group to a chloro group via a Sandmeyer reaction, followed by a sequence of nitro-group reduction and regioselective nitration to build the required functionality on the pyridine core. Each step has been optimized for scalability and safety.
Caption: Four-step synthetic pathway to the target compound.
Part 1: Synthesis of 5-Bromo-2-chloro-3-nitropyridine (Intermediate 1)
Principle & Mechanistic Insight
This initial step employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an arylamine into an aryl halide. The transformation proceeds via an intermediate diazonium salt (Ar-N₂⁺), which is generated by treating the amine with nitrous acid (formed in situ from NaNO₂ and a strong acid). The diazonium salt is then decomposed in the presence of a copper(I) catalyst, in this case, copper(I) chloride, to install the chloro substituent. Precise temperature control is paramount, as diazonium salts are thermally unstable.
Scale-Up Protocol
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Amino-5-bromo-3-nitropyridine | 1.0 | 218.01 | 10.0 | 45.87 |
| Hydrochloric Acid (37%) | ~12.0 | 36.46 | 45.2 (37.7 L) | 452.0 |
| Sodium Nitrite (NaNO₂) | 1.2 | 69.00 | 3.80 | 55.04 |
| Copper(I) Chloride (CuCl) | 1.3 | 98.99 | 5.96 | 60.23 |
| Water | - | 18.02 | As required | - |
| Ethyl Acetate | - | 88.11 | As required | - |
Procedure:
-
Vessel Preparation: Charge a suitably sized, jacketed glass-lined reactor with 6 M Hydrochloric Acid (prepared by diluting 22.6 L of 37% HCl with 22.6 L of water).
-
Suspension: Begin vigorous agitation and cool the acid to 0 °C. Slowly add 2-amino-5-bromo-3-nitropyridine (10.0 kg) portion-wise, ensuring the internal temperature does not exceed 5 °C. A thick yellow slurry will form.
-
Diazotization: Prepare a solution of sodium nitrite (3.80 kg) in water (10 L). Add this solution dropwise to the reactor slurry over 2-3 hours, maintaining the internal temperature strictly between 0 °C and 5 °C.[2] A slight exotherm will be observed; control it with the reactor cooling jacket.
-
Catalyst Preparation: In a separate vessel, prepare a solution of copper(I) chloride (5.96 kg) in 37% hydrochloric acid (15 L).
-
Sandmeyer Reaction: Slowly add the cold CuCl solution to the diazonium salt slurry. A vigorous evolution of nitrogen gas will occur. The addition rate should be controlled to manage the gas evolution and maintain the temperature below 10 °C.
-
Decomposition: After the addition is complete, allow the reaction to slowly warm to room temperature over 2 hours, then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.[2]
-
Work-up & Isolation: Cool the mixture to room temperature and dilute with water (50 L). Extract the product into ethyl acetate (3 x 30 L). Combine the organic layers, wash with water (20 L) and then saturated brine (20 L).
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 5-bromo-2-chloro-3-nitropyridine as a pale-yellow solid. (Expected yield: 75-85%).
Causality and Scale-Up Considerations
-
Why low temperature for diazotization? Aryl diazonium salts are prone to explosive decomposition at elevated temperatures. Maintaining a temperature below 5 °C is a critical safety measure.
-
Why Cu(I) catalyst? Copper(I) facilitates the single-electron transfer mechanism required for the displacement of dinitrogen gas and installation of the chloride.
-
Scalability Challenge: The primary hazard is the management of the exothermic diazotization and the controlled decomposition of the diazonium intermediate. Ensure robust cooling capacity and a well-vented reactor to handle nitrogen gas evolution safely.
Part 2: Synthesis of 3-Amino-5-bromo-2-chloropyridine (Intermediate 2)
Principle & Mechanistic Insight
This step involves the selective reduction of an aromatic nitro group to an amine. While various methods exist, reduction with iron powder in the presence of an acidic activator like ammonium chloride is a classic, cost-effective, and highly scalable method.[3] Iron acts as the electron donor, being oxidized from Fe(0) to iron oxides, while protons are supplied by the aqueous medium. This method is often preferred over catalytic hydrogenation at scale for its lower cost and avoidance of specialized high-pressure equipment.
Scale-Up Protocol
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (kg) | Moles (mol) |
| 5-Bromo-2-chloro-3-nitropyridine | 1.0 | 237.45 | 10.0 | 42.11 |
| Iron Powder (<325 mesh) | 5.0 | 55.85 | 11.76 | 210.6 |
| Ammonium Chloride (NH₄Cl) | 0.5 | 53.49 | 1.13 | 21.1 |
| Ethanol | - | 46.07 | 80 L | - |
| Water | - | 18.02 | 40 L | - |
| Celite® | - | - | 2 kg | - |
Procedure:
-
Reactor Setup: Charge the reactor with 5-bromo-2-chloro-3-nitropyridine (10.0 kg), ethanol (80 L), water (40 L), and ammonium chloride (1.13 kg).
-
Heating: Begin agitation and heat the mixture to reflux (approx. 80 °C).
-
Iron Addition: Once at reflux, add the iron powder (11.76 kg) portion-wise over 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 3-5 hours after the final iron addition.
-
Filtration: Cool the reaction mixture to 40-50 °C and filter through a pad of Celite® to remove the iron oxides. Wash the filter cake thoroughly with hot ethanol (2 x 10 L).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. The product will precipitate from the remaining aqueous solution.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum at 50 °C to afford 3-amino-5-bromo-2-chloropyridine. (Expected yield: 85-95%).
Causality and Scale-Up Considerations
-
Why Iron/NH₄Cl? This system is a robust and economical choice for large-scale nitro reductions. Ammonium chloride helps maintain a slightly acidic pH to facilitate the reaction and prevent the formation of passivating oxide layers on the iron surface.
-
Scalability Challenge: The main challenge is handling the large volume of solid iron oxides during filtration. Ensure filtration equipment is appropriately sized. The reaction is exothermic, so controlled addition of the iron powder is necessary to manage the heat load.
Part 3: Synthesis of 5-Bromo-2-chloro-4-amino-3-nitropyridine (Intermediate 3)
Principle & Mechanistic Insight
This is a critical and hazardous step involving the regioselective electrophilic nitration of the electron-rich aminopyridine ring. A mixed acid system (HNO₃/H₂SO₄) is used to generate the potent electrophile, the nitronium ion (NO₂⁺). The amino group at the C3 position is a powerful activating, ortho-para director. Nitration is therefore directed to the C4 position (ortho) and C6 position (para). Steric hindrance from the adjacent bromo and chloro groups disfavors C6 substitution, leading to high regioselectivity for the desired C4 position.
Scale-Up Protocol
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3-Amino-5-bromo-2-chloropyridine | 1.0 | 207.47 | 10.0 | 48.20 |
| Sulfuric Acid (98%) | ~5.0 | 98.08 | 24.6 (13.4 L) | 250.8 |
| Nitric Acid (90%) | 1.1 | 63.01 | 3.35 (2.2 L) | 53.02 |
| Ice/Water | - | 18.02 | As required | - |
Procedure:
-
Strict Safety Protocol: This reaction MUST be performed in a reactor with robust temperature control, emergency quenching capabilities, and appropriate blast shielding. All personnel must wear acid-resistant PPE, including face shields and gloves.[4][5][6]
-
Dissolution: Charge sulfuric acid (13.4 L) into the reactor and cool to -5 °C. Slowly add 3-amino-5-bromo-2-chloropyridine (10.0 kg) in portions, ensuring the temperature does not rise above 0 °C.
-
Nitrating Mixture: In a separate, cooled addition funnel, prepare the nitrating mixture by slowly adding 90% nitric acid (2.2 L) to chilled sulfuric acid (5 L), keeping the mixture temperature below 10 °C.
-
Nitration: Add the nitrating mixture dropwise to the solution of the substrate over 4-6 hours. The internal temperature must be rigorously maintained between -5 °C and 0 °C. A runaway reaction is a significant risk if the temperature deviates.[7]
-
Reaction Monitoring: After the addition is complete, hold the reaction at 0 °C for 1 hour. Monitor for completion by HPLC.
-
Quenching (Critical Step): The reaction is quenched by slowly transferring the reaction mass onto a large volume of stirred ice/water (100 kg ice in 50 L water). This must be done slowly to control the exotherm from the dilution of sulfuric acid.
-
Isolation: The product precipitates upon quenching. Stir the slurry for 1 hour, then filter the solid.
-
Neutralization & Purification: Wash the filter cake extensively with water until the filtrate is neutral (pH ~7). Then wash with a cold 5% sodium bicarbonate solution, followed by more water. Dry the product under vacuum at 40 °C. (Expected yield: 70-80%).
Causality and Scale-Up Considerations
-
Why H₂SO₄? Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), the active nitrating agent.
-
Scalability Challenge: This reaction has a high potential for thermal runaway.[4][8] Key safety controls include:
-
Slow Addition: Adding the nitrating agent slowly is crucial to allow the cooling system to dissipate the heat of reaction.
-
Vigorous Agitation: Ensures uniform temperature distribution and prevents localized "hot spots."
-
Redundant Monitoring: Use multiple temperature probes.
-
Emergency Plan: Have a pre-defined emergency quenching procedure.
-
Part 4: Synthesis of this compound (Final Product)
Principle & Mechanistic Insight
The final step is the reduction of the newly introduced nitro group to form the vicinal diamine. Catalytic hydrogenation using palladium on carbon (Pd/C) is an excellent method for this transformation due to its high efficiency, chemoselectivity, and the clean nature of the reaction (the only byproduct is water).[9] The reaction is performed under a positive pressure of hydrogen gas.
Scale-Up Protocol
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (kg) | Moles (mol) |
| 5-Bromo-2-chloro-4-amino-3-nitropyridine | 1.0 | 252.46 | 10.0 | 39.61 |
| 10% Palladium on Carbon (50% wet) | 0.005 (Pd) | - | 2.0 kg (1.0 kg dry basis) | - |
| Methanol | - | 32.04 | 100 L | - |
| Hydrogen Gas (H₂) | ~3.5 | 2.02 | As required | ~138.6 |
Procedure:
-
Reactor Inerting: Charge a hydrogenation-rated reactor (e.g., a Hastelloy autoclave) with 5-bromo-2-chloro-4-amino-3-nitropyridine (10.0 kg) and methanol (100 L).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the wet 10% Pd/C catalyst (2.0 kg). Caution: Dry Pd/C is pyrophoric and must not be handled in air.
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi (approx. 3.5 bar) with hydrogen.
-
Reaction: Begin vigorous agitation and heat the mixture to 40-50 °C. The reaction is monitored by the uptake of hydrogen. The reaction is typically complete in 4-8 hours.
-
Completion Check: Once hydrogen uptake ceases, depressurize the reactor and take a sample for HPLC analysis to confirm the absence of starting material.
-
Catalyst Removal: Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filter cake must be kept wet with methanol or water at all times to prevent ignition.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure to afford the crude product. Recrystallize from toluene or an ethanol/water mixture to yield this compound as a solid. (Expected yield: 90-98%).
Causality and Scale-Up Considerations
-
Why Pd/C? Palladium is a highly efficient catalyst for the reduction of nitro groups. The carbon support provides a high surface area for the reaction. It is generally preferred over other catalysts like Raney Nickel for its better handling characteristics (when wet).
-
Scalability Challenge: The primary hazards are associated with handling flammable hydrogen gas and the pyrophoric catalyst.
-
Hydrogen Safety: Use a dedicated, rated hydrogenation facility with appropriate ventilation and spark-proof equipment.
-
Catalyst Handling: Never allow the catalyst to dry in the presence of air. Quench the used catalyst filter cake under water immediately after use.
-
Process Workflow and Controls
Caption: Overall process workflow with integrated quality control points.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Specification | Typical Result |
| Appearance | Off-white to light brown solid | Conforms |
| ¹H NMR | (400 MHz, DMSO-d₆) | δ 7.85 (s, 1H), 6.10 (s, 2H), 5.25 (s, 2H) |
| Mass Spec (ESI) | [M+H]⁺ = 221.9/223.9 | Conforms to isotopic pattern for Br |
| Purity (HPLC) | ≥98.0% | ≥98.5% |
| Melting Point | Report Value | 145-150 °C |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Step 1: Low Yield | Incomplete diazotization; premature decomposition of diazonium salt. | Ensure temperature is strictly maintained <5 °C. Check purity of NaNO₂. |
| Step 2: Reaction Stalls | Iron powder is passivated; insufficient NH₄Cl. | Add an additional portion of NH₄Cl. Ensure iron powder is of fine mesh and not oxidized. |
| Step 3: Low Yield / Impurities | Temperature too high, leading to side products or decomposition. | Improve cooling efficiency. Slow down the addition rate of the nitrating mixture. |
| Step 3: Dinitration Product | Excess nitrating agent or temperature excursion. | Use stoichiometric amount of nitric acid. Maintain rigorous temperature control. |
| Step 4: Incomplete Reduction | Catalyst poisoning or deactivation; insufficient hydrogen pressure. | Increase catalyst loading or hydrogen pressure. Ensure starting material is pure. |
| Step 4: Dehalogenation | Catalyst is too active; prolonged reaction time or high temperature. | Use a less active catalyst or add a catalyst moderator (e.g., quinoline). Monitor reaction closely and stop once complete. |
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]
-
Ma, N., et al. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Request PDF. [Link]
-
YouTube. (2024). Nitration reaction safety. [Link]
-
Catalysis Conferences 2018. (n.d.). Catalytic reduction of hazardous nitroaromatic groups. [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from ehs.washington.edu. [Link]
-
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
ACS Publications. (n.d.). The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development. [Link]
-
Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]
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Introduction: The Strategic Value of 5-Bromo-2-chloropyridine-3,4-diamine
An In-Depth Guide to the Synthetic Utility of 5-Bromo-2-chloropyridine-3,4-diamine
This compound is a highly functionalized pyridine derivative that serves as a cornerstone building block in modern medicinal chemistry and drug discovery.[1][2] Its strategic importance lies in the orthogonal reactivity of its distinct functional groups: a vicinal diamine moiety poised for heterocycle formation, and two different halogen atoms (bromine and chlorine) that act as versatile handles for carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4] This unique arrangement allows for the sequential and controlled synthesis of complex molecular architectures, most notably the imidazo[4,5-b]pyridine scaffold, which is a privileged core in numerous biologically active compounds.[5][6]
This guide provides a comprehensive overview of the key reaction conditions for this versatile reagent, explaining the causality behind experimental choices and offering detailed, field-proven protocols for its most critical applications.
Core Reactivity: A Tale of Two Pathways
The synthetic utility of this compound is dominated by two principal reaction pathways: cyclocondensation to form fused bi-heterocyclic systems and chemoselective cross-coupling to introduce molecular diversity.
Caption: Key synthetic pathways for this compound.
Part 1: Cyclocondensation for Imidazo[4,5-b]pyridine Synthesis
The ortho-diamine functionality is primed for cyclization with a variety of one-carbon electrophiles to construct the imidazole ring. This reaction is the most direct route to the valuable 6-bromo-1H-imidazo[4,5-b]pyridine core, which retains the bromine atom as a handle for subsequent diversification.[7]
Causality of Reagent Choice
The choice of the cyclizing agent directly dictates the substituent at the 2-position of the resulting imidazopyridine ring.
-
Aldehydes: Reaction with an aldehyde followed by in-situ oxidation (often by air) is a classic and highly effective method known as the Phillips condensation. It introduces an alkyl or aryl substituent.
-
Carboxylic Acids (or Equivalents): Using carboxylic acids (often under harsh dehydrating conditions like polyphosphoric acid) or their more reactive derivatives (acid chlorides, anhydrides) also installs an alkyl or aryl group.
-
1,1'-Carbonyldiimidazole (CDI): This reagent is excellent for producing the corresponding imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate for further derivatization.[7]
Table 1: Comparison of Common Cyclocondensation Conditions
| Reagent Class | Typical Reagent | C2-Substituent | Key Conditions & Rationale |
| Aldehydes | Benzaldehyde | Phenyl | Ethanol or DMSO as solvent; often requires an oxidant (e.g., air, I₂, NaHSO₃) to aromatize the cyclized intermediate.[6][7] |
| Carboxylic Acids | Acetic Acid | Methyl | Requires strong acid catalyst and high temperatures (e.g., PPA, Eaton's reagent) to drive the dehydration. |
| Carbonyl Precursors | 1,1'-Carbonyldiimidazole (CDI) | =O (keto) | Anhydrous THF or DMF; proceeds under milder, neutral conditions via an activated urea intermediate.[7] |
| Cyanates/Cyanamides | Cyanogen Bromide | -NH₂ (amino) | Proceeds via a guanidine-type intermediate which then cyclizes. Requires careful pH control. |
Protocol 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol details the synthesis via oxidative cyclocondensation with benzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium metabisulfite (Na₂S₂O₅) (0.55 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (e.g., 1.00 g, 4.49 mmol), benzaldehyde (0.50 g, 4.72 mmol, or 0.48 mL), and sodium metabisulfite (0.47 g, 2.47 mmol).[7]
-
Solvent Addition: Add DMSO (approx. 5 mL) to the flask.
-
Heating: Heat the reaction mixture to 120-130 °C. The solution will darken.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water (approx. 50 mL). A precipitate will form.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual DMSO and unreacted benzaldehyde.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.[7]
-
Part 2: Chemoselective Palladium-Catalyzed Cross-Coupling
The presence of both a bromo and a chloro substituent opens the door for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[3][8] This principle is the cornerstone of achieving chemoselectivity. The C-Br bond at the 5-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 2-position.
Mechanism & Causality of Selectivity
The catalytic cycle for cross-coupling reactions (like Suzuki-Miyaura) involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
By employing mild reaction conditions (lower temperatures, less reactive catalysts), one can selectively activate the C-Br bond while leaving the C-Cl bond untouched for a potential second coupling reaction under more forcing conditions.
Table 2: Guide to Chemoselective Palladium Cross-Coupling
| Reaction | Target Position | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Rationale |
| Suzuki | C5-Br | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, DMF | 80-95 | Milder conditions favor the more reactive C-Br bond.[9] |
| Suzuki | C2-Cl | Pd(PPh₃)₄ or more robust catalysts | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | >100 | Higher temperatures and/or more active catalysts are needed to cleave the stronger C-Cl bond.[3] |
| Buchwald- Hartwig | C5-Br | Pd₂(dba)₃ / XPhos or RuPhos | LiHMDS, NaOtBu | THF, Toluene | 65-80 | Modern phosphine ligands allow for efficient C-N coupling at the C-Br position under relatively mild conditions.[4] |
Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol describes a general method for coupling an arylboronic acid selectively at the C5-bromo position of the imidazo[4,5-b]pyridine core synthesized in Protocol 1.
Materials:
-
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (typically 4:1 to 5:1 ratio)
Procedure:
-
Inert Atmosphere Setup: In a flame-dried Schlenk flask or vial, add the 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (e.g., 200 mg, 0.69 mmol), the arylboronic acid (e.g., 1.18 mmol), and the base (e.g., K₃PO₄, 2.32 mmol).[9]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 3-5 mol %).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 2 mL 1,4-dioxane and 0.5 mL water) via syringe.[9]
-
Heating: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete in 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate (e.g., 50 mL).[9]
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the pure C5-arylated product.
Conclusion
This compound is a testament to the power of strategic molecular design. By understanding the intrinsic reactivity of its functional groups, researchers can unlock two powerful and orthogonal synthetic pathways. The cyclocondensation route provides rapid access to the imidazo[4,5-b]pyridine core, while chemoselective cross-coupling reactions at the bromine and chlorine positions allow for the controlled and systematic elaboration of this scaffold. The protocols and principles outlined in this guide serve as a robust foundation for leveraging this versatile building block in the pursuit of novel chemical entities for drug development and beyond.
References
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- ChemicalBook. 3,4-DiaMino-5-broMo-2-chloropyridine | 163452-78-6.
- National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- PubChem. 5-bromo-2-chloro-3,4-diamino-pyridine.
- MDPI.
- Acros Pharmatech. This compound.
- MDPI. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- Benchchem. Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine.
- Guidechem. 3,4-DiaMino-5-broMo-2-chloropyridine 163452-78-6 wiki.
- ChemUniverse. This compound.
- PubMed Central.
- Fisher Scientific.
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- 9. mdpi.com [mdpi.com]
Purification techniques for 5-Bromo-2-chloropyridine-3,4-diamine products
An Application Scientist's Guide to the Purification of 5-Bromo-2-chloropyridine-3,4-diamine
Introduction: The Critical Role of Purity in a Versatile Building Block
This compound is a highly functionalized heterocyclic compound, serving as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its structure, featuring two reactive amine groups and two distinct halogen atoms (bromine and chlorine), allows for selective and sequential chemical modifications. This makes it a valuable precursor for developing novel kinase inhibitors, bioactive materials, and other high-value compounds.
The efficacy, safety, and reproducibility of synthesizing these final products are directly dependent on the purity of the starting diamine. Common impurities—such as unreacted starting materials, over-halogenated byproducts, or residual reagents—can lead to unpredictable reaction outcomes, decreased yields, and the generation of difficult-to-remove side products. This guide provides researchers, scientists, and process chemists with a detailed overview of robust purification techniques tailored for this compound, ensuring the high-purity material required for successful drug development and chemical research.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The synthesis of substituted pyridines often involves nitration followed by reduction, and halogenation steps. A common synthetic precursor to diaminopyridines is a nitro-amino-pyridine.[1][2] Therefore, the typical impurity profile for crude this compound may include:
-
Unreacted Nitro-Precursor: Incomplete reduction can leave residual 5-Bromo-2-chloro-3-amino-4-nitropyridine.
-
Over-brominated Species: The synthesis of bromopyridines can sometimes lead to di-brominated byproducts if the reaction conditions are not strictly controlled.[1]
-
Starting Materials: Depending on the specific synthetic route, precursors used to construct the pyridine ring might persist.
-
Colorimetric Impurities: Degradation or side reactions can produce highly colored, often polar, impurities that discolor the final product.[1]
The purification strategies outlined below are designed to effectively remove these and other process-related impurities.
Purification Strategy Workflow
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting a purification technique.
Technique 1: Recrystallization for Bulk Purity Enhancement
Recrystallization is the most effective method for purifying large quantities of solid material, leveraging differences in solubility between the desired product and impurities at varying temperatures. For amino-pyridines, water or alcohol/water mixtures are often excellent solvent systems.[1] The use of activated carbon is highly recommended to remove colored impurities.[1][2]
Causality and Rationale
The principle relies on dissolving the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures but low solubility at cooler temperatures. As the solution cools, the product crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). Activated carbon has a high surface area and adsorbs large, colored impurity molecules.[1]
Detailed Protocol: Recrystallization with Activated Carbon
-
Solvent Selection: Begin by testing the solubility of a small sample of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene). A good solvent will poorly dissolve the compound at room temperature but dissolve it completely upon heating. For 2,3-Diamino-5-bromopyridine, water has been shown to be an effective recrystallization solvent.[1][2]
-
Dissolution: In a flask of appropriate size, add the crude this compound and the chosen solvent. Heat the mixture to a gentle boil with stirring (e.g., on a steam bath or hot plate). Add more hot solvent portion-wise until the solid is just dissolved.
-
Decolorization: Remove the flask from the heat. Add a small amount of activated carbon (typically 1-2% of the product's weight). Caution: Add carbon cautiously to a slightly cooled solution to avoid violent boiling.
-
Hot Filtration: Swirl the mixture and heat it back to boiling for a few minutes. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the activated carbon and any insoluble impurities. Rinsing the filter paper with a small amount of hot solvent can help minimize product loss.[1]
-
Crystallization: Cover the filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling can be completed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystallized product by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the purified product under vacuum to a constant weight.
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent | Water or Ethanol/Water | Effective for similar diaminopyridines[1][2] |
| Activated Carbon | 1-2% by weight | Adsorbs colorimetric impurities effectively. |
| Cooling Method | Slow cooling to RT, then ice bath | Promotes large crystal growth and maximizes yield. |
Technique 2: Silica Gel Column Chromatography for High-Purity Isolation
When recrystallization is insufficient, or when impurities have similar solubility profiles to the product, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (solvent eluent).
Causality and Rationale
Silica gel is a polar stationary phase. Polar compounds will adsorb more strongly and move down the column more slowly, while non-polar compounds will elute faster. The diamine product is polar due to the two amine groups. Impurities like a less polar nitro-precursor or a more polar di-amino byproduct can be effectively separated by carefully selecting the mobile phase polarity. The progress is monitored by Thin Layer Chromatography (TLC).[3]
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica gel TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal system gives the product a Retention Factor (Rf) of approximately 0.3-0.4 and shows good separation from impurities.
-
Column Packing (Slurry Method): Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexanes).[4] Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain while continuously tapping the column to ensure even packing. Add a layer of sand on top of the silica bed to prevent disturbance.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution). Apply positive air pressure to speed up the process ("flash" chromatography).[4]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., under UV light).
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Recommended Phase/Solvent | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar phase for this class of compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | A gradient of increasing polarity is often effective. |
| Monitoring | TLC with UV visualization | Allows for precise tracking of product elution. |
Technique 3: Acid-Base Extraction for Class Separation
The basic nature of the two amine groups on the pyridine ring provides a chemical handle for an extractive purification. This method is excellent for removing non-basic, organic impurities. A patent for a related synthesis describes using an acid wash followed by basification and extraction.[5]
Detailed Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic diamine product will react to form a water-soluble ammonium salt and move into the aqueous layer. Non-basic impurities will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or solid NaHCO₃) with stirring until the pH is basic (pH > 9). This will neutralize the ammonium salt and precipitate the free diamine product.
-
Back-Extraction: Extract the now-basic aqueous layer multiple times with fresh portions of an organic solvent (ethyl acetate or DCM) to recover the purified product.
-
Drying and Isolation: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Purity Assessment
After any purification procedure, the purity of the final product must be confirmed. Standard analytical techniques for this purpose include:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[6]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic building block. The choice between recrystallization, column chromatography, and acid-base extraction depends on the specific impurity profile and desired scale. For general-purpose purity, recrystallization with activated carbon is often sufficient and scalable. For the highest purity required in sensitive applications, column chromatography offers the most resolving power. By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently obtain high-purity material, paving the way for successful and reproducible downstream applications.
References
- ChemScene. 5-Bromo-6-chloropyridine-2,3-diamine.
- PubChem. 5-Bromo-2-chloropyrimidine.
- ChemUniverse. This compound.
- Acros Pharmatech. This compound.
- Guidechem. 3,4-DiaMino-5-broMo-2-chloropyridine 163452-78-6 wiki.
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- BenchChem. Post-treatment complexities in 2,3-Diamino-5-bromopyridine synthesis.
- YouTube.
- ChemScene. This compound.
- Sigma-Aldrich. This compound.
- Organic Syntheses. 2,3-diaminopyridine.
- ChemicalBook. 3,4-DiaMino-5-broMo-2-chloropyridine.
- BenchChem. A Technical Guide to High-Purity 3-Bromo-2-chloropyridine for Chemical Research and Drug Development.
- Santa Cruz Biotechnology. 5-Bromo-2-chloropyridine.
- BenchChem.
- BenchChem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to Analytical Methods for Reactions of 5-Bromo-2-chloropyridine-3,4-diamine
Abstract
5-Bromo-2-chloropyridine-3,4-diamine is a pivotal, highly functionalized building block in modern medicinal chemistry and materials science. Its vicinal diamine arrangement makes it an ideal precursor for the synthesis of a diverse range of fused heterocyclic systems, such as imidazoles, quinoxalines, and triazines. The successful synthesis and development of novel entities from this starting material are critically dependent on robust analytical methodologies to monitor reaction progress, confirm structural integrity, and assess final product purity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of key analytical techniques—including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—for the effective analysis of reactions involving this compound.
Introduction: The Strategic Importance of this compound
The unique substitution pattern of this compound offers multiple reactive sites for strategic chemical modification. The ortho-diamine functionality is the primary driver for its utility, readily undergoing condensation reactions with 1,2-dielectrophiles to form stable five- or six-membered heterocyclic rings. The chlorine and bromine atoms provide orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid elaboration of molecular complexity.
Given this synthetic versatility, a multi-faceted analytical approach is not just recommended but essential. The choice of analytical method is dictated by the specific question being asked at each stage of the chemical process, from initial reaction monitoring to the definitive structural confirmation of the final product.
The Analytical Workflow: From Reaction Monitoring to Structural Elucidation
A successful synthetic workflow integrates analytical checkpoints at every critical stage. This ensures that time and resources are not wasted on reactions that have stalled or produced incorrect products. The logical flow of analysis provides a self-validating system for chemical synthesis.
Caption: General analytical workflow for synthesis.
In-Process Reaction Monitoring: Tracking Transformation in Real-Time
Effective in-process monitoring prevents reaction failures and optimizes reaction times. The goal is to track the consumption of the starting diamine and the formation of the desired product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of quantitative reaction analysis. It provides precise data on the relative concentrations of all UV-active species in the reaction mixture, allowing for accurate determination of reaction completion and the formation of any significant byproducts. For pyridine derivatives, reverse-phase HPLC is typically the method of choice.[1][2][3]
Protocol: RP-HPLC Monitoring of a Condensation Reaction
This protocol is designed for monitoring the formation of a quinoxaline derivative from this compound and a 1,2-dicarbonyl compound.
-
Sample Preparation: At designated time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into 1 mL of mobile phase (e.g., 50:50 Acetonitrile:Water) in an HPLC vial. This immediately stops the reaction and prepares the sample for analysis.
-
Instrumentation & Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile. The use of an acid modifier like formic acid is crucial for good peak shape with basic compounds like pyridines.[4]
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to 10% B to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 254 nm and 280 nm.
-
-
Data Analysis & Trustworthiness:
-
t=0 Sample: Inject the initial reaction mixture to establish the retention time (RT) of the this compound starting material.
-
Subsequent Samples: Monitor the decrease in the peak area of the starting material and the emergence of a new peak corresponding to the product.
-
Validation: Reaction completion is typically defined as <1% of the limiting starting material remaining by peak area percentage. The specificity of the method allows for the clear separation of starting materials, products, and impurities.[5]
-
Table 1: Hypothetical HPLC Data for Reaction Monitoring
| Time Point | Retention Time (min) | Analyte | % Area |
| t = 0 h | 4.5 | This compound | 98.2 |
| 10.2 | 1,2-Dicarbonyl Reactant | >99 | |
| t = 4 h | 4.5 | This compound | 25.6 |
| 10.2 | 1,2-Dicarbonyl Reactant | 30.1 | |
| 12.8 | Product | 71.5 | |
| t = 24 h | 4.5 | This compound | <0.5 |
| 10.2 | 1,2-Dicarbonyl Reactant | 4.8 | |
| 12.8 | Product | 94.3 |
Structural Elucidation of the Final Product
Once the reaction is complete and the product is purified, its chemical structure must be unambiguously confirmed. This requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise atomic connectivity of a molecule. For substituted pyridines, a suite of 1D and 2D NMR experiments is often necessary to resolve complex signal patterns.[6][7]
Protocol: NMR Analysis of a Purified Product
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often an excellent choice for these types of heterocyclic compounds due to its high solubilizing power.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. For a derivative of this compound, expect to see signals in the aromatic region (typically 7.0-9.0 ppm). The key is to identify the remaining proton on the pyridine ring and any new protons from the condensed ring system.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will reveal one signal for each unique carbon atom. Pay close attention to the quaternary carbons (those without attached protons), which are often difficult to assign without further experiments.[8]
-
-
2D NMR for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is the primary method for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the critical experiment for assigning quaternary carbons and piecing together the final molecular structure.[6]
-
Table 2: Example NMR Assignment Data for a Hypothetical Product (Product: 6-Bromo-9-chloro-2,3-dimethyl-9H-imidazo[4,5-b]pyridine)
| Atom | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | HMBC Correlations (from ¹H to ¹³C) |
| C2-CH₃ | 2.60, s | 14.5 | C2, C3 |
| C3-CH₃ | 2.62, s | 14.8 | C2, C3 |
| C5 | 8.55, s | 145.0 | C3a, C7, C7a |
| C2 | - | 155.2 | C2-CH₃, C3-CH₃ |
| C3 | - | 156.8 | C2-CH₃, C3-CH₃ |
| C3a | - | 135.0 | C5 |
| C6 | - | 115.8 | C5 |
| C7 | - | 148.1 | C5 |
| C7a | - | 142.5 | C5 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the analyte, offering crucial confirmation of the product's identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it also serves as a powerful tool for purity analysis and impurity identification.
Causality of Method Choice: For non-volatile, polar heterocyclic compounds synthesized from this compound, LC-MS is vastly superior to GC-MS. Aromatic amines often require derivatization for GC analysis, adding complexity.[9][10] LC-MS analyzes the compound directly in solution.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the purified product in a suitable solvent like methanol or acetonitrile.
-
Instrumentation & Conditions:
-
LC: Use the same or a similar UPLC/HPLC method as described for reaction monitoring to ensure good separation.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocycles, as they are readily protonated to form [M+H]⁺ ions.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
-
-
Data Analysis & Validation:
-
Molecular Ion Peak: Look for the [M+H]⁺ ion cluster.
-
Isotopic Pattern: This is a self-validating feature. The presence of one bromine and one chlorine atom creates a highly characteristic isotopic pattern due to the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br. The observed pattern must match the theoretical pattern for the proposed structure to be considered valid. This provides a high degree of confidence in the elemental composition.
-
Analytical Decision-Making Framework
The selection of an analytical technique should be purpose-driven. This logical framework guides the researcher to the most efficient method for answering a specific experimental question.
Caption: Decision tree for selecting analytical methods.
Conclusion
A rigorous, multi-technique analytical strategy is fundamental to the successful use of this compound in research and development. By integrating real-time monitoring with HPLC and definitive post-purification analysis by NMR and MS, scientists can accelerate discovery, ensure the quality and integrity of their compounds, and build a robust, reproducible synthetic process. The protocols and frameworks outlined in this note provide a validated pathway to achieving these goals.
References
-
ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]
-
AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
PubMed. (2014). Determination of Aromatic Amines in Human Urine Using Comprehensive Multi-Dimensional Gas Chromatography Mass Spectrometry (GCxGC-qMS). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
- Giese, R. W., et al. (1989). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.
-
National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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Application Notes & Protocols: 5-Bromo-2-chloropyridine-3,4-diamine as a Versatile Precursor for Novel Protein Degrader Synthesis
Introduction: The Strategic Value of the Pyridinediamine Scaffold in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1] The two most prominent TPD strategies, Proteolysis Targeting Chimeras (PROTACs) and molecular glues, both function by co-opting the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2][3] The design of these degraders is a modular process, typically involving three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]
The chemical scaffold of the degrader is paramount, influencing not only the binding affinities to the POI and E3 ligase but also the physicochemical properties of the final molecule, such as cell permeability and metabolic stability. The discovery of novel scaffolds, particularly for E3 ligase recruitment beyond the well-established VHL and Cereblon (CRBN) binders, is a key objective in the field.[5]
This document provides a detailed guide for researchers on the strategic use of 5-Bromo-2-chloropyridine-3,4-diamine as a versatile precursor for the synthesis of novel protein degraders. The unique arrangement of functional groups on this molecule—an ortho-diamine, a bromine atom, and a chlorine atom—provides a rich chemical canvas for constructing complex heterocyclic systems and for subsequent diversification through well-established cross-coupling methodologies. We will propose a synthetic platform centered on the formation of an imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry, and detail its elaboration into potential PROTAC-type degraders.[6][7]
PART 1: The Core Synthetic Strategy - From Diamine to a Functionalized Imidazopyridine Core
The primary strategic advantage of this compound lies in the reactivity of the vicinal diamine moiety. This functionality is an ideal precursor for cyclization reactions to form fused heterocyclic systems. Specifically, condensation with an aldehyde yields an imidazo[4,5-b]pyridine scaffold. This reaction is foundational to our proposed workflow as it transforms the simple starting material into a more complex, rigid core that is suitable for building out the components of a protein degrader.
The general workflow is depicted below:
Caption: Proposed workflow for synthesizing protein degraders from this compound.
Protocol 1: Synthesis of the 6-Bromo-7-chloro-2-substituted-1H-imidazo[4,5-b]pyridine Core
This protocol describes the initial cyclization to form the core heterocyclic scaffold. The choice of aldehyde (R¹-CHO) is critical as the R¹ group can be used to modulate the properties of the final degrader or serve as an attachment point for a linker.
Rationale: The reaction proceeds via condensation of the diamine with the aldehyde, followed by an oxidative cyclization to form the stable imidazole ring. Sodium metabisulfite is often used as a mild oxidant and condensing agent in this type of reaction.[8]
Materials:
-
This compound (1.0 equiv)
-
Substituted Aldehyde (R¹-CHO) (1.1 equiv)
-
Sodium metabisulfite (Na₂S₂O₅) (1.5 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and the substituted aldehyde.
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to dissolve the reactants (target concentration of ~0.2 M).
-
Add sodium metabisulfite to the solution in one portion.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and quench by pouring into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[4,5-b]pyridine core.
PART 2: Elaboration of the Core Scaffold into a Heterobifunctional Degrader
The synthesized imidazo[4,5-b]pyridine core possesses two distinct and orthogonally reactive halogen atoms: a bromine at the 6-position and a chlorine at the 7-position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[9] This differential reactivity is the cornerstone of a selective, stepwise functionalization strategy to build the PROTAC molecule. We will exploit this by first performing a Suzuki coupling at the more reactive C-Br position, followed by a Buchwald-Hartwig amination at the less reactive C-Cl position.
Caption: Stepwise functionalization strategy based on halogen reactivity.
Protocol 2: Selective Suzuki Coupling at the C6-Bromo Position
This step attaches the warhead ligand that targets the Protein of Interest (POI). The POI ligand must be functionalized with a boronic acid or boronic ester group.
Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. By carefully selecting the catalyst and conditions, we can achieve selective coupling at the C-Br bond while leaving the C-Cl bond intact for the next step.[10][11]
Materials:
-
6-Bromo-7-chloro-2-substituted-1H-imidazo[4,5-b]pyridine (1.0 equiv)
-
POI-Ligand-Boronic Acid/Ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
In a flame-dried Schlenk flask, combine the imidazopyridine core, the POI-ligand boronic acid/ester, and the base.
-
Add the palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the C6-functionalized intermediate.
Protocol 3: Buchwald-Hartwig Amination at the C7-Chloro Position
This final step attaches the linker and E3 ligase-recruiting moiety. This component should possess a terminal primary or secondary amine for the coupling reaction.
Rationale: The Buchwald-Hartwig amination is the premier method for C-N bond formation. Coupling at the less reactive C-Cl bond often requires a more active catalyst system, typically involving a palladium precursor and a specialized phosphine ligand.[12]
Materials:
-
C6-functionalized intermediate from Protocol 2 (1.0 equiv)
-
Amine-terminated Linker-E3 Ligase moiety (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos or RuPhos, 4 mol%)
-
Strong Base (e.g., NaOtBu or LiHMDS, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.
-
Under a positive pressure of Argon, add the C6-functionalized intermediate, the amine-terminated linker-E3 moiety, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until completion.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC compound using an appropriate method, such as flash column chromatography or preparative HPLC.
PART 3: Data, Characterization, and Troubleshooting
Characterization of Intermediates and Final Products
The identity and purity of all synthesized compounds must be rigorously confirmed. A suite of analytical techniques should be employed for comprehensive characterization.[13]
| Technique | Purpose | Expected Observations |
| LC-MS | Monitor reaction progress and confirm molecular weight. | Disappearance of starting material peak; Appearance of product peak with correct m/z. |
| ¹H & ¹³C NMR | Elucidate the chemical structure and confirm functionalization. | Shifts in aromatic proton signals upon substitution; Appearance of new signals corresponding to the POI ligand and linker-E3 moiety. |
| HRMS | Determine the exact mass and confirm elemental composition. | Measured mass should be within 5 ppm of the calculated exact mass. |
| HPLC | Determine the purity of the final compound. | A single major peak, with purity typically >95% for biological testing. |
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Suzuki Coupling (Protocol 2) | Inactive catalyst; Suboptimal base/solvent combination. | Use a pre-catalyst (e.g., Pd(dppf)Cl₂); Screen different bases (K₃PO₄, Cs₂CO₃); Ensure solvents are thoroughly degassed. |
| Low Yield in Buchwald-Hartwig Amination (Protocol 3) | Inactive catalyst; Sterically hindered amine; Inappropriate base. | Screen different phosphine ligands (e.g., XPhos, RuPhos, SPhos); Increase reaction temperature or time; Use a stronger base like LiHMDS.[14] |
| Formation of Side Products (e.g., Hydrodehalogenation) | Catalyst deactivation; Presence of water/oxygen. | Ensure strictly anhydrous and inert conditions; Use high-purity reagents and solvents.[14] |
| Difficulty in Purification | Similar polarity of product and starting materials. | Optimize chromatography conditions (try different solvent systems or use a different stationary phase like C18 for reverse-phase HPLC). |
Conclusion and Future Perspectives
The synthetic platform outlined here demonstrates the utility of this compound as a strategic starting material for generating novel protein degraders. By leveraging a foundational cyclization to build an imidazo[4,5-b]pyridine core, researchers can access a scaffold ripe for diversification. The orthogonal reactivity of the C-Br and C-Cl bonds enables a controlled, stepwise assembly of the final heterobifunctional molecule. This approach provides a logical and versatile pathway to create libraries of PROTACs with novel core structures, which can be screened to identify potent and selective degraders for a wide range of proteins of interest, thereby expanding the toolbox for TPD research and drug discovery.
References
- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Mishra, R., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- (2024). Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α.
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Benchchem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
- PubMed. (2023). Identification of an Imidazopyridine-based Compound as an Oral Selective Estrogen Receptor Degrader for Breast Cancer Therapy.
- PubMed Central. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
- Acros Pharmatech. This compound.
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- National Institutes of Health. PubChem CID 606665: 5-Bromo-2-chloropyrimidine.
- PubMed Central. (2023). Recent advances in targeted protein degraders as potential therapeutic agents.
- Chemistry LibreTexts. (2023).
- Guidechem. 3,4-DiaMino-5-broMo-2-chloropyridine 163452-78-6 wiki.
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- MDPI. (2017).
- ChemicalBook. (2025). 3,4-DiaMino-5-broMo-2-chloropyridine.
- ChemScene. 5-Bromo-6-chloropyridine-2,3-diamine.
- National Institutes of Health. (2021).
- PubMed Central. (2023). Targeted protein degradation: advances in drug discovery and clinical practice.
- Drug Discovery News. (2021). A promising protein degrader trashed a key oncogenic protein.
- PubMed Central. (2021). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins.
- ResearchGate. (2025).
- WuXi Biology. (2023). Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4.
- National Institutes of Health. (2022).
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- PubMed Central. (2021).
- PubMed Central. 5-Bromo-2-chloropyrimidin-4-amine.
- ResearchGate. The four steps involved in the capsule-based PROTAC synthesis.
- Tokyo Chemical Industry (India) Pvt. Ltd. 5-Bromo-2-chloropyridine.
- PubMed Central. (2019). The PROTAC technology in drug development.
- PubMed. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold.
- National Institutes of Health. (2023). A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening.
- PubMed. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold.
- Sigma-Aldrich.
- ResearchGate.
- PubMed. (2015).
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Application Note & Protocols: Strategic Synthesis of Imidazo[4,5-b]pyridine-Based Fluorescent Probes from 5-Bromo-2-chloropyridine-3,4-diamine
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of molecular tools for biological and chemical sensing, fluorescent probes are indispensable. Their ability to translate molecular recognition events into observable optical signals provides a powerful window into complex systems. The imidazo[4,5-b]pyridine core, a structural analogue of purine, has emerged as a "privileged scaffold" in medicinal chemistry and materials science due to its versatile biological activities and compelling photophysical properties.[1][2] Probes built on this framework often exhibit high quantum yields, significant Stokes shifts, and environmental sensitivity, making them ideal candidates for applications ranging from live-cell imaging to the detection of metal ions.[1][3]
This guide provides a detailed technical overview and actionable protocols for the synthesis of novel fluorescent probes starting from the strategically functionalized precursor, 5-Bromo-2-chloropyridine-3,4-diamine . This starting material is particularly advantageous as it contains two key elements for a divergent synthetic approach:
-
An o-phenylenediamine moiety, primed for cyclization to form the fluorescent imidazo[4,5-b]pyridine core.
-
Orthogonal halogen handles (Bromo and Chloro), which allow for post-synthesis modifications via cross-coupling reactions, enabling the fine-tuning of the probe's spectroscopic and targeting properties.[4]
We will explore the underlying chemical logic, provide step-by-step synthetic protocols, and discuss the characterization and application of these versatile fluorophores.
The Core Reaction: Phillips-Ladenburg Condensation
The cornerstone of this synthetic strategy is the formation of the imidazole ring. This is typically achieved through a Phillips-Ladenburg-type condensation reaction between the o-diamine of our precursor and an aldehyde.
Causality of the Mechanism: The reaction proceeds via the initial formation of a Schiff base between one of the amino groups and the aldehyde. This is followed by an intramolecular cyclization as the second amino group attacks the imine carbon. Subsequent oxidative aromatization, often facilitated by an oxidant or atmospheric oxygen, yields the stable, conjugated imidazo[4,5-b]pyridine system. The choice of aldehyde (R-CHO) is critical as the 'R' group becomes a key modulator of the final probe's electronic and steric properties, directly influencing its fluorescence characteristics and target specificity.
Caption: Core synthesis pathway via Phillips-Ladenburg condensation.
Protocol I: Synthesis of the Core Fluorophore
This protocol details the synthesis of a representative imidazo[4,5-b]pyridine scaffold, 6-Bromo-2-chloro-2-phenyl-1H-imidazo[4,5-b]pyridine , using benzaldehyde as the model aldehyde.
Materials & Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (1 mmol scale) | Moles (mmol) | Role |
| This compound | 222.47 | 222.5 mg | 1.0 | Starting Material |
| Benzaldehyde | 106.12 | 116.7 mg (112 µL) | 1.1 | Reaction Partner |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 19 mg | 0.1 | Catalyst |
| Ethanol (Absolute) | 46.07 | 15 mL | - | Solvent |
| Sodium Bicarbonate (Sat. aq.) | 84.01 | As needed | - | Neutralizing Agent |
| Ethyl Acetate | 88.11 | As needed | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying Agent |
Step-by-Step Experimental Protocol
Caption: Experimental workflow for core fluorophore synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (222.5 mg, 1.0 mmol) and absolute ethanol (15 mL). Stir until the solid is fully dissolved.
-
Reagent Addition: Add benzaldehyde (112 µL, 1.1 mmol) followed by p-TsOH (19 mg, 0.1 mmol).
-
Scientist's Insight: p-TsOH is an effective Brønsted acid catalyst that protonates the aldehyde carbonyl, making it more electrophilic and accelerating the initial Schiff base formation.
-
-
Reaction Conditions: Heat the mixture to reflux (approx. 80°C) and maintain for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting diamine spot indicates completion.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Re-dissolve the crude residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to quench the acid catalyst, followed by brine (1 x 20 mL).
-
Trustworthiness Check: The bicarbonate wash is crucial to prevent product degradation during silica gel chromatography, ensuring a higher yield of the pure compound.
-
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%).
-
Product Isolation: Combine the product-containing fractions and evaporate the solvent to yield the pure fluorophore as a solid.
Protocol II: Post-Synthetic Functionalization via Suzuki Coupling
The bromine atom at the 6-position is a versatile handle for introducing further complexity and tuning the probe's properties. This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to append a new aryl group. This modification extends the π-conjugated system, which typically results in a red-shift of the absorption and emission spectra.
Caption: Post-synthetic modification via Suzuki cross-coupling.
Materials & Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (0.5 mmol scale) | Moles (mmol) | Role |
| 6-Bromo-2-chloro-2-phenyl-1H-imidazo[4,5-b]pyridine | 309.58 | 154.8 mg | 0.5 | Starting Material |
| 4-Methoxyphenylboronic acid | 151.96 | 91.2 mg | 0.6 | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 29 mg | 0.025 (5 mol%) | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 207 mg | 1.5 | Base |
| 1,4-Dioxane / Water (4:1 mixture) | - | 10 mL | - | Solvent System |
Step-by-Step Experimental Protocol
-
Inert Atmosphere: To a Schlenk flask, add the brominated imidazopyridine (154.8 mg, 0.5 mmol), 4-methoxyphenylboronic acid (91.2 mg, 0.6 mmol), and potassium carbonate (207 mg, 1.5 mmol).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Scientist's Insight: This step is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, inhibiting the catalytic cycle and preventing the reaction from proceeding.
-
-
Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed 4:1 dioxane/water solvent mixture (10 mL) followed by the Pd(PPh₃)₄ catalyst (29 mg, 0.025 mmol).
-
Reaction Conditions: Heat the reaction mixture to 90-100°C and stir for 8-16 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and dilute with water (20 mL). Extract the product into ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the functionalized probe.
Characterization & Expected Properties
The synthesized probes must be rigorously characterized to confirm their structure and evaluate their photophysical properties.
| Analysis Technique | Expected Outcome / Information Gained |
| ¹H & ¹³C NMR | Confirms the covalent structure, showing characteristic shifts for the aromatic protons and carbons of the imidazo[4,5-b]pyridine core. |
| Mass Spectrometry (MS) | Verifies the molecular weight of the synthesized compound, confirming successful reaction. |
| UV-Visible Spectroscopy | Determines the absorption maxima (λ_abs). The extended conjugation from Suzuki coupling is expected to cause a bathochromic (red) shift. |
| Fluorescence Spectroscopy | Determines the emission maxima (λ_em), Stokes shift, and quantum yield (Φ). Provides insight into the probe's brightness and performance.[5] |
Application Protocol: Live-Cell Mitochondrial Staining
Many imidazopyridine derivatives exhibit cationic character and lipophilicity, leading to their accumulation in mitochondria, which have a high negative membrane potential. This protocol provides a general guideline for using a synthesized probe for live-cell imaging. A similar approach is often used for naphthalene-based cationic probes.[6]
Protocol
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the purified fluorescent probe in cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Cell Culture: Plate cells (e.g., HeLa cells) onto glass-bottom imaging dishes and culture in appropriate media until they reach 60-80% confluency.
-
Staining Solution: On the day of imaging, dilute the 1 mM probe stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 100-500 nM.
-
Expert Tip: The optimal concentration should be determined empirically to maximize signal while minimizing potential cytotoxicity.
-
-
Cell Staining: Aspirate the old medium from the cells and gently add the staining solution.
-
Incubation: Incubate the cells for 20-40 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution.
-
Imaging: Immediately image the stained cells using a fluorescence microscope with appropriate filter sets corresponding to the probe's excitation and emission wavelengths.
References
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2022). PubMed. [Link]
-
Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (n.d.). MDPI. [Link]
-
Synthesis of fluorescent probes. (n.d.). The Royal Society of Chemistry. [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (n.d.). RSC Publishing. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.).
-
5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. (n.d.). MDPI. [Link]
-
This compound. (n.d.). Acros Pharmatech. [Link]
-
Fluorophores to Synthesize Small-Molecule Fluorescent Probes. (2023). Labinsights. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PubMed Central. [Link]
-
This compound. (n.d.). ChemUniverse. [Link]
Sources
- 1. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 5-Bromo-2-chloropyridine-3,4-diamine in Advanced Materials Synthesis: A Guide for Researchers
In the dynamic landscape of materials science, the quest for novel molecular building blocks that offer both functional diversity and predictable reactivity is paramount. 5-Bromo-2-chloropyridine-3,4-diamine emerges as a highly versatile precursor for the synthesis of advanced organic and hybrid materials. Its unique arrangement of reactive sites—a pair of vicinal amino groups, a reactive bromine atom, and a less labile chlorine atom—provides a powerful platform for constructing complex, functional architectures. This guide offers an in-depth exploration of the strategic application of this compound, presenting detailed protocols and the underlying chemical principles for its use in the development of next-generation materials for electronics and beyond.
Molecular Architecture and Strategic Reactivity
The inherent reactivity of this compound is dictated by its distinct functional groups, which can be addressed with high selectivity. Understanding this differential reactivity is the cornerstone of its strategic application in multi-step material synthesis.
-
The Diamine Moiety: The adjacent amino groups at the C3 and C4 positions are primed for cyclization reactions, most notably to form a fused imidazole ring, yielding an imidazo[4,5-b]pyridine core. This transformation is fundamental to creating rigid, planar, and electron-rich systems suitable for organic electronics.
-
The Halogen Substituents: The bromine atom at C5 and the chlorine atom at C2 offer orthogonal sites for functionalization via cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed couplings, allowing for a stepwise introduction of different aryl or vinyl groups. This selective functionalization is critical for tuning the optoelectronic properties of the resulting materials.
Below is a visual representation of the strategic reaction pathways emanating from this compound.
Caption: Strategic reaction pathways for this compound.
Application in Conjugated Polymer Synthesis
The formation of rigid, planar, and extended π-conjugated systems is a primary goal in the design of organic semiconductors. This compound is an excellent starting material for the synthesis of ladder-type polymers based on the poly(imidazo[4,5-b]pyridine) backbone.
Protocol: Synthesis of a Poly(imidazo[4,5-b]pyridine) Derivative
This protocol outlines a two-step process involving an initial formation of the imidazo[4,5-b]pyridine monomer followed by a Suzuki polymerization.
Step 1: Synthesis of 6-Bromo-2-chloro-1H-imidazo[4,5-b]pyridine-2-yl)phenyl)methanone
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of isopropanol and water.
-
Reagent Addition: Add benzaldehyde (1.1 eq) dropwise to the solution.
-
Oxidant: Introduce a catalytic amount of an oxidant like iodine (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 90°C) and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid. Filter the solid, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.
Step 2: Suzuki Polymerization
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare the palladium catalyst. A typical system would be Pd(PPh₃)₄ (2-5 mol%).
-
Reaction Mixture: To the flask, add the synthesized monomer from Step 1 (1.0 eq), a diboronic acid or ester comonomer (e.g., 1,4-phenylenediboronic acid) (1.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Polymerization: Heat the reaction mixture to 90-100°C and stir vigorously for 48-72 hours. The polymer will precipitate from the solution as the reaction progresses.
-
Purification: Cool the mixture, filter the crude polymer, and wash sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., chloroform, chlorobenzene) to fractionate the polymer by molecular weight.
| Parameter | Value |
| Monomer | 6-Bromo-2-chloro-1H-imidazo[4,5-b]pyridine-2-yl)phenyl)methanone |
| Comonomer | 1,4-Phenylenediboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 95°C |
| Time | 72 h |
Application in Coordination Chemistry and MOFs
The nitrogen atoms of the pyridine and imidazole rings, along with the diamine groups (if uncyclized), can act as potent coordination sites for metal ions. This makes this compound and its derivatives attractive ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).
Protocol: Synthesis of a 1D Coordination Polymer
This protocol describes a general procedure for the synthesis of a coordination polymer using a pre-functionalized ligand derived from this compound.
Step 1: Ligand Synthesis via Suzuki Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), an arylboronic acid with a coordinating group (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Add a degassed solvent such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-90°C and stir until the starting material is consumed (monitored by TLC).
-
Purification: After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the functionalized ligand.
Step 2: Solvothermal Synthesis of the Coordination Polymer
-
Reaction Vessel: In a Teflon-lined stainless steel autoclave, combine the synthesized ligand (1.0 eq) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O) (1.0 eq).
-
Solvent: Add a suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF) or a mixture of DMF and ethanol.
-
Assembly: Seal the autoclave and heat it in an oven at a temperature between 80°C and 150°C for 24-72 hours.
-
Isolation: After slow cooling to room temperature, crystals of the coordination polymer can be isolated by filtration, washed with the mother liquor, and dried.
Caption: Workflow for the synthesis of a coordination polymer.
Characterization of Derived Materials
A comprehensive characterization of the synthesized materials is crucial to understand their structure-property relationships.
| Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Structural verification of monomers and polymers. |
| FT-IR Spectroscopy | Confirmation of functional groups and polymerization. |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity of polymers. |
| UV-Vis Spectroscopy | Optical bandgap and electronic transitions. |
| Photoluminescence Spectroscopy | Emission properties and quantum yield. |
| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels and electrochemical stability. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the materials. |
| Single-Crystal X-ray Diffraction | Precise structure of coordination polymers and MOFs. |
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, building block for the creation of sophisticated material architectures. The strategic and selective reactivity of its functional groups opens avenues for the synthesis of novel conjugated polymers with tunable electronic properties and coordination polymers with interesting structural and functional attributes. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this versatile molecule in the pursuit of next-generation materials for applications in organic electronics, sensing, and catalysis. Further exploration into the diverse reactivity of the C-Cl bond and the coordination chemistry of the imidazo[4,5-b]pyridine core will undoubtedly unlock even more exciting possibilities in materials science.
References
No direct academic references for the use of this compound in materials science were identified in the search. The protocols and applications described are based on established chemical principles and reactivity patterns observed in analogous compounds.
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-chloropyridine-3,4-diamine Reaction Troubleshooting
Welcome to the technical support center for 5-Bromo-2-chloropyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your experimental success.
I. Introduction to this compound
This compound (CAS No. 163452-78-6) is a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly fused imidazopyridines and triazolopyridines, which are prevalent scaffolds in medicinal chemistry.[1] Its unique substitution pattern, featuring two adjacent amino groups, a bromine atom, and a chlorine atom, offers a rich landscape for chemical transformations. However, this complexity can also present challenges in reaction control, purification, and analysis. This guide aims to provide practical, experience-driven solutions to common issues encountered when using this reagent.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₅BrClN₃ | [2] |
| Molecular Weight | 222.47 g/mol | [3] |
| Appearance | Off-white to light brown crystalline powder | [4] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances and light. | [3][5] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: This compound is primarily used as a precursor for the synthesis of fused heterocyclic systems. The adjacent diamino groups are ideal for cyclocondensation reactions with various electrophiles to form five-membered rings. Common applications include the synthesis of:
-
Imidazo[4,5-b]pyridines: By reacting with aldehydes, carboxylic acids, or their derivatives. These scaffolds are investigated for a wide range of biological activities.[6][7]
-
Triazolo[4,5-b]pyridines: Through reaction with nitrous acid or other reagents capable of forming a triazole ring.[8]
The bromo and chloro substituents provide orthogonal handles for further functionalization via cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
Q2: I am observing a complex mixture of products in my cyclocondensation reaction. What could be the cause?
A2: A complex product mixture often arises from several factors:
-
Regioselectivity issues: If you are using an unsymmetrical reagent for cyclization, it may react with either of the non-equivalent amino groups, leading to isomeric products.
-
Side reactions of the halogens: Under certain conditions, particularly with strong bases or nucleophiles, the bromo or chloro groups might undergo substitution.
-
Over-reaction or degradation: Harsh reaction conditions (e.g., high temperatures, strong acids/bases) can lead to the degradation of the starting material or the desired product.
-
Oxidation: The diamino pyridine ring can be susceptible to oxidation, especially if not performed under an inert atmosphere.
Q3: Which halogen is more reactive in cross-coupling reactions, the bromine or the chlorine?
A3: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This allows for selective functionalization at the bromine position while leaving the chlorine intact for a subsequent transformation. However, the electronic nature of the pyridine ring can influence this reactivity.
Q4: What are the best practices for purifying products derived from this compound?
A4: Purification can be challenging due to the polarity of the resulting heterocyclic products and the potential for closely-related byproducts. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol is a good starting point. The basicity of the pyridine nitrogen may cause peak tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material. Common solvents to explore include ethanol, methanol, acetonitrile, or mixtures with water.
-
Acid-Base Extraction: The basic nature of the pyridine and imidazole/triazole moieties can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the product, which is then extracted with an organic solvent.
III. Troubleshooting Common Reactions
A. Synthesis of 6-Bromo-2-substituted-imidazo[4,5-b]pyridines
This class of compounds is typically synthesized via the condensation of this compound with an aldehyde.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of 6-Bromo-2-substituted-imidazo[4,5-b]pyridines.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective catalyst or oxidant. 2. Reaction temperature is too low. 3. Poor quality starting materials. | 1. For oxidative cyclization with aldehydes, common oxidants include sodium metabisulfite (Na₂S₂O₅) in DMSO or catalytic iodine in ethanol.[9] Ensure the chosen system is appropriate for your aldehyde. 2. Try increasing the reaction temperature or switching to a higher boiling solvent. 3. Verify the purity of your this compound and the aldehyde by NMR or other analytical techniques. |
| Formation of a Dark Tar-like Substance | 1. Aldehyde self-condensation or polymerization. 2. Degradation of the starting material or product at high temperatures. 3. Oxidation of the diamine. | 1. Add the aldehyde slowly to the reaction mixture. 2. Reduce the reaction temperature and extend the reaction time. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Continue heating and monitor by TLC or LC-MS until the starting material is consumed. 2. Add a fresh portion of the catalyst/oxidant. |
| Difficult Purification (Multiple Spots on TLC) | 1. Formation of regioisomers (if applicable). 2. Presence of unreacted starting materials and intermediates. 3. Side reactions involving the halogen atoms. | 1. If regioisomerism is possible, chromatographic separation may be necessary. Consider optimizing reaction conditions (e.g., solvent, temperature) to favor one isomer. 2. An aqueous work-up with dilute acid can help remove unreacted diamine. 3. Use milder reaction conditions to avoid unwanted substitution of the bromo or chloro groups. |
B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
These reactions are used to functionalize the bromo- or chloro-positions of the imidazo[4,5-b]pyridine core.
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
Key Considerations:
-
Catalyst and Ligand Choice: For electron-rich pyridine systems, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The choice of base is critical and often needs to be empirically determined. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions like protodeboronation in Suzuki couplings. Common solvents include dioxane, toluene, and DMF.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol is adapted from a procedure for a similar substrate and is a good starting point for optimization.[10]
-
Reaction Setup: To a solution of 5-bromo-2,3-diaminopyridine (1.0 g, 5.31 mmol) in ethanol (40 mL), add benzaldehyde (0.6 mL, 5.84 mmol) dropwise.
-
Catalyst Addition: Add a catalytic amount of iodine (0.09 g, 0.531 mmol).
-
Reaction: Heat the solution to reflux (approximately 90°C) with magnetic stirring. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction may take up to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude product. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
V. Safety and Handling
As a Senior Application Scientist, it is imperative to prioritize safety. Always consult the Safety Data Sheet (SDS) for this compound before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
VI. References
-
ResearchGate. K2S2O8-Mediated halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as the halogen sources. [Link]
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
gsrs. 6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE. [Link]
-
Acros Pharmatech. This compound. [Link]
-
ChemUniverse. This compound. [Link]
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
ResearchGate. Efficient synthesis of substituted imidazo[4,5-b] pyridine. [Link]
-
Semantic Scholar. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. [Link]
-
ResearchGate. 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds. [Link]
-
ResearchGate. The Chemistry of the Triazolopyridines: An Update. [Link]
-
Wiley Online Library. Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. [Link]
-
MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound [acrospharmatech.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
Technical Support Center: Optimizing Reaction Yield with 5-Bromo-2-chloropyridine-3,4-diamine
Welcome to the technical support center for 5-Bromo-2-chloropyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yields and navigate challenges during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Purity: Verify the purity of your this compound and other reactants. Impurities can lead to unwanted side reactions.
-
Solvent Choice: The choice of solvent is critical. For condensation reactions, such as the synthesis of imidazo[4,5-b]pyridines, DMF has been shown to be an effective solvent.[1] Other solvents like ethanol, methanol, benzene, and toluene may be less efficient.[1]
-
Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. For many condensation reactions involving this diamine, heating is required.[2][3] However, excessively high temperatures can lead to decomposition.
-
Atmosphere: The presence of oxygen can be detrimental to some reactions, especially those involving sensitive catalysts.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]
Q2: I'm observing the formation of significant impurities. What are the likely side reactions?
A2: The formation of impurities often points to competing reaction pathways. Common side reactions include:
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can occur, especially if the catalyst is not in its active state.[4]
-
Hydrodehalogenation: This is a common side reaction where a halogen atom is replaced by a hydrogen atom.[4] This can be exacerbated by the presence of moisture or impurities in the reagents.
-
Incomplete Cyclization: In the synthesis of heterocyclic compounds like imidazo[4,5-b]pyridines, incomplete cyclization can result in the isolation of intermediate products.[5]
-
Reaction with Solvent: Some solvents can react with the starting materials or intermediates. For example, pyridine derivatives have been known to react with dichloromethane (DCM) at room temperature.[6]
Q3: What are the best practices for handling and storing this compound to maintain its integrity?
A3: Proper handling and storage are crucial for preserving the quality of this reagent.
-
Storage Conditions: It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[7]
-
Light Sensitivity: Protect the compound from light to prevent potential degradation.
-
Inert Atmosphere: For long-term storage, consider keeping it under an inert atmosphere to minimize oxidation.
Q4: Are there any known incompatibilities with common reagents or solvents?
A4: Yes, be mindful of the following:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents which can lead to vigorous and potentially hazardous reactions.
-
Strong Acids: The pyridine nitrogen is basic and will react with strong acids, which can affect its reactivity in subsequent steps.[8]
-
Reactive Solvents: As mentioned, solvents like DCM can react with pyridine derivatives.[6]
II. Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common synthetic applications of this compound.
The condensation of this compound with aldehydes is a common method for synthesizing the imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry.[9]
Troubleshooting Workflow for Low Yield in Imidazo[4,5-b]pyridine Synthesis
Caption: Troubleshooting workflow for low-yield imidazo[4,5-b]pyridine synthesis.
Detailed Protocol for the Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine [1]
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromopyridine-2,3-diamine (1 mmol) and benzaldehyde (1 mmol) in DMF (1 mL).
-
Heating: Reflux the reaction mixture for 3-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After completion, concentrate the solvent extracts in vacuo.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure compound.
Table 1: Solvent Effects on the Condensation Reaction [1]
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 12 | 60 |
| 2 | Methanol | 12 | 55 |
| 3 | Benzene | 12 | 40 |
| 4 | DMF | 3 | 99 |
| 5 | Toluene | 12 | 45 |
| 6 | Tetrahydrofuran | 12 | 50 |
Reaction conditions: 5‐bromopyridine‐2,3‐diamine (1 mmol), benzaldehyde (1 mmol), solvent (1 mL), reflux.
The bromine atom on the pyridine ring is amenable to Suzuki cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl substituents.
Troubleshooting Workflow for Unsuccessful Suzuki Coupling
Caption: Troubleshooting workflow for unsuccessful Suzuki cross-coupling reactions.
General Protocol for Suzuki Cross-Coupling [10]
-
Reaction Setup: Under a nitrogen atmosphere, combine 5-bromo-2-substituted-pyridin-3-amine (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol %), and K₃PO₄ (1.5 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Heating: Reflux the mixture at 90°C for 18 hours.
-
Workup: After cooling, add water to precipitate the product. Stir for one hour at room temperature and then filter.
-
Purification: Wash the impure solid with deionized water and dry. Further purification can be achieved by recrystallization or column chromatography.
Key Considerations for Suzuki Coupling:
-
Amine Protection: The primary amine groups can sometimes interfere with the catalytic cycle.[10] In such cases, protection of the amine, for instance as an acetamide, may be necessary prior to the coupling reaction.[10]
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction outcome. For challenging substrates, consider using more specialized ligands.
III. Purification Strategies
Q5: What are the recommended methods for purifying reaction products derived from this compound?
A5: The choice of purification method will depend on the properties of your product.
-
Recrystallization: This is an effective method for obtaining highly pure crystalline solids.[1] Common solvents for recrystallization include ethanol and ethyl acetate.
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is a standard technique. A gradient of hexane and ethyl acetate is often a good starting point for elution.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to precipitate the purified product.
-
Washing with Saturated Brine: After extraction, washing the organic phase with a saturated solution of sodium chloride can help to remove residual water.[11]
References
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. [Link]
-
Optimization of the Condensation Reaction. ResearchGate. [Link]
-
The Versatility of 5-Bromo-2-chloropyridine in Modern Organic Synthesis. Boron-pharm. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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This compound. Acros Pharmatech. [Link]
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This compound. ChemUniverse. [Link]
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5-bromo-2-chloro-3,4-diamino-pyridine. PubChemLite. [Link]
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5-Bromo-2-chloropyrimidine. PubChem. [Link]
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Puzzling Pyridine Problem Probed. ChemistryViews. [Link]
-
Pyridines. GCW Gandhi Nagar Jammu. [Link]
-
Side-Chain Reactions of Substituted Pyridines. Pearson. [Link]
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. NIH. [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. NIH. [Link]
-
Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. ResearchGate. [Link]
-
Condensation Reaction between Phenanthroline-5,6-diones and Ethylenediamine and Its Optimization through Dialogue between Theory and Experiment. ResearchGate. [Link]
- Purification of liquid bromine contaminated with organic impurities.
- Replacement of bromine by chlorine in aromatic compounds.
-
On the Optimization of Hydrophobic and Hydrophilic Substituent Interactions of 2,4-diamino-5-(substituted-benzyl)pyrimidines With Dihydrofolate Reductase. PubMed. [Link]
-
Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal. [Link]
-
This compound. Alchem.Pharmtech. [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]
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- 6. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
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Technical Support Center: 5-Bromo-2-chloropyridine-3,4-diamine
Document ID: TSC-2026-01-A Version: 1.0 Last Updated: January 9, 2026
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-chloropyridine-3,4-diamine (CAS: 163452-78-6) in their synthetic workflows. This versatile building block, featuring a pyridine core with ortho-diamine functionality and two distinct halogen substituents, is a valuable precursor for a range of heterocyclic compounds, particularly imidazopyridines.[1][2] However, its multifunctional nature can also lead to specific side reactions and experimental challenges. This document provides a structured, question-and-answer-based troubleshooting guide to address common issues, grounded in mechanistic principles and practical laboratory experience.
Section 1: General Handling, Stability, and Purity
This section addresses the most common initial observations and issues that arise before the compound is even used in a reaction.
FAQ 1.1: My solid this compound has developed a dark brown or purplish color upon storage. Is it still usable?
Answer:
This is a very common observation and is almost certainly due to the air oxidation of the ortho-diamine moiety. Aromatic ortho-diamines, including substituted phenylenediamines and diaminopyridines, are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[3][4] This process forms highly colored, conjugated quinone-diimine or phenazine-like structures, even in small amounts.[5][6][7]
Causality: The lone pairs of the adjacent amino groups can be easily removed, leading to radical intermediates that dimerize and cyclize, forming extended conjugated systems that absorb visible light.
Recommended Actions:
-
Assess Purity: For most applications, a faint discoloration is acceptable and represents a minor impurity. However, for high-purity applications or sensitive downstream reactions, the material should be repurified. A simple TLC or ¹H NMR can quickly assess the extent of degradation.
-
Purification Protocol: If purification is necessary, the following methods are effective:
-
Recrystallization: Use a solvent system like ethanol/water or toluene. The colored impurities are often less soluble and can sometimes be filtered off from a hot solution, or they may remain in the mother liquor upon cooling.
-
Charcoal Treatment: Dissolve the material in a suitable hot solvent (e.g., ethanol), add a small amount of activated charcoal, stir for 10-15 minutes, and filter hot through a pad of celite. This is highly effective at removing colored impurities.
-
-
Prevention: Store the compound tightly sealed, under an inert atmosphere (Argon or Nitrogen), and protected from light in a refrigerator or freezer.
FAQ 1.2: I am seeing an unexpected peak in the mass spectrum of my starting material. What could it be?
Answer:
Assuming the unexpected peak is not from a trivial source (e.g., solvent adduct), the two most likely scenarios for this specific molecule are the presence of a dehalogenated species or a dimeric species.
| Potential Impurity | Molecular Weight ( g/mol ) | Mass Spectrum (M+) | Likely Cause |
| Starting Material | 222.47 | 221/223/225 | - |
| De-bromo Species | 143.57 | 143/145 | Reductive debromination during synthesis/storage. |
| De-chloro Species | 187.02 | 187/189 | Reductive dechlorination during synthesis/storage. |
| Oxidized Dimer | 440.92 | 438/440/442/444 | Air oxidation and subsequent dimerization.[6] |
Troubleshooting Workflow:
Caption: Troubleshooting unexpected mass spectrometry peaks.
Section 2: Troubleshooting Cyclization Reactions (e.g., Imidazopyridine Synthesis)
The most common application of this reagent is the condensation with aldehydes, carboxylic acids, or their equivalents to form the fused imidazo[4,5-b]pyridine ring system.[1][8]
FAQ 2.1: My reaction to form an imidazopyridine with an aldehyde is giving a low yield and multiple spots on TLC, some of which are highly colored.
Answer:
This is a classic issue when performing condensation/cyclization reactions with ortho-diamines under oxidative conditions. The problem likely stems from a competition between the desired cyclization and the oxidative degradation of your starting material or intermediates.
Causality & Competing Pathways:
-
Desired Pathway: The two amino groups condense with the aldehyde to form a dihydropyridine intermediate, which is then oxidized in situ to the aromatic imidazopyridine product.
-
Side Pathway 1 (Oxidation): The starting diamine itself is oxidized by the oxidant (often air or a chemical oxidant) before it can react with the aldehyde.[3][4]
-
Side Pathway 2 (Incomplete Reaction): The reaction may stall at the intermediate stage if the oxidative conditions are not optimal.
Recommended Actions:
-
Atmosphere Control: The most critical parameter is controlling the atmosphere. Many procedures call for an oxidant like I₂, NaHSO₃, or simply air.[8] If using air, the reaction can be inconsistent.
-
Protocol 1: Controlled Oxidation: Run the reaction under an inert atmosphere (N₂ or Ar) first to allow for the initial condensation to occur. After a set time (e.g., 1-2 hours, monitor by TLC), introduce the oxidant or switch to an air atmosphere. This sequential approach prevents the premature oxidation of the starting material.
-
-
Choice of Oxidant: If air oxidation is slow or messy, consider a milder, more controlled chemical oxidant. Sodium metabisulfite is a common choice.[8]
-
Temperature Control: Running the reaction at a lower temperature can sometimes disfavor the side reactions, which may have a higher activation energy.[9]
-
Purity of Aldehyde: Ensure the aldehyde is pure and free of any corresponding carboxylic acid, as this can lead to the formation of other side products.
Caption: Competing pathways in imidazopyridine synthesis.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The molecule possesses two halogen atoms that can be displaced by nucleophiles. Understanding their relative reactivity is key to achieving selectivity.
FAQ 3.1: I want to displace one of the halogens with a nucleophile (e.g., an amine or alkoxide). Which one will react first, the chlorine or the bromine?
Answer:
The 2-chloro substituent will react preferentially in a nucleophilic aromatic substitution (SNAr) reaction.
Causality:
-
Position: The chlorine atom is at the 2-position of the pyridine ring, which is ortho to the ring nitrogen. The electron-withdrawing nature of the pyridine nitrogen strongly activates adjacent (ortho and para) positions towards nucleophilic attack.[10][11] This activation stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction.
-
Halogen Reactivity: While in many contexts C-Br bonds are weaker and more reactive than C-Cl bonds (e.g., in cross-coupling), in SNAr the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group.[12][13] The high electronegativity of the ring nitrogen makes the C2 position so electron-poor that attack is highly favored there. Studies on similar 2-halopyridines have shown that the reactivity order is often F > Cl > Br > I for SNAr, because the more electronegative halogen further activates the ring for attack.[13][14][15]
Experimental Protocol for Selective SNAr at C2:
-
Setup: To a flame-dried flask under an inert atmosphere (Argon), add this compound (1.0 equiv) and a suitable anhydrous solvent (e.g., DMF, NMP, or DMSO).
-
Base and Nucleophile: Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) and the nucleophile (e.g., a primary amine, 1.1-1.5 equiv).
-
Reaction: Heat the reaction to a moderate temperature (e.g., 80-120 °C). The optimal temperature will depend on the nucleophilicity of the attacking species.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new product with a mass corresponding to the displacement of HCl.
-
QC Check: Upon completion, perform a ¹H NMR on the crude product to confirm the regioselectivity. The disappearance of the proton signal corresponding to the C-H adjacent to the chlorine and the characteristic shifts of the newly introduced group will confirm the desired reaction.
FAQ 3.2: I am attempting a Suzuki or other cross-coupling reaction. Am I likely to see reaction at the C-Cl or C-Br bond?
Answer:
In palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, etc.), the 5-bromo substituent is expected to react preferentially.
Causality: The mechanism of cross-coupling is fundamentally different from SNAr. The rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is favored for weaker C-X bonds. The generally accepted order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[12] Therefore, the C-Br bond will undergo oxidative addition much more readily than the more robust C-Cl bond.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 190. The oxidation of derivatives of o-phenylenediamine. Part III. Isomeric phenazine pigments and aposafranones obtained by oxidation of chlorinated 2-aminodiphenylamine hydrochlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
5-Bromo-2-chloropyridine-3,4-diamine stability and storage conditions
Welcome to the technical support resource for 5-Bromo-2-chloropyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] Specific recommendations include refrigeration at 4°C, protected from light.[2] The container should be tightly sealed to prevent exposure to moisture and air.
Q2: How sensitive is this compound to air and moisture?
While specific data on the air sensitivity of this compound is not extensively published, its structural features—specifically the aromatic amine groups—suggest a potential for sensitivity. Aromatic amines can be susceptible to oxidation in the presence of air, which may lead to discoloration and the formation of impurities.[3] Therefore, it is best practice to handle the compound under an inert atmosphere, such as nitrogen or argon, particularly when aliquoting for long-term storage or setting up reactions.[4][5]
Q3: What are the known incompatibilities of this compound?
Avoid storing this compound with strong oxidizing agents, strong acids, and acid chlorides. The amino groups are basic and will react with acids. The electron-rich aromatic ring can be susceptible to oxidation.
Q4: What is the expected appearance of pure this compound, and what do color changes indicate?
Pure this compound is typically an off-white or light-colored powder. The development of a darker color (e.g., yellow, brown, or purple) upon storage can be an indicator of degradation, likely due to oxidation of the diamine functional groups. While a slight color change may not significantly impact the outcome of all reactions, it is advisable to assess the purity of a discolored reagent before use in sensitive applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or Low Yields in Subsequent Reactions
Possible Cause A: Degradation of the Reagent
-
Explanation: The 2-chloro position on the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen.[6][7] If the compound has been improperly stored (e.g., exposed to moisture or reactive nucleophiles), it may have partially degraded. The aromatic diamine functionality can also be susceptible to oxidation.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of your this compound batch via an appropriate analytical method such as HPLC or LC-MS. Compare the results to the certificate of analysis provided by the supplier.
-
Visual Inspection: Note any significant color change from the original appearance.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the reagent.
-
Possible Cause B: Incomplete Dissolution
-
Explanation: this compound may have limited solubility in certain organic solvents. If the compound is not fully dissolved before the addition of other reagents, the reaction may be slow or incomplete.
-
Troubleshooting Steps:
-
Verify Solubility: Consult solubility data if available, or perform a small-scale solubility test in your chosen solvent.
-
Aid Dissolution: Use gentle heating or sonication to ensure the compound is fully in solution before proceeding with the reaction.
-
Solvent Choice: Consider alternative solvents in which the compound is more readily soluble.
-
Issue 2: Observation of Unexpected Byproducts
Possible Cause: Reaction with Solvents or Contaminants
-
Explanation: The nucleophilic nature of the diamine groups and the electrophilic character of the 2-chloro position make the molecule susceptible to side reactions. For example, trace amounts of water or other nucleophilic contaminants in your reaction solvent could lead to the formation of hydroxy- or other substituted byproducts.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents, especially in reactions where the compound is a limiting reagent.
-
Inert Atmosphere: As mentioned, performing reactions under an inert atmosphere can prevent air- and moisture-induced side reactions.[5][8]
-
Purify Starting Materials: Ensure that all other reagents in your reaction are pure and free from contaminants that could react with this compound.
-
Experimental Protocols
Protocol 1: Aliquoting and Storage of this compound
This protocol outlines the best practices for aliquoting and storing the compound to maintain its integrity.
Materials:
-
This compound
-
Inert atmosphere glove box or Schlenk line
-
Dry, amber glass vials with tightly sealing caps
-
Argon or nitrogen gas source
-
Spatula
Procedure:
-
Prepare the Environment: If using a glove box, ensure the atmosphere is dry and inert. If using a Schlenk line, ensure all glassware is thoroughly dried.
-
Weigh and Aliquot: In the inert atmosphere, carefully weigh the desired amount of this compound into pre-labeled, dry amber vials.
-
Backfill with Inert Gas: Before sealing, flush the headspace of each vial with argon or nitrogen.
-
Seal Tightly: Securely cap each vial.
-
Storage: Store the aliquoted vials at 4°C, protected from light.[2]
Visualizing Stability and Handling
Diagram 1: Key Factors in Maintaining Stability
Caption: Key storage and handling practices for preserving the chemical integrity of this compound.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 4°C (Refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the aromatic diamine groups.[3][5] |
| Light | Store in amber vials or in the dark | Prevents light-catalyzed degradation.[2] |
| Moisture | Tightly sealed container in a dry location | Prevents hydrolysis and other moisture-related reactions.[1] |
References
-
Acros Pharmatech. This compound. [Link]
-
Trissel, L. A., et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 54(13), 1494-1496. [Link]
-
Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't?. [Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
-
MIT. Handling air-sensitive reagents AL-134. [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
PubMed. (1998). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]
-
ResearchGate. (2004). Chemical stability of 4-aminopyridine capsules. [Link]
Sources
- 1. This compound [acrospharmatech.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.mit.edu [web.mit.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 7. chempanda.com [chempanda.com]
- 8. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Synthesis of 5-Bromo-2-chloropyridine-3,4-diamine
Welcome to the technical support resource for the synthesis of 5-Bromo-2-chloropyridine-3,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this important chemical intermediate. Our aim is to combine technical accuracy with practical, field-proven insights to ensure the successful and efficient synthesis of your target compound.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a multi-step process. A common and logical route commences with 2-amino-5-bromopyridine, proceeding through nitration, a Sandmeyer reaction, and a final reduction/amination step. Understanding the potential pitfalls at each stage is crucial for obtaining a high-purity final product.
Caption: Synthetic route to this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Nitration of 2-Amino-5-bromopyridine
Q1: What are the most common impurities I might see after the nitration of 2-amino-5-bromopyridine, and how can I avoid them?
A1: A significant byproduct that can complicate purification is 2-amino-3,5-dibromopyridine .[1] This impurity arises from over-bromination of the precursor, 2-aminopyridine, during its synthesis.[1]
-
Causality: If the starting 2-amino-5-bromopyridine is contaminated with its dibrominated analogue, this impurity will likely be carried through the nitration step.
-
Troubleshooting:
-
Starting Material Purity: It is critical to start with high-purity 2-amino-5-bromopyridine. Analyze your starting material by HPLC or GC-MS to quantify the presence of 2-amino-3,5-dibromopyridine.
-
Purification of Starting Material: If your starting material is impure, consider purification by recrystallization or column chromatography before proceeding with the nitration.
-
Another potential issue is the formation of other nitrated isomers. However, the directing effects of the amino and bromo groups on the pyridine ring generally favor nitration at the 3-position.
Q2: My nitration reaction is yielding a dark, tarry mixture instead of a clean product. What could be the cause?
A2: This is a common issue in nitration reactions and is often due to poor temperature control.
-
Causality: The nitration of aromatic compounds is a highly exothermic process. If the temperature is not strictly controlled, runaway reactions can occur, leading to the formation of oxidized byproducts and polymeric materials.[2]
-
Troubleshooting:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0-5°C, during the addition of the nitrating mixture (concentrated nitric and sulfuric acids).[2] Use an ice/salt bath for efficient cooling.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 2-amino-5-bromopyridine to allow for effective heat dissipation.
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to prevent localized hot spots.
-
Step 2: Sandmeyer Reaction of 2-Amino-5-bromo-3-nitropyridine
Q3: After the Sandmeyer reaction, my yield of 5-bromo-2-chloro-3-nitropyridine is low, and I'm recovering a significant amount of starting material. How can I improve the conversion?
A3: Low conversion in a Sandmeyer reaction often points to issues with the diazotization step or the subsequent copper-catalyzed chlorine substitution.
-
Causality: The formation of the diazonium salt from the amino group is a critical step. Incomplete diazotization will result in unreacted starting material. The decomposition of the diazonium salt to the desired product must also be efficient.
-
Troubleshooting:
-
Diazotization Temperature: The diazotization should be carried out at a low temperature, typically below 5°C, to ensure the stability of the diazonium salt.[3]
-
Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite.
-
Copper(I) Chloride Preparation: Use freshly prepared copper(I) chloride for the best results, as it is prone to oxidation.[3]
-
Reaction Time and Temperature for Substitution: After the addition of the copper(I) chloride solution, the reaction mixture should be gradually warmed to room temperature and then heated (e.g., to 70°C) to ensure the complete decomposition of the diazonium salt.[3]
-
Q4: What are the potential side products in the Sandmeyer reaction that I should be aware of?
A4: While the Sandmeyer reaction is generally robust, several side products can form.
-
Phenolic Impurity (5-Bromo-2-hydroxy-3-nitropyridine): If the diazonium salt reacts with water before the chloride substitution, a phenolic byproduct can be formed.
-
Biaryl Impurities: Radical mechanisms in the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds.[4]
-
Causality and Troubleshooting:
-
To minimize the formation of the phenolic impurity, ensure that the concentration of the chloride ion is sufficiently high and that the copper(I) chloride is catalytically active.
-
The formation of biaryl impurities is generally a minor pathway but can be influenced by the reaction conditions. Sticking to established protocols is the best way to minimize these.
-
Step 3: Reduction of 5-Bromo-2-chloro-3-nitropyridine
Q5: I'm seeing multiple spots on my TLC plate after the reduction step. What are the likely impurities?
A5: The reduction of a nitro group can lead to several intermediates and side products.
-
Incomplete Reduction: The most common impurity is the partially reduced hydroxylamine intermediate (5-bromo-2-chloro-3-(hydroxylamino)pyridin-4-amine) .[5][6]
-
Over-reduction/Dehalogenation: In some cases, particularly with aggressive reducing agents or harsh conditions, the chloro group can be removed, leading to 5-bromo-pyridine-3,4-diamine .
-
Incomplete Amination: Depending on the reaction conditions, you may isolate 3-amino-5-bromo-2-chloropyridine , where the nitro group is reduced, but the amination at the 4-position has not occurred.
-
Causality and Troubleshooting:
-
Choice of Reducing Agent: Common reagents for nitro group reduction include iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) or catalytic hydrogenation (e.g., H₂/Pd-C).[6][7] The choice of reagent and conditions will influence the impurity profile.
-
Reaction Monitoring: Monitor the reaction closely by TLC or HPLC to ensure complete conversion of the starting material and any intermediates.
-
Reaction Conditions: Adjust the reaction time, temperature, and amount of reducing agent to optimize the formation of the desired product. For example, with catalytic hydrogenation, the reaction progress can be monitored by the uptake of hydrogen.
-
Q6: My final product, this compound, is unstable and discolors upon storage. How can I improve its stability?
A6: Diaminopyridines can be susceptible to oxidation.
-
Causality: The amino groups, particularly when ortho to each other, can be oxidized, leading to colored impurities. Studies on 3,4-diaminopyridine have shown the formation of degradation products like 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide under oxidative stress.[8]
-
Troubleshooting:
-
Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
-
Purification: Ensure that all traces of metal catalysts from the reduction step are removed, as they can promote oxidation.
-
Salt Formation: For long-term storage, consider converting the diamine to a more stable salt form, such as the hydrochloride salt.
-
III. Experimental Protocols and Data
Protocol 1: Synthesis of 5-Bromo-2-chloro-3-nitropyridine
This protocol is based on a standard Sandmeyer reaction procedure.[3]
-
Diazotization:
-
Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in 6 M hydrochloric acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the internal temperature below 5°C.
-
Stir the resulting suspension at 0°C for 1 hour.
-
-
Chloro-dediazoniation:
-
In a separate flask, dissolve freshly prepared copper(I) chloride (1.3 eq) in concentrated hydrochloric acid.
-
Add the copper(I) chloride solution to the diazonium salt suspension.
-
Gradually warm the reaction mixture to room temperature over 90 minutes, then heat to 70°C until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and dilute with water.
-
Adjust the pH to ~9 with aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reduction of 5-Bromo-2-chloro-3-nitropyridine
This is a general procedure for the reduction of a nitropyridine using iron.[1][9]
-
Reaction Setup:
-
In a round-bottom flask, combine 5-bromo-2-chloro-3-nitropyridine (1.0 eq), reduced iron powder (e.g., 5-10 eq), ethanol, and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
-
Reduction:
-
Heat the mixture at reflux (e.g., on a steam bath) for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture), potentially with the use of activated carbon to decolorize the solution.[1]
-
Data Presentation: Common Impurities and their Characteristics
| Impurity Name | Structure | Formation Stage | Reason for Formation | Mitigation Strategy |
| 2-Amino-3,5-dibromopyridine | Nitration | Impurity in starting material | Use high-purity 2-amino-5-bromopyridine | |
| 5-Bromo-2-hydroxy-3-nitropyridine | Sandmeyer | Reaction of diazonium salt with water | Use high concentration of chloride and active CuCl | |
| 5-Bromo-2-chloro-3-(hydroxylamino)pyridin-4-amine | Reduction | Incomplete reduction of the nitro group | Increase reaction time, temperature, or amount of reducing agent | |
| 3-Amino-5-bromo-2-chloropyridine | Reduction | Incomplete amination at the 4-position | Optimize reaction conditions for amination | |
| 5-Bromo-pyridine-3,4-diamine | Reduction | Over-reduction/dehalogenation | Use a milder reducing agent or less harsh conditions | |
| 3,4-Diaminopyridine-N-oxide | Storage/Degradation | Oxidation of the final product | Store under inert atmosphere, protected from light, at low temperature |
IV. Visualization of Workflows
Caption: General workflow for impurity analysis and purification.
V. References
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]
-
Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules. PubMed. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
-
This compound. Acros Pharmatech. [Link]
-
One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
-
The reduction of vic-substituted 3-nitropyridines with. ResearchGate. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Process for preparation of nitropyridine derivatives. Google Patents.
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
5-bromo-2-chloro-6-methyl-3-nitropyridine (cas 186413-75-2). Novasyn Organics. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 5-Bromo-2-chloropyridine-3,4-diamine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloropyridine-3,4-diamine. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of its poor solubility. Our approach is grounded in established principles of medicinal chemistry and formulation science to empower you with effective, evidence-based solutions for your experiments.
Introduction to the Challenge
This compound is a heterocyclic organic compound with a rigid, aromatic structure. Such molecules often exhibit low aqueous solubility due to strong intermolecular forces in their crystal lattice and a lack of easily hydratable functional groups. Overcoming this solubility hurdle is critical for a wide range of applications, from ensuring consistent reaction kinetics in synthesis to achieving desired bioavailability in drug discovery.[1][2] This guide will walk you through a systematic approach to enhancing the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of this compound?
A1: The low solubility of this compound is likely due to a combination of factors inherent to its molecular structure:
-
Aromaticity and Planarity: The flat, aromatic pyridine ring can lead to efficient crystal packing, making it difficult for solvent molecules to break apart the crystal lattice.
-
Intramolecular and Intermolecular Hydrogen Bonding: The two adjacent amine groups can form strong hydrogen bonds with each other and with neighboring molecules, further stabilizing the solid state.
-
Hydrophobicity: The presence of a bromine and a chlorine atom, along with the pyridine ring, contributes to the overall lipophilicity of the molecule, reducing its affinity for aqueous media.
Q2: I'm struggling to dissolve the compound in water for my biological assay. What's the first thing I should try?
A2: The first and often most effective strategy for a compound with basic amine groups is pH adjustment .[3][4][5] The diamine functionality allows for protonation in acidic conditions to form a more soluble salt.[4][5][6]
-
Mechanism: By adding an acid (e.g., HCl), you can protonate one or both of the amine groups, creating a positively charged ammonium salt. This ionic species will have significantly higher aqueous solubility than the neutral "free base" form.[5][6]
-
Starting Point: Begin by preparing a stock solution in a solvent like DMSO and then diluting it into your aqueous buffer. If direct dissolution in an aqueous buffer is required, start with an acidic buffer (e.g., pH 2-4) and observe for improved solubility.
Q3: Can I use organic co-solvents? Which ones are recommended?
A3: Yes, using co-solvents is a widely adopted technique.[7][8][9] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate a lipophilic molecule.[7][10]
-
Recommended Co-solvents: For laboratory and early-stage research, the following are common choices:
-
Dimethyl Sulfoxide (DMSO): Excellent for creating high-concentration stock solutions.
-
Ethanol: A less toxic option, often used in combination with other solvents.[7][9]
-
Propylene Glycol (PG) and Polyethylene Glycol (PEG 400): Frequently used in formulation development due to their favorable safety profiles.[7][9]
-
-
Important Consideration: Be mindful of the final concentration of the co-solvent in your experiment, as it can affect biological assays or reaction outcomes. Always run appropriate vehicle controls.
Q4: What is salt formation, and how can I apply it to my compound?
A4: Salt formation involves reacting your basic compound with an acid to create a salt with improved solubility and stability.[1][5][9] This is a common strategy in pharmaceutical development.[4][5]
-
How it Works: The resulting salt is an ionic compound that is more readily solvated by polar solvents like water.[6]
-
Practical Application: You can perform a salt screening experiment by reacting this compound with various pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric acid) and evaluating the solubility of the resulting salts.
Troubleshooting Guide
This section provides a systematic workflow for identifying the optimal solubilization strategy for your specific application.
Workflow for Solubility Enhancement
Caption: A stepwise approach to troubleshooting the poor solubility of this compound.
Step 1: pH Adjustment Protocol
This protocol aims to determine the pH-dependent solubility profile of the compound.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate) at pH values from 2.0 to 8.0
-
Vortex mixer and shaker/incubator
-
HPLC or UV-Vis spectrophotometer for concentration measurement
Procedure:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the vials to stand and the undissolved solid to settle.
-
Carefully collect a supernatant sample from each vial and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in each filtered supernatant using a pre-validated analytical method (HPLC or UV-Vis).
-
Plot the measured solubility against the pH of the buffer.
Expected Outcome: You should observe significantly higher solubility at lower pH values, where the amine groups are protonated.[11][12] This data will inform the optimal pH for your future experiments.
Step 2: Co-solvent Screening Protocol
If pH adjustment is insufficient or not suitable for your experimental system, a co-solvent screening can identify an effective solvent blend.
Materials:
-
This compound
-
Aqueous buffer at a pH relevant to your experiment
-
Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), PEG 400
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Follow the same procedure as the pH adjustment protocol (Steps 1-5) for each co-solvent blend.
-
Plot the measured solubility against the percentage of each co-solvent.
Data Summary Table:
| Co-solvent | % (v/v) | Solubility (µg/mL) | Observations |
| DMSO | 1% | Record Value | Clear solution, no precipitation |
| DMSO | 5% | Record Value | Clear solution, no precipitation |
| Ethanol | 5% | Record Value | Slight haze observed |
| Ethanol | 10% | Record Value | Clear solution |
| PG | 10% | Record Value | Clear solution |
| PEG 400 | 10% | Record Value | Clear solution |
This table should be populated with your experimental data.
Step 3: Advanced Solubilization Techniques
For more challenging applications, such as oral drug formulation, more advanced methods may be necessary.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[1][9][13] Common non-ionic surfactants include Polysorbate 80 and Solutol® HS 15.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1][13]
Logical Relationships in Solubility Enhancement
Caption: Key strategies for enhancing the solubility of this compound.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Verma, S., & Rawat, A. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 58-69. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: a review. Journal of Global Pharma Technology, 11(06), 1-10. [Link]
-
Surreddi, V. (2021). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Five Star Compounding Pharmacy. [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
-
PharmaRead. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaRead.org. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some aromatic amines, organic dyes, and related exposures. IARC monographs on the evaluation of carcinogenic risks to humans, 99, 1–658. [Link]
-
Shah, S. M., & Serajuddin, A. T. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
-
Wikipedia contributors. (2024). Pyridine. Wikipedia. [Link]
-
Chadha, R., & Bhandari, S. (2014). Engineering cocrystals of poorly water-soluble drugs to enhance dissolution in aqueous medium. Drug development and industrial pharmacy, 40(1), 1–10. [Link]
-
LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]
-
Devane, J., & Butler, J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. [Link]
-
LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Al-Gousous, J., & Langguth, P. (2024). The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. Journal of Applied Pharmaceutical Science, 14(06), 1-8. [Link]
-
PC, J., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. International Journal of Pharmaceutical Education and Research, 56(4), 1-10. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. japsonline.com [japsonline.com]
- 12. ijper.org [ijper.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Catalyst Selection for 5-Bromo-2-chloropyridine-3,4-diamine Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-chloropyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. The inherent properties of this molecule—namely, two distinct halide leaving groups and a coordinating diamine moiety—require careful consideration in catalyst and condition selection to achieve desired outcomes. This document provides in-depth, experience-based answers to common issues, detailed protocols, and troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling is failing or giving very low yields. What are the most likely causes?
A1: Failure in Suzuki-Miyaura coupling with this substrate is a common issue, typically rooted in catalyst inhibition or deactivation. The primary culprit is the 3,4-diamine functionality.
-
Catalyst Poisoning by Diamine Coordination: The adjacent primary amine groups are strong Lewis bases and can chelate to the palladium center. This forms a stable, inactive palladacycle, effectively removing the catalyst from the productive catalytic cycle.[1][2][3] This is a well-documented mode of catalyst deactivation in reactions involving unprotected amines.[1]
-
Suboptimal Ligand Choice: Standard, less bulky phosphine ligands like PPh₃ are often ineffective. They do not provide sufficient steric bulk around the palladium center to prevent the inhibitory diamine coordination.
-
Inappropriate Base: While common bases like Na₂CO₃ or K₂CO₃ can work, they may not be optimal. A stronger base like K₃PO₄ or Cs₂CO₃ is often required, particularly for less reactive coupling partners.[4] However, very strong bases like NaOtBu can sometimes promote side reactions if not carefully controlled.
-
Solvent and Water Content: The reaction is highly sensitive to the solvent system. Anhydrous, degassed solvents are critical. While Suzuki couplings often benefit from a small amount of water to facilitate the hydrolysis of the boronate intermediate, excessive water can lead to catalyst decomposition and protodeboronation of the boronic acid.[5][6]
Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction
// Node Definitions start [label="Reaction Failed\n(Low/No Conversion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Check Catalyst System:\nIs the ligand bulky and electron-rich?\n(e.g., XPhos, SPhos, RuPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; s1_yes [label="Yes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; s1_no [label="No\n(e.g., PPh₃, dppf)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; a1 [label="Action:\nSwitch to a modern biarylphosphine ligand.\nUse a G3/G4 precatalyst.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Evaluate Base & Solvent:\nUsing K₃PO₄ or Cs₂CO₃?\nSolvents rigorously degassed?", fillcolor="#FBBC05", fontcolor="#202124"]; s2_yes [label="Yes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; s2_no [label="No", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; a2 [label="Action:\nSwitch to K₃PO₄ or Cs₂CO₃.\nUse anhydrous, degassed solvents (e.g., Dioxane/H₂O 4:1).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Assess Reagent Quality:\nBoronic acid fresh?\nSubstrate pure?", fillcolor="#FBBC05", fontcolor="#202124"]; s3_yes [label="Yes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; s3_no [label="No", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; a3 [label="Action:\nUse fresh, high-purity boronic acid.\nConsider using a more stable boronate ester (e.g., MIDA).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Re-run Optimized Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> s1_yes [label="Yes"]; q1 -> s1_no [label="No"]; s1_no -> a1; a1 -> q2; s1_yes -> q2; q2 -> s2_yes [label="Yes"]; q2 -> s2_no [label="No"]; s2_no -> a2; a2 -> q3; s2_yes -> q3; q3 -> s3_yes [label="Yes"]; q3 -> s3_no [label="No"]; s3_no -> a3; a3 -> end; s3_yes -> end; } } A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
Q2: How can I achieve selective cross-coupling at the C5-Bromo position over the C2-Chloro position?
A2: Achieving high selectivity is one of the key advantages of using substrates with multiple, distinct halide leaving groups. In palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the general order: I > Br > Cl.[7][8] This trend is governed by the bond dissociation energy and the ease of the initial, often rate-limiting, oxidative addition step.[9][10]
-
Mechanism of Selectivity: The C-Br bond is weaker and more easily cleaved by the Pd(0) catalyst than the C-Cl bond. Therefore, under relatively mild conditions, the catalyst will preferentially undergo oxidative addition into the C-Br bond.
-
Optimized Conditions for C5-Br Selectivity:
-
Temperature: Keep the reaction temperature moderate (e.g., 80-100 °C). Higher temperatures can begin to activate the C-Cl bond, leading to mixtures of mono- and di-substituted products.[7]
-
Catalyst System: A standard, robust catalyst system is usually sufficient. For example, a Pd₂(dba)₃/XPhos system or a pre-formed Pd(XPhos) G3 precatalyst will reliably target the C-Br bond.[4]
-
Reaction Time: Monitor the reaction closely. Once the starting material is consumed, work up the reaction to prevent potential over-reaction at the C-Cl position, especially if the reaction requires prolonged heating.
-
Q3: I am observing significant dehalogenation (hydrodehalogenation) of my starting material. How can I minimize this side reaction?
A3: Dehalogenation, where the bromine or chlorine is replaced by a hydrogen atom, is a common side reaction.[3] It can arise from several pathways, including reaction with trace moisture or hydride sources in the reaction mixture.
-
Minimize Water: While a small amount of water is often beneficial in Suzuki couplings, excess water can promote protodeboronation of the boronic acid and subsequent side reactions.[5][6] Ensure your main solvent is anhydrous and only add a controlled amount of degassed water if necessary.
-
Base Selection: Avoid using bases that can generate hydride species or are strongly hygroscopic. K₃PO₄ is often a good choice as it is less prone to causing dehalogenation compared to bases like NaOH or KOtBu.
-
Reagent Purity: Impurities in solvents (e.g., alcohols in ethers) or reagents can act as hydride sources. Use high-purity, freshly opened solvents and reagents.
-
Inert Atmosphere: Ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Oxygen can degrade the catalyst and promote side reactions like the homocoupling of boronic acids, which can alter the reaction kinetics and lead to other byproducts.[3]
Q4: Which catalyst system is the best starting point for coupling with this substrate?
A4: For a challenging substrate like this compound, starting with a modern, well-defined catalyst system is crucial for success and reproducibility.
-
Recommendation: A palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand is the recommended starting point.[11] Specifically:
-
Precatalyst: A Buchwald G3 or G4 precatalyst (e.g., (XPhos)Pd G3 or (SPhos)Pd G4). These are air- and moisture-stable, well-defined, and ensure a 1:1 palladium-to-ligand ratio, which is optimal for many cross-coupling reactions.[11] They are designed for reliable generation of the active monoligated Pd(0) species.[12]
-
Ligand: XPhos or SPhos . These ligands provide the necessary steric bulk to prevent catalyst inhibition by the diamine groups and possess the electron-donating properties to facilitate the oxidative addition step, even with less reactive chlorides (should you proceed to a second coupling).[4][13]
-
The table below compares various catalyst systems. For initial screening with this compound, System 1 is the most robust choice.
| System ID | Palladium Source | Ligand | Typical Use Case & Comments |
| System 1 | Pd(XPhos) G3 | XPhos | Recommended Start. Air-stable precatalyst. Excellent for challenging substrates, including heteroaryl chlorides and coordinating amines.[4][11] |
| System 2 | Pd₂(dba)₃ | SPhos | Good alternative to System 1. Requires in-situ formation of the active catalyst. SPhos is highly effective for many C-N and C-C couplings.[3] |
| System 3 | Pd(OAc)₂ | RuPhos | Another strong biarylphosphine ligand system, often effective when others fail. Requires in-situ activation. |
| System 4 | Pd(PPh₃)₄ | PPh₃ | "Classical" catalyst. Not recommended for this substrate due to low reactivity and high susceptibility to amine poisoning.[3] |
| System 5 | PdCl₂(dppf) | dppf | Bidentate ligand. Can be effective but often less so than bulky monophosphine ligands for this specific substrate class.[14] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol provides a robust starting point for coupling an arylboronic acid selectively at the C5-bromo position.
-
Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the (XPhos)Pd G3 precatalyst (1-3 mol%).
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v ratio) via syringe to achieve a substrate concentration of ~0.1 M.[15]
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C5-Bromo Position
This protocol outlines the coupling of a primary or secondary amine at the C5-bromo position.
-
Preparation: To an oven-dried vial, add the palladium precatalyst (e.g., (SPhos)Pd G4, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.).[7]
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with argon.
-
Reagent Addition: Add degassed toluene. Then, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Advanced Topics
Q5: Is it possible to perform a second, sequential coupling at the C2-Chloro position?
A5: Yes, sequential coupling is a powerful strategy for building molecular complexity. After the initial, milder coupling at the C5-bromo position, the remaining C2-chloro group can be functionalized.[8][16]
-
Challenges: The C-Cl bond is significantly less reactive. Furthermore, the product from the first coupling is now more electron-rich, which can further decrease its reactivity towards oxidative addition.[16]
-
Required Conditions:
-
More Active Catalyst: A catalyst system known for activating aryl chlorides is essential. The same bulky biarylphosphine ligands (XPhos, SPhos) used for the first step are often excellent choices here as well.[4]
-
Forcing Conditions: Higher temperatures (e.g., 110-120 °C) and potentially a stronger base or longer reaction times are typically required.[7][8]
-
One-Pot vs. Two-Step: While one-pot sequential couplings are possible, a two-step approach involving isolation and purification of the mono-coupled product is often more reliable and provides a cleaner final product.
-
Catalyst Selection Logic for Sequential Coupling
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References
-
Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier. [Link]
-
Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - National Institutes of Health (NIH). [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. American Chemical Society. [Link]
-
(PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. PMC - National Institutes of Health (NIH). [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. American Chemical Society. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - National Institutes of Health (NIH). [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in 5-Bromo-2-chloropyridine-3,4-diamine Reactions
Welcome to the technical support center for handling 5-Bromo-2-chloropyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a substituted ortho-phenylenediamine derivative, its reactivity is highly dependent on precise temperature control to ensure optimal yields, minimize byproduct formation, and guarantee reproducible results. This document provides in-depth, field-proven insights into managing temperature-sensitive reactions involving this compound.
The Critical Role of Temperature: A Mechanistic Overview
This compound possesses two adjacent nucleophilic amino groups, making it an excellent precursor for forming fused heterocyclic systems, most notably pyridobenzimidazoles. The core reaction is a cyclocondensation with an electrophilic partner, typically an aldehyde or a carboxylic acid (or its derivative).
Temperature is the lever that controls the kinetics of this process. Insufficient heat can lead to sluggish or incomplete reactions, while excessive temperatures can cause a cascade of undesirable side reactions, including polymerization, decomposition, and the formation of tar-like substances. The presence of electron-withdrawing groups (bromo and chloro) on the pyridine ring modulates the nucleophilicity of the diamine, making precise temperature control even more critical compared to simple o-phenylenediamines.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: Its primary application is as a building block in medicinal chemistry and materials science. It is most commonly used in cyclocondensation reactions to synthesize 2-substituted 6-bromo-8-chloro-1H-pyrido[3,4-d]imidazoles, which are scaffolds of interest in drug discovery.
Q2: How does the thermal stability of this compound affect its reactions?
A2: While specific thermal decomposition data for this exact molecule is not extensively published, halogenated aromatic compounds can be susceptible to degradation at elevated temperatures. Overheating during a reaction can lead to the formation of intractable tars and a significant reduction in yield. It is recommended to store the compound in a cool, dry, and well-ventilated area to maintain its stability.[1]
Q3: Are there general temperature ranges for its reaction with aldehydes versus carboxylic acids?
A3: Yes. Reactions with aldehydes to form the initial Schiff base are often less forcing and can sometimes be conducted at room temperature with an appropriate catalyst, or with gentle heating (e.g., 70-80 °C).[2] Cyclocondensations with carboxylic acids typically require more energy to overcome the activation barrier for dehydration and may necessitate higher temperatures (e.g., 100-140 °C) or the use of microwave irradiation.[3][4]
Q4: Can I use microwave synthesis with this compound?
A4: Microwave-assisted synthesis is a powerful tool for reactions involving substituted o-phenylenediamines and can significantly reduce reaction times.[4] However, it is crucial to carefully control the temperature and pressure within the microwave reactor, as rapid heating can lead to decomposition if not properly optimized.
Troubleshooting Guide: Common Temperature-Related Issues
Issue 1: Low or No Product Yield
Your cyclocondensation reaction with an aldehyde or carboxylic acid results in a low yield of the desired pyridobenzimidazole, with a significant amount of unreacted this compound remaining.
Logical Troubleshooting Workflow
Caption: Effect of temperature on reaction pathways.
In-Depth Explanation:
-
Causality: Tar formation is a classic symptom of excessive reaction temperature. [5]Ortho-phenylenediamines are susceptible to oxidation, and this process is accelerated at high temperatures, leading to deeply colored, complex mixtures. Furthermore, the starting material or reactive intermediates can undergo self-condensation or polymerization, resulting in insoluble, high-molecular-weight byproducts.
-
Solution:
-
Reduce Temperature: The most immediate action is to lower the reaction temperature significantly. If a reaction was run at 120 °C, attempt it at 80-90 °C.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This will minimize oxidative side reactions that contribute to the dark coloration and tar formation. [5] 3. Solvent Choice: Ensure the solvent is appropriate for the chosen temperature and is not contributing to the degradation. High-boiling polar aprotic solvents like DMF or DMSO should be used with caution, as they can be difficult to remove and may decompose at very high temperatures.
-
Data Summary and Recommended Protocols
The following table provides general temperature guidelines for common reactions involving substituted o-phenylenediamines, which can be used as a starting point for optimizing reactions with this compound.
| Reaction Type | Reagent | Typical Temperature Range (°C) | Conditions/Catalyst | Notes |
| Cyclocondensation | Aromatic Aldehyde | 25 - 80 °C | Room temp with catalyst (e.g., L-proline) or gentle heating in EtOH/MeOH. [2] | Highly activated aldehydes may react at RT. EWGs on the aldehyde may require more heat. |
| Cyclocondensation | Aliphatic Aldehyde | 70 - 100 °C | Reflux in a suitable solvent (e.g., ethanol). | Aliphatic aldehydes are generally less reactive than aromatic counterparts. |
| Cyclocondensation | Carboxylic Acid | 100 - 160 °C | Thermal (neat or high-boiling solvent) or microwave irradiation. [3][4] | Often requires strong acid catalysis (e.g., PPA, HCl) or dehydrating conditions. |
| Related Amination | N-Bromosuccinimide | 0 °C | Cooled addition in a solvent like CH₂Cl₂. [6] | Illustrates the need for cooling in exothermic halogenation steps. |
| Related Diazotization | Sodium Nitrite | -30 °C | Slow, portion-wise addition in concentrated acid. [6] | Critical for controlling the highly exothermic and unstable diazonium salt formation. |
Experimental Protocol: General Procedure for Cyclocondensation with an Aldehyde
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the desired aldehyde (1.0-1.1 eq).
-
Solvent & Catalyst: Add a suitable solvent, such as ethanol or acetic acid (approx. 0.1-0.2 M concentration). For less reactive aldehydes, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heating: Heat the reaction mixture to a starting temperature of 75 °C under an inert atmosphere of nitrogen.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the consumption of the diamine and the appearance of a new, typically more nonpolar, product spot.
-
Optimization: If the reaction is sluggish after 2 hours, increase the temperature to 90 °C. If tarring or significant byproduct formation is observed, repeat the reaction at a lower temperature (e.g., 60 °C).
-
Workup: Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.
By carefully controlling the reaction temperature and monitoring the reaction's progress, you can successfully leverage the synthetic potential of this compound to create complex heterocyclic structures with high yield and purity.
References
-
Acros Pharmatech. This compound. [Link]
-
ResearchGate. Reaction of o-phenylenediamine with aldehydes. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
ResearchGate. Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. [Link]
Sources
- 1. This compound [acrospharmatech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
Preventing decomposition of 5-Bromo-2-chloropyridine-3,4-diamine
Welcome to the dedicated technical support center for 5-Bromo-2-chloropyridine-3,4-diamine (CAS 163452-78-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and best practices to prevent the decomposition of this valuable chemical intermediate. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound.
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The primary factors leading to the decomposition of this compound are exposure to atmospheric oxygen, light, and moisture. Aromatic amines, in general, are susceptible to oxidation, which can be accelerated by light. This often results in a visible color change of the material, from off-white or light yellow to darker shades.
Q2: How can I visually identify if my this compound has started to decompose?
A2: A key visual indicator of decomposition is a change in color. Fresh, pure this compound typically appears as an off-white to light yellow powder.[1] If your sample has developed a brown, reddish, or dark purple hue, it is a strong indication that oxidation and decomposition have occurred. For confirmation, it is always recommended to perform analytical purity tests such as HPLC or NMR.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term storage, this compound should be kept in a tightly sealed, opaque container to protect it from light.[2] The container should be stored in a cool, dry, and well-ventilated area, ideally in a refrigerator at 4°C.[2][3] To minimize exposure to air and moisture, flushing the container with an inert gas like argon or nitrogen before sealing is a highly effective preventative measure.
Q4: Is this compound sensitive to air?
A4: Yes, similar to many aromatic diamines, this compound is air-sensitive.[4] The amino groups on the pyridine ring are prone to oxidation when exposed to atmospheric oxygen. This oxidative degradation is a primary cause of impurity formation and color change.
Q5: Can I handle this compound on an open lab bench?
A5: While brief handling on an open bench for weighing purposes may be acceptable if done quickly, it is strongly recommended to handle this compound in an inert atmosphere, such as inside a glovebox or under a steady stream of an inert gas like argon or nitrogen. This minimizes its exposure to oxygen and moisture, thereby preserving its purity.
II. Troubleshooting Guide: Addressing Decomposition Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
| Problem/Observation | Potential Cause | Recommended Solution |
| The solid reagent has darkened in color since it was last used. | Oxidation: The compound has likely been exposed to air and/or light over time. | 1. Assess Purity: Before use, check the purity of the material using a suitable analytical method (e.g., HPLC, LC-MS, or NMR). 2. Purification (if necessary): If the purity is compromised, consider recrystallization or column chromatography to repurify the compound. 3. Improve Storage: For the remaining stock, ensure it is stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, opaque container at 4°C.[2] |
| A reaction involving this diamine is giving low yields and multiple side products. | Reagent Degradation: The starting material may have decomposed, leading to the formation of reactive impurities that interfere with the desired reaction. | 1. Verify Starting Material Purity: Always confirm the purity of the this compound before starting a reaction. 2. Use Fresh or Purified Material: If decomposition is suspected, use a fresh batch of the reagent or purify the existing stock. 3. Degas Solvents: Ensure all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen, which can contribute to the degradation of the diamine. |
| The compound appears to be clumping or has a sticky texture. | Moisture Absorption: The material may have been exposed to a humid environment, leading to the absorption of water. | 1. Dry the Compound: Dry the material under a high vacuum for several hours to remove absorbed moisture. A gentle warming (e.g., 30-40°C) under vacuum can aid this process, but be cautious of the compound's melting point. 2. Store in a Desiccator: After drying, store the compound in a desiccator over a strong drying agent (e.g., phosphorus pentoxide or Drierite) to prevent reabsorption of moisture. |
III. Best Practices and Experimental Protocols
To ensure the stability and integrity of this compound, follow these detailed protocols for storage, handling, and use.
Protocol 1: Long-Term Storage
-
Container Selection: Use an amber glass vial or a vial wrapped in aluminum foil to protect the compound from light.
-
Inert Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.
-
Sealing: Securely cap the vial. For extra protection, you can wrap the cap with Parafilm®.
-
Temperature: Store the sealed vial in a refrigerator at 4°C.[2]
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions.
Protocol 2: Handling and Weighing
-
Inert Environment: Whenever possible, handle the solid inside a glovebox with a nitrogen or argon atmosphere.
-
Benchtop Handling (if necessary):
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Work quickly to minimize the duration of exposure to the atmosphere.
-
Consider weighing the compound under a localized stream of inert gas.
-
-
Transfer: Use clean, dry spatulas and weighing boats.
-
Resealing: After taking the desired amount, re-flush the container with inert gas before sealing and returning it to cold storage.
Protocol 3: Use in a Chemical Reaction
-
Solvent Preparation: Use anhydrous solvents and degas them thoroughly before use. This can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the reaction glassware and flush the entire system with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of the Diamine: Add the this compound to the reaction vessel under a positive flow of inert gas. If possible, use a solid addition funnel or add it as a solution in a degassed solvent.
Visualizing Prevention: A Workflow Diagram
The following diagram illustrates the key decision points and actions to prevent the decomposition of this compound.
Caption: Workflow for preventing decomposition.
Potential Decomposition Pathways
The primary mode of decomposition for this compound is oxidation of the amino groups, which can lead to the formation of colored impurities and potentially polymerization.
Caption: Simplified decomposition pathway.
By adhering to these guidelines, researchers can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of their experimental results.
References
-
Acros Pharmatech. This compound. [Link]
-
Pharmaffiliates. Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. [Link]
-
ChemUniverse. This compound. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
-
NCERT. Amines. [Link]
-
MDPI. Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
IN.gov. Transportation, Use, Handling, and Storage of Lab Chemicals. [Link]
Sources
Work-up procedures for 5-Bromo-2-chloropyridine-3,4-diamine reactions
Welcome to the technical support resource for 5-Bromo-2-chloropyridine-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the work-up and purification of reactions involving this compound. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability and handling considerations for this compound?
A1: this compound, with a molecular weight of approximately 222.47 g/mol , is a solid at room temperature.[1][2] The presence of two adjacent amino groups makes the molecule susceptible to oxidation, which can lead to the formation of colored impurities and tarry byproducts, especially when heated in the presence of air.
-
Expert Insight: The diamine functionality is a known liability. We strongly recommend handling the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during reaction setup and subsequent work-up steps where heat is applied. Store the material in a cool, dry, and well-ventilated area, protected from light to minimize degradation over time.[1][3]
Q2: This intermediate is a precursor for imidazole ring formation. How does this impact the work-up strategy?
A2: You are correct. A primary application of ortho-diamines like this is the condensation with aldehydes, carboxylic acids, or their derivatives to form substituted benzimidazoles (in this case, imidazo[4,5-b]pyridines). This reaction is often acid-catalyzed.
-
Expert Insight: The key consideration for the work-up is the basicity of the resulting imidazopyridine product versus your diamine starting material. The product is typically less basic. During an aqueous work-up, careful adjustment of the pH is critical. Overly acidic conditions (pH < 2) might protonate both your product and any unreacted diamine, potentially pulling them into the aqueous layer. A neutral or slightly basic wash (pH 7-8) is often optimal for extracting the final product into an organic solvent while removing inorganic salts.
Q3: What are the major safety concerns associated with this compound and its reactions?
A3: While specific toxicology data for this compound is limited, its structural analogues and reactive functional groups warrant caution. Halogenated pyridines and aromatic amines can be irritants and potentially toxic.
-
Trustworthiness Pillar: Always assume the compound is hazardous. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[4] All manipulations should be performed in a well-ventilated chemical fume hood.[5] Reactions involving this compound, such as palladium-catalyzed cross-couplings, introduce additional hazards from the catalysts, ligands, and solvents used. Consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.[6]
Troubleshooting Guide: Post-Reaction Work-Up
This section addresses specific issues encountered during the isolation and purification of products derived from this compound.
Problem 1: Persistent Emulsion During Liquid-Liquid Extraction
-
Causality: Emulsions often form when the reaction mixture contains fine particulates (e.g., catalyst residues, insoluble byproducts) or when the densities of the aqueous and organic layers are too similar. The amphiphilic nature of certain reagents or byproducts can also stabilize emulsions.
-
Troubleshooting Protocol:
-
Filtration: Before extraction, filter the cooled reaction mixture through a pad of Celite® to remove heterogeneous catalysts (like Pd/C) and other fine solids. This is a critical first step.
-
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.[7]
-
Solvent Modification: If the emulsion persists, add a small amount of a different organic solvent with a significantly different density (e.g., adding hexanes to an ethyl acetate extraction).
-
Patience & Technique: Allow the mixture to stand undisturbed for an extended period. Gentle swirling or rolling of the separatory funnel, rather than vigorous shaking, can prevent emulsion formation from the outset.
-
Problem 2: Product is a Dark, Intractable Oil Instead of a Solid
-
Causality: This is a classic sign of impurity. The two most common causes are residual solvent and the presence of colored, tarry decomposition byproducts resulting from oxidation of the diamine moiety.
-
Troubleshooting Protocol:
-
Inert Atmosphere is Key: If you suspect oxidation, future reactions and work-ups must be conducted under a strictly inert atmosphere. Degas all solvents prior to use.[7][8]
-
Charcoal Treatment: Dissolve the crude oil in a suitable solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated carbon (approx. 1-2% w/w relative to your theoretical product weight), and stir or gently heat for 15-30 minutes. Filter the mixture while hot through Celite® to remove the carbon and adsorbed colored impurities.[9][10]
-
Trituration: If the oil is resistant to crystallization, dissolve it in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexanes or pentane) with vigorous stirring until the product precipitates. This process, known as trituration, can effectively "crash out" the desired product, leaving impurities in the solvent.
-
High Vacuum Drying: Ensure all solvents are thoroughly removed by drying the oil under a high vacuum for several hours, sometimes with gentle heating.
-
Problem 3: Low Yield After Column Chromatography
-
Causality: The polar diamine groups on the starting material and potentially on the product can cause significant streaking and irreversible adsorption onto silica gel, which is acidic.
-
Troubleshooting Protocol:
-
Deactivate the Silica: Before preparing your column, pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a basic additive. Triethylamine (Et₃N) at 0.5-1% (v/v) is a standard choice.[11] This neutralizes the acidic silanol groups on the silica surface, preventing the basic pyridine and amine functionalities from sticking to the column.
-
Optimize Eluent Polarity: Use a solvent system that provides a retention factor (Rƒ) of ~0.25-0.35 for your product on TLC. A common starting point for this class of compounds is a gradient of ethyl acetate in hexanes or heptane. If the product is highly polar, adding methanol to a dichloromethane or ethyl acetate mobile phase may be necessary.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a more inert stationary phase like alumina (basic or neutral grade) or a bonded phase like C18 for reverse-phase chromatography.
-
General Troubleshooting Workflow
The following diagram outlines a decision-making process for a typical post-reaction work-up.
Caption: A decision tree for troubleshooting common work-up issues.
Standardized Experimental Protocols
The following are generalized, self-validating protocols that serve as an excellent starting point for reactions involving this compound.
Protocol 1: General Work-up for a Palladium-Catalyzed Cross-Coupling (e.g., Suzuki)
This protocol assumes the reaction was run with a palladium catalyst, a base (e.g., K₂CO₃, Cs₂CO₃), and a boronic acid in a solvent like 1,4-dioxane/water.[8]
-
Cooling & Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate (EtOAc) or dichloromethane (DCM). Filter the mixture through a pad of Celite® to remove the solid palladium catalyst and inorganic base. Wash the filter cake with additional solvent.
-
Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with:
-
Water (1x) to remove the bulk of water-soluble components (e.g., residual base, salts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) if the reaction was acidic or to ensure any acidic byproducts are removed.
-
Brine (1x) to remove residual water and aid in layer separation.[7]
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add dry silica gel to a small amount of your starting eluent (e.g., 5% Ethyl Acetate in Hexanes). Add 0.5-1% (v/v) triethylamine to this slurry.
-
Column Packing: Pack a glass column with the prepared slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. For less soluble materials, you can "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of your product using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Summary Table
| Parameter | Recommended Solvents/Reagents | Rationale & Expert Notes |
| Extraction Solvent | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | Good balance of polarity to dissolve a wide range of organic products while being immiscible with water. |
| Washing Solutions | Sat. aq. NH₄Cl, Sat. aq. NaHCO₃, Brine | NH₄Cl for quenching organometallics[11]; NaHCO₃ for neutralizing acids; Brine for drying and breaking emulsions.[7] |
| Drying Agent | Anhydrous Na₂SO₄, MgSO₄ | Na₂SO₄ is neutral and has a high capacity. MgSO₄ is faster but slightly acidic.[11] |
| Chromatography Eluent | Hexanes/EtOAc, DCM/Methanol (+ 0.5% Et₃N) | Start with a non-polar system and increase polarity. The triethylamine base is crucial for preventing streaking of basic compounds on silica gel. |
| Recrystallization Solvent | Ethanol/Water, Toluene, Acetonitrile | The ideal solvent dissolves the compound when hot but not when cold. An antisolvent system (e.g., Ethanol/Water) is often effective. |
Standard Extraction Workflow Diagram
Caption: A standard workflow for liquid-liquid extraction.
References
-
Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from Google Search.[7]
-
Google Patents. (2012). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from Google Patents.[12]
-
Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from Google Patents.[13]
-
Acros Pharmatech. (n.d.). This compound. Retrieved from Acros Pharmatech.[3]
-
ChemScene. (n.d.). 5-Bromo-6-chloropyridine-2,3-diamine. Retrieved from ChemScene.[1]
-
Benchchem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from Google Search.[8]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from Google Search.[11]
-
Sigma-Aldrich. (n.d.). 5-Bromo-2-chloropyridine 95. Retrieved from Sigma-Aldrich.
-
Guidechem. (n.d.). 3,4-DiaMino-5-broMo-2-chloropyridine 163452-78-6 wiki. Retrieved from Guidechem.[14]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-chloropyrimidine. Retrieved from Fisher Scientific.[5]
-
Benchchem. (n.d.). Post-treatment complexities in 2,3-Diamino-5-bromopyridine synthesis. Retrieved from Google Search.[9]
-
ChemUniverse. (n.d.). This compound. Retrieved from ChemUniverse.[2]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from Organic Syntheses Procedure.[10]
-
Echemi. (n.d.). 4-AMINO-5-BROMO-2-CHLOROPYRIDINE SDS, 857730-21-3 Safety Data Sheets. Retrieved from Echemi.[4]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Diamino-5-bromopyridine. Retrieved from Fisher Scientific.[6]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound [acrospharmatech.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 13. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 5-Bromo-2-chloropyridine-3,4-diamine
Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-2-chloropyridine-3,4-diamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our goal is to empower you with the scientific rationale behind each step, helping you to anticipate and resolve common experimental challenges.
Introduction: The Synthetic Challenge
The synthesis of this compound is a nuanced process, often involving a sequence of nitration, amination, and reduction steps. While the overall pathway appears straightforward, the presence of multiple reactive sites on the pyridine ring necessitates precise control over reaction conditions to minimize the formation of stubborn byproducts. This guide will dissect each critical stage of the synthesis, offering practical solutions to common pitfalls.
General Synthetic Pathway Overview
A common route to this compound is outlined below. This guide will address potential issues at each of these key transformations.
Caption: A typical synthetic route to this compound.
Part 1: Nitration of 2-Chloro-5-bromopyridine
The initial step of introducing a nitro group onto the 2-chloro-5-bromopyridine ring is critical for the subsequent amination and reduction. The regioselectivity of this reaction is a primary concern.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products of the nitration of 2-chloro-5-bromopyridine?
A1: The nitration of 2-chloro-5-bromopyridine is expected to primarily yield 5-bromo-2-chloro-3-nitropyridine as the major product. The directing effects of the chloro and bromo substituents, along with the pyridine nitrogen, favor electrophilic substitution at the C3 position. However, the formation of the 5-bromo-2-chloro-4-nitropyridine isomer is a common side reaction and a key impurity.[1]
Q2: What reaction conditions favor the formation of the desired 3-nitro isomer?
A2: To maximize the yield of the 3-nitro isomer, careful control of the reaction temperature and the nitrating agent is crucial. Using a mixture of fuming nitric acid and sulfuric acid at low temperatures (typically 0-10 °C) is recommended. A slow, dropwise addition of the pyridine substrate to the cooled nitrating mixture helps to dissipate heat and maintain regioselectivity.
Troubleshooting Guide: Nitration Stage
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of nitrated product | Incomplete reaction; decomposition of starting material. | 1. Ensure anhydrous conditions, as water can deactivate the nitrating agent. 2. Increase the reaction time or slightly raise the temperature, monitoring for byproduct formation by TLC or GC-MS. 3. Use a stronger nitrating agent, such as nitronium tetrafluoroborate, though this may be more expensive. |
| High proportion of the 4-nitro isomer | High reaction temperature; incorrect stoichiometry of acids. | 1. Maintain a consistently low reaction temperature throughout the addition and reaction period. 2. Optimize the ratio of sulfuric acid to nitric acid. A higher concentration of sulfuric acid can increase the concentration of the nitronium ion, but excessive heat can reduce selectivity. |
| Formation of di-nitrated byproducts | Harsh reaction conditions (high temperature, excess nitrating agent). | 1. Use a stoichiometric amount of the nitrating agent. 2. Avoid prolonged reaction times at elevated temperatures. |
digraph "Nitration_Byproducts" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="2-Chloro-5-bromopyridine"]; Nitration [label="Nitration\n(HNO3/H2SO4)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Major [label="5-Bromo-2-chloro-3-nitropyridine\n(Desired Product)", fillcolor="#E8F0FE"]; Minor [label="5-Bromo-2-chloro-4-nitropyridine\n(Isomeric Byproduct)", fillcolor="#FCE8E6"]; Dinitro [label="Di-nitrated Species\n(Over-reaction)", fillcolor="#FCE8E6"];
Start -> Nitration; Nitration -> Major [label="Major Pathway"]; Nitration -> Minor [label="Minor Pathway"]; Nitration -> Dinitro [label="Side Reaction\n(Harsh Conditions)"]; }
Caption: Byproduct formation during the nitration of 2-chloro-5-bromopyridine.
Part 2: Amination of 5-Bromo-2-chloro-3-nitropyridine
The introduction of the first amino group typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring for this transformation.
Frequently Asked Questions (FAQs)
Q3: Which position on 5-bromo-2-chloro-3-nitropyridine is most susceptible to nucleophilic attack by an amine?
A3: The C4 position is the most likely site for amination. The strong electron-withdrawing effect of the adjacent nitro group at C3, combined with the activation from the ring nitrogen, makes the C4 position highly electrophilic. This leads to the formation of 5-bromo-2-chloro-3-nitro-4-aminopyridine .[2]
Q4: What are common aminating agents and the necessary reaction conditions?
A4: Aqueous or alcoholic ammonia is a common and effective aminating agent. The reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier. The use of a base, such as potassium carbonate, can help to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.
Troubleshooting Guide: Amination Stage
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction fails to proceed or is very slow | Insufficient activation of the substrate; low reaction temperature. | 1. Confirm the identity and purity of the starting material. 2. Gradually increase the reaction temperature, ensuring the pressure limitations of the reaction vessel are not exceeded. 3. Consider using a more nucleophilic amine source, such as a protected amine followed by deprotection, although this adds steps to the synthesis. |
| Formation of a hydroxylated byproduct (pyridone) | Presence of water at high temperatures. | 1. Use anhydrous solvents and reagents where possible. 2. Minimize the amount of water in the reaction mixture if using aqueous ammonia. |
| Displacement of the C2-chloro group | High reaction temperature; prolonged reaction time. | While less likely than C4 substitution, displacement of the C2-chloro group can occur under harsh conditions. To minimize this, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after the starting material is consumed. |
Part 3: Reduction of 5-Bromo-2-chloro-3-nitro-4-aminopyridine
The final step is the reduction of the nitro group to an amine, yielding the desired diamine product. The choice of reducing agent is critical to avoid unwanted side reactions, particularly dehalogenation.
Frequently Asked Questions (FAQs)
Q5: What are the recommended reducing agents for the conversion of the nitro group to an amine in the presence of bromo and chloro substituents?
A5: Several reducing agents can be effective. Iron powder in acetic acid or with ammonium chloride is a classic, cost-effective method that is generally chemoselective for the nitro group.[3] Stannous chloride (SnCl2) in an acidic medium is another common choice. For cleaner reactions, catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) can be used, but conditions must be carefully controlled to prevent hydrodehalogenation.[4][5]
Q6: What are the primary byproducts to watch for during the reduction step?
A6: The most common and problematic byproducts are those resulting from dehalogenation . This can lead to the formation of 5-bromo-2-aminopyridine-3,4-diamine (dechlorination) or 2-chloro-pyridine-3,4-diamine (debromination). Incomplete reduction can also leave the starting nitro compound as an impurity.
Troubleshooting Guide: Reduction Stage
| Issue | Potential Cause | Troubleshooting Steps |
| Significant dehalogenation | Overly aggressive reducing agent or conditions (e.g., high pressure/temperature with Pd/C). | 1. Switch to a milder reducing agent like iron powder or stannous chloride. 2. If using catalytic hydrogenation, lower the hydrogen pressure and temperature. Screen different catalysts; for example, platinum-based catalysts may sometimes be less prone to dehalogenation than palladium. |
| Incomplete reduction | Insufficient reducing agent; deactivated catalyst. | 1. Increase the equivalents of the reducing agent. 2. If using a heterogeneous catalyst, ensure it is fresh and active. Proper agitation is also crucial to ensure good contact between the catalyst, substrate, and hydrogen source. |
| Product instability and discoloration | Oxidation of the diamine product. | 1. The final diamine product can be sensitive to air and light. It is advisable to perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). 2. Store the final product in a cool, dark place under an inert atmosphere.[6] |
digraph "Reduction_Byproducts" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="5-Bromo-2-chloro-3-nitro-4-aminopyridine"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Desired [label="this compound\n(Desired Product)", fillcolor="#E8F0FE"]; Dechlorinated [label="Dechlorinated Byproduct", fillcolor="#FCE8E6"]; Debrominated [label="Debrominated Byproduct", fillcolor="#FCE8E6"]; Incomplete [label="Incomplete Reduction\n(Nitro starting material)", fillcolor="#FCE8E6"];
Start -> Reduction; Reduction -> Desired [label="Main Pathway"]; Reduction -> Dechlorinated [label="Side Reaction"]; Reduction -> Debrominated [label="Side Reaction"]; Reduction -> Incomplete [label="Side Reaction"]; }
Caption: Potential byproducts during the reduction of the nitro-amino intermediate.
Part 4: Purification and Characterization
Q7: What are the recommended methods for purifying the final this compound product?
A7: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: This is often effective for removing minor impurities. A suitable solvent system might be an ethanol/water or isopropanol/water mixture.
-
Column Chromatography: For mixtures of regioisomers or closely related byproducts, silica gel column chromatography is typically required. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.
-
Acid-Base Extraction: The basic nature of the diamine allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the amine into the aqueous phase. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent.
Q8: How can I confirm the identity and purity of the final product?
A8: A combination of analytical techniques should be used:
-
NMR Spectroscopy (1H and 13C): Provides structural confirmation and can be used to identify isomeric impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity and quantifying impurities.
-
Melting Point: A sharp melting point is a good indicator of high purity.
References
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-4-nitropyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
FAQ. (n.d.). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. Retrieved from [Link]
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Tetrahedron Letters, 52(22), 2885-2887.
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Scale-Up of 5-Bromo-2-chloropyridine-3,4-diamine Reactions
Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of reactions involving 5-Bromo-2-chloropyridine-3,4-diamine. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to facilitate a smoother transition from bench-scale experiments to larger-scale production.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern offers multiple reactive sites for the construction of complex heterocyclic scaffolds. However, scaling up reactions involving this compound can present a unique set of challenges. This guide provides practical insights and solutions to common problems encountered during its synthesis and subsequent use in large-scale applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the initial scale-up concerns?
A common laboratory-scale synthesis involves the reaction of 2-chloro-5-bromopyridine with an excess of ammonia[1]. While straightforward in principle, scaling up this amination reaction requires careful consideration of several factors:
-
Mass and Heat Transfer: Large-scale reactions can suffer from inefficient mixing and localized overheating, potentially leading to the formation of byproducts.
-
Pressure Build-up: The use of ammonia, a gas at room temperature, in a sealed reactor at elevated temperatures will lead to significant pressure build-up.
-
Material Compatibility: Ensure all reactor components are compatible with the reaction mixture, especially at elevated temperatures and pressures.
Q2: My reaction is sluggish and gives a low yield. How can I improve the reaction rate and conversion?
Several factors could contribute to a slow reaction and low yield. Consider the following troubleshooting steps:
-
Temperature Optimization: While higher temperatures generally increase the reaction rate, they can also promote side reactions. A careful temperature optimization study is crucial.
-
Solvent Choice: The solubility of 2-chloro-5-bromopyridine and the transport of ammonia are key. While solvents like ethanol, acetone, and dimethyl sulfoxide are options, their suitability for scale-up (e.g., boiling point, safety profile, and ease of removal) must be evaluated[1].
-
Catalysis: While not commonly reported for this specific transformation, exploring the use of a copper catalyst, which is often employed in amination reactions of aryl halides, could be beneficial.
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?
During the synthesis of substituted pyridines, several side reactions can occur:
-
Over-amination: The displacement of the bromo-substituent by ammonia, though less likely than displacement of the chloro-group, can lead to the formation of di-amino species.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloro-group can occur, especially at elevated temperatures, to form the corresponding hydroxypyridine.
-
Ring Opening: Under harsh conditions, nucleophilic attack can sometimes lead to pyridine ring-opening.
To minimize these, consider:
-
Strict Stoichiometric Control: Carefully control the amount of ammonia used.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Optimized Reaction Time and Temperature: Do not prolong the reaction unnecessarily or use excessive temperatures.
Q4: Purification of the final product is proving difficult on a larger scale. What are some effective purification strategies?
Large-scale purification requires methods that are both efficient and scalable.
-
Crystallization: This is often the most cost-effective and scalable purification method. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity.
-
Extraction: An aqueous work-up to remove excess ammonia and any water-soluble impurities is a standard first step. The choice of extraction solvent is critical for good phase separation and product recovery.
-
Column Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. It should be considered a last resort or for the purification of very high-value products.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature, poor mixing, or insufficient reaction time. | Gradually increase the reaction temperature while monitoring for byproduct formation. Ensure adequate agitation for the reactor size. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) to determine the optimal reaction time. |
| Formation of Dark-Colored Impurities | Decomposition of starting material or product at elevated temperatures. | Perform a thermal stability study of the starting material and product. Consider running the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. |
| Product Isolation Issues | Product is too soluble in the reaction solvent or forms an oil. | After the reaction, consider a solvent swap to a solvent in which the product is less soluble to facilitate precipitation or crystallization. Seeding the solution with a small amount of pure product can sometimes induce crystallization. |
| Inconsistent Batch-to-Batch Results | Variation in raw material quality, moisture content, or reaction conditions. | Qualify all raw materials before use. Implement strict process controls for all critical parameters (temperature, pressure, addition rates, etc.). |
Experimental Workflow & Diagrams
General Workflow for Scale-Up Consideration
The following diagram outlines a general workflow for scaling up the synthesis of this compound.
Caption: A phased approach to scaling up chemical synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for troubleshooting low-yield issues.
Sources
Technical Support Center: Reaction Monitoring for 5-Bromo-2-chloropyridine-3,4-diamine
Welcome to the technical support center for the analysis of reactions involving 5-Bromo-2-chloropyridine-3,4-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth, experience-driven answers to common challenges encountered during reaction monitoring by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Section 1: General Reaction Monitoring FAQs
Q1: Why is it critical to monitor reactions involving this compound?
A: this compound is a halogen-rich, electron-deficient pyridine derivative often used in the synthesis of complex heterocyclic compounds, such as novel kinase inhibitors or other biologically active molecules.[1] Monitoring these reactions is crucial for several reasons:
-
Determining Reaction Completion: Prevents premature workup of an incomplete reaction or unnecessary extension of reaction time, saving resources and minimizing byproduct formation.
-
Identifying Side Products: The multiple reactive sites (two amino groups, bromo and chloro substituents) can lead to unexpected side reactions. Early detection of impurities by chromatography is key to optimizing reaction conditions.
-
Ensuring Consistency: For process development and scale-up, consistent reaction profiles are essential for producing a final product of reliable quality.
Q2: My starting material, this compound, is a solid. What is the best way to prepare samples for TLC and HPLC analysis?
A: Proper sample preparation is the foundation of reliable analysis.
-
Choose an Appropriate Solvent: Select a solvent that completely dissolves your reaction mixture but is also compatible with the analytical technique. For TLC, a relatively volatile solvent is preferred. For reverse-phase HPLC, the sample solvent should be as weak as, or weaker than, the mobile phase to prevent peak distortion (e.g., a mixture of acetonitrile and water).
-
Dilution is Key: Concentrated samples can overload both TLC plates and HPLC columns, leading to poor separation and inaccurate results.[2][3] A good starting point is to dissolve ~1 mg of your crude reaction mixture in 1 mL of solvent.
-
Filter Your HPLC Samples: Always filter HPLC samples through a 0.22 or 0.45 µm syringe filter before injection. This prevents particulates from the crude reaction mixture from clogging the column frit or tubing, which can cause high backpressure and poor performance.
Section 2: Troubleshooting Guide for Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective tool for qualitative reaction monitoring. However, the polar and basic nature of the diamine starting material can present challenges.
Q3: My spots are streaking badly on the silica TLC plate. What's happening and how do I fix it?
A: Streaking is a common problem when analyzing basic compounds like aromatic amines on acidic silica gel.[2][3]
-
Causality: The basic amine groups on your compound can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes the spot to drag up the plate instead of moving as a compact band. Overloading the plate with too much sample can also cause streaking.[2][3]
-
Solutions:
-
Reduce Sample Concentration: Prepare a more dilute sample and spot a smaller amount on the plate.[2]
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonia solution to the mobile phase.[2][4] This "competing base" will interact with the silanol groups, allowing your compound of interest to travel up the plate more cleanly.
-
Change the Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (which is basic) or reverse-phase (C18) TLC plates, though this will require developing a new solvent system.[2]
-
Q4: I can't get good separation between my starting material and product. The Rf values are too close.
A: Achieving good resolution is the primary goal of TLC. If your spots are not well-separated, you need to adjust the polarity of your mobile phase.
-
Causality: The Retention Factor (Rf) is determined by the balance of interactions between your compound, the stationary phase, and the mobile phase. An ideal mobile phase will result in Rf values between 0.2 and 0.8 for the compounds of interest.
-
Solutions:
-
If spots are too low (low Rf): Your mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[2][5]
-
If spots are too high (high Rf): Your mobile phase is too polar, causing all compounds to run with the solvent front. Decrease the proportion of the polar solvent.[2][5]
-
Systematic Approach: The best practice is to test a range of solvent systems. Start with a common mixture like Hexane/Ethyl Acetate and systematically increase the polarity. If that fails, switch to a different solvent system, such as Dichloromethane/Methanol.[6]
-
| Problem | Cause | Solution |
| Spots too low (Rf < 0.2) | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., from 20% to 40% Ethyl Acetate in Hexane). |
| Spots too high (Rf > 0.8) | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., from 10% to 5% Methanol in DCM). |
| Poor separation | Insufficient selectivity. | Try a completely different solvent system (e.g., switch from an ester/alkane mix to an alcohol/chlorinated mix). |
Q5: My spots are not visible under the UV lamp. Does this mean my reaction failed?
A: Not necessarily. While pyridine rings are typically UV-active, the visibility can depend on the concentration and the specific structure.[7]
-
Causality: A compound must absorb UV light at the wavelength used (usually 254 nm) to appear as a dark spot on a fluorescent TLC plate.[8] If the concentration is too low or the compound has poor UV absorbance, it may not be visible.
-
Solutions:
-
Concentrate the Spot: Apply the sample multiple times to the same spot on the baseline, allowing the solvent to dry completely between applications.[2][9]
-
Use a Chemical Stain: Use a destructive visualization method. Dip the plate in a staining solution and gently heat it. For amines and other functional groups, several stains are effective.[7][10]
-
| Stain | Preparation | Effective For | Appearance |
| Iodine | Place a few iodine crystals in a sealed chamber.[8] | Unsaturated and aromatic compounds.[7][11] | Yellow to brown spots on a light brown background. |
| Potassium Permanganate (KMnO4) | 1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL water.[11] | Oxidizable groups (alkenes, alcohols, amines). | Yellow/brown spots on a purple background. |
| p-Anisaldehyde | 15g vanillin in 250mL ethanol and 2.5mL conc. sulfuric acid.[11] | General purpose, good for nucleophilic groups.[7] | Range of colors against a pink background. |
Section 3: Troubleshooting Guide for High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on reaction conversion and purity. Reverse-phase HPLC is the most common mode for this type of analysis.
Q6: My peaks for the pyridine diamine are tailing significantly. How can I improve the peak shape?
A: Peak tailing is the most frequent issue for basic analytes like pyridines in reverse-phase HPLC.
-
Causality: Similar to TLC, the primary cause is the interaction between the basic nitrogen atoms of your analyte and residual acidic silanol groups on the C18 silica-based column packing.[12] This secondary interaction causes a portion of the analyte to be retained longer, resulting in an asymmetric, tailing peak.
-
Solutions:
-
Lower the Mobile Phase pH: Add an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase (both water and acetonitrile). At a low pH (around 2.5-3), the silanol groups are protonated and less likely to interact with the protonated basic analyte.[12]
-
Use a "Polar-Embedded" Column: These columns have a polar group (e.g., an amide or carbamate) embedded in the C18 chain. This design shields the residual silanols and provides better peak shape for polar and basic compounds, even in highly aqueous mobile phases.[13]
-
Consider a Different Stationary Phase: Phenyl-hexyl or PFP (pentafluorophenyl) columns can offer different selectivity for aromatic and halogenated compounds through pi-pi interactions, potentially improving separation and peak shape.[14]
-
Q7: I am not retaining my polar starting material on a C18 column; it elutes near the void volume.
A: This is a common problem known as "phase collapse" or dewetting, which occurs when using a high percentage of water in the mobile phase with traditional C18 columns.[15] Highly polar compounds like your diamine starting material require highly aqueous conditions for retention.
-
Causality: The long, hydrophobic C18 alkyl chains can fold onto themselves in a high-water environment, expelling water from the pores of the stationary phase.[15] This reduces the surface area available for interaction, leading to a dramatic loss of retention.
-
Solutions:
-
Use an "Aqueous Stable" C18 Column: These columns (often designated with "AQ" or similar) are designed with polar end-capping or lower ligand density to prevent phase collapse and provide reproducible retention in up to 100% aqueous mobile phases.[13][15]
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique that uses a polar stationary phase (like bare silica) and a high organic mobile phase. In HILIC, polar compounds are more strongly retained, making it an excellent option for analyzing very polar analytes that are not retained by reverse-phase chromatography.
-
Q8: I see a new peak in my chromatogram after the reaction has been running for a while, but it's not my product. What could it be?
A: Unidentified peaks can be impurities from starting materials, byproducts, or degradation products. A systematic approach is needed to identify them.
-
Causality: The reaction conditions (e.g., heat, prolonged exposure to acid or base) might be causing the starting material or product to degrade. Alternatively, an impurity in one of the reagents could be reacting to form a new compound.
-
Investigation Workflow:
-
Inject Starting Materials: Separately inject solutions of your this compound and other key reagents to see if the unknown peak is an existing impurity.
-
Stress Studies: Subject a solution of your starting material and your isolated product to the reaction conditions (e.g., heat them in the reaction solvent) for an extended period. Analyze the samples by HPLC to see if the unknown peak appears, which would indicate degradation.
-
Use Mass Spectrometry (LC-MS): The most powerful tool for identifying unknown peaks is HPLC coupled with a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, offering critical clues to its structure.
-
Section 4: Starting Protocols & Methods
These methods are intended as a starting point and should be optimized for your specific reaction and product.
Protocol 1: Baseline TLC Method
-
Plate: Silica gel 60 F254 plate.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Ethyl Acetate or THF).
-
Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline, about 1 cm from the bottom of the plate.
-
Mobile Phase (Starting Point):
-
System A: 70:30 Hexane / Ethyl Acetate
-
System B: 95:5 Dichloromethane / Methanol
-
If streaking is observed, add 1% Triethylamine to the chosen system.
-
-
Development: Place the plate in a chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize under a UV lamp (254 nm) and then with a potassium permanganate stain if necessary.
Protocol 2: Baseline Reverse-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a standard workhorse column).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute the reaction mixture in 50:50 Acetonitrile/Water and filter through a 0.45 µm syringe filter.
References
-
ChemBAM. TLC troubleshooting. ChemBAM. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
University of California, Los Angeles, Department of Chemistry. TLC Visualization Methods. UCLA. [Link]
-
Axion Labs. HPLC problems with very polar molecules. Axion Labs. [Link]
-
EPFL. TLC Visualization Reagents. EPFL. [Link]
-
OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
SIELC Technologies. Polar Compounds. SIELC Technologies. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Acros Pharmatech. This compound. Acros Pharmatech. [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
ResearchGate. (2013, July 26). How to prepare pyridine for solvent system for carbohydrate TLC chromatography?. ResearchGate. [Link]
-
ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. ResearchGate. [Link]
-
Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]
-
IIP Series. an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. IIP Series. [Link]
-
Heard Jr, J. T. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. PubMed. [Link]
-
Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. [Link]
-
Cefic. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Cefic. [Link]
Sources
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. chembam.com [chembam.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 7. Stains for Developing TLC Plates [faculty.washington.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. silicycle.com [silicycle.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 14. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 15. hplc.eu [hplc.eu]
Technical Support Center: Purification of 5-Bromo-2-chloropyridine-3,4-diamine
Welcome to the technical support center for the purification of 5-Bromo-2-chloropyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the purification of this important intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides practical, field-tested advice to help you overcome common purification hurdles, ensuring you obtain a high-purity product.
A likely synthetic route to this compound involves the reduction of a nitro precursor, such as 5-Bromo-2-chloro-3-nitro-4-aminopyridine or a related compound. This process can introduce specific impurities that require targeted purification strategies.
Frequently Asked Questions (FAQs)
Q1: My final product is a dark oil and won't crystallize. What should I do?
A1: This phenomenon, known as "oiling out," is a common issue when purifying polar compounds like diamino-pyridines. It often occurs if the solution is cooled too quickly or if the chosen recrystallization solvent is not ideal.
Troubleshooting Steps:
-
Re-dissolve the oil: Gently heat the solution to re-dissolve the oil.
-
Slow cooling: Allow the solution to cool to room temperature slowly, without agitation. If no crystals form, you can then place it in an ice bath.
-
Solvent selection: The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point. For polar compounds like this, consider polar protic solvents such as ethanol or isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[1]
-
Induce crystallization: If the solution appears supersaturated, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[1]
Q2: I'm seeing significant peak tailing during HPLC and column chromatography. How can I improve the peak shape?
A2: Peak tailing with pyridine compounds is often due to the interaction of the basic amine groups with the acidic silanol groups on the silica gel surface.
Solutions:
-
For Column Chromatography: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine or a few drops of ammonia in your eluent can significantly improve peak shape by neutralizing the active sites on the silica.[1]
-
For HPLC Analysis: Use a buffered mobile phase. A volatile buffer, such as 0.1% formic acid or 10 mM ammonium acetate in both the aqueous and organic phases, is recommended, especially for LC-MS analysis.[1]
Q3: My purified product has a persistent yellow or brown color. How can I decolorize it?
A3: Colored impurities often arise from degradation products or residual starting materials.
Decolorization Protocol:
-
Dissolve the crude product in a suitable hot solvent for recrystallization.
-
Add a small amount of activated carbon (charcoal) to the hot solution. Be cautious as the solution may bump.
-
Simmer the mixture for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool and crystallize. The resulting crystals should be colorless or significantly lighter.
Q4: I suspect my product is contaminated with unreacted 5-bromo-2-chloro-3-nitropyridine. How can I remove it?
A4: The nitro starting material is less polar than your diamino product. This difference in polarity can be exploited for separation.
Purification Strategy:
-
Column Chromatography: A well-optimized column is the most effective method. Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The less polar nitro compound will elute first, followed by your more polar diamine product. Monitor the fractions using Thin Layer Chromatography (TLC).
-
Recrystallization: A carefully chosen solvent system may allow for the selective crystallization of your product, leaving the nitro impurity in the mother liquor. This is often less effective than chromatography for closely related impurities.
Troubleshooting Guide: Purification of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Purification | Incomplete reaction; product loss during workup or purification. | Ensure the reduction of the nitro group is complete by TLC analysis before workup. During extractions, perform multiple washes with the organic solvent. For recrystallization, use a minimal amount of hot solvent and cool the solution thoroughly to maximize crystal recovery. |
| Broad or Multiple Spots on TLC | Presence of multiple impurities or product degradation. | Use a modified mobile phase for TLC (e.g., with a small amount of triethylamine) to get better separation. If degradation is suspected, ensure all purification steps are performed promptly and avoid excessive heat. |
| Formation of an Emulsion During Extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion forms, allow it to stand or add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Product "Oiling Out" During Recrystallization | The solution is too concentrated or cooled too quickly. The melting point of the compound may be lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Consider using a lower-boiling point solvent or a more dilute solution.[1] |
| Co-elution of Impurities in Column Chromatography | The polarity of the mobile phase is not optimized. | Systematically screen different mobile phase compositions using TLC first. A common starting point for pyridine derivatives is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat with stirring until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes before hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to separate the product from impurities. An ideal Rf value for the product is between 0.2 and 0.4. For basic compounds, adding 0.5-1% triethylamine to the eluent is recommended.[1]
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizing the Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
Logical Decision Tree for Troubleshooting
Caption: A decision tree to guide troubleshooting during the purification process.
References
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
- This compound - Acros Pharm
- Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Deriv
- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL not available)
-
2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. Available at: [Link]
- 5-Bromo-6-chloropyridine-2,3-diamine - ChemScene. (URL not available)
- 3,4-DiaMino-5-broMo-2-chloropyridine | 163452-78-6 - ChemicalBook. (URL not available)
- 5-Bromo-2-chloropyridine 95 53939-30-3 - Sigma-Aldrich. (URL not available)
- Synthesis Methods of 5-Bromo-2-chloropyrimidine - ChemicalBook. (URL not available)
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL not available)
- 5-Bromo-2-chloropyridine 95 53939-30-3 - Sigma-Aldrich. (URL not available)
-
5-bromo-2-chloro-3,4-diamino-pyridine - PubChem. Available at: [Link]
- 5-Bromo-2-chloro-3-nitropyridine synthesis - ChemicalBook. (URL not available)
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
- 53939-30-3|5-Bromo-2-chloropyridine|BLD Pharm. (URL not available)
- A Technical Guide to High-Purity 3-Bromo-2-chloropyridine for Chemical Research and Drug Development - Benchchem. (URL not available)
- CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google P
- REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi. (URL not available)
-
2-bromo-5-chloro-3-nitropyridine (C5H2BrClN2O2) - PubChem. Available at: [Link]
- 2-Bromo-5-chloro-4-nitropyridine | 1805185-41-4 - Benchchem. (URL not available)
Sources
Validation & Comparative
A Comparative Guide to the Characterization of 5-Bromo-2-chloropyridine-3,4-diamine Derivatives
This guide provides an in-depth technical comparison of 5-Bromo-2-chloropyridine-3,4-diamine and its derivatives. Designed for researchers and professionals in drug development, it moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible approach to characterization. We will explore the synthesis of novel derivatives, compare their analytical signatures using a suite of characterization techniques, and contextualize these findings within a potential therapeutic application.
The Strategic Importance of the Pyridine-3,4-diamine Scaffold
The this compound moiety is a highly valuable starting material in medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups. The vicinal diamines serve as a versatile handle for constructing fused heterocyclic systems, such as imidazoles and pyrazines, which are prevalent in biologically active molecules. The chloro and bromo substituents provide distinct opportunities for further functionalization, typically through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination reactions.[1] This multi-functional platform allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
This guide will focus on derivatives synthesized via modification of the diamine groups, as this is a common initial step in library development. We will compare the parent compound, hereafter Compound A , with two representative derivatives: an imine derivative (Compound B ) formed by condensation with an aldehyde, and an imidazo[4,5-b]pyridine derivative (Compound C ) formed by cyclization.
Synthesis of Derivatives: A Step-by-Step Workflow
The synthesis of derivatives from Compound A leverages the nucleophilicity of the amino groups. A common and straightforward approach is the condensation with aldehydes or ketones to form imines, which can be further reduced or used as intermediates for more complex structures. Another powerful transformation is the Phillips-Ladenburg reaction, which involves condensation with a carboxylic acid (or its derivative) followed by cyclodehydration to form a fused imidazole ring.[2]
Experimental Protocol: Synthesis of an Imidazo[4,5-b]pyridine Derivative (Compound C)
This protocol details the synthesis of a representative imidazo[4,5-b]pyridine derivative from Compound A and an aromatic carboxylic acid. The choice of polyphosphoric acid (PPA) as both a solvent and a dehydrating agent is crucial; its high viscosity and acidic nature facilitate the necessary cyclodehydration at elevated temperatures.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (Compound A , 1.0 eq).
-
Reaction Setup: Add the desired carboxylic acid (1.1 eq) to the flask.
-
Catalyst/Solvent Addition: Carefully add polyphosphoric acid (PPA, ~10x weight of Compound A) to the flask. The mixture will be viscous.
-
Reaction Conditions: Heat the mixture to 140-160 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the cyclodehydration step.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting diamine spot indicates reaction completion, typically within 4-6 hours.
-
Work-up: Allow the reaction mixture to cool to approximately 80 °C. Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or isopropanol.[3]
Synthetic Workflow Diagram
Sources
A Senior Application Scientist’s Guide to the Comparative Reactivity of Halogenated Pyridine-Diamine Isomers
For researchers and professionals in drug development, the selection of a heterocyclic building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate accessibility of target compounds. Substituted pyridines, particularly those bearing multiple functional handles, are foundational scaffolds in medicinal chemistry.[1] This guide offers an in-depth comparison of the chemical reactivity of two strategically important, yet distinct, isomers: 5-Bromo-2-chloropyridine-3,4-diamine and its positional isomer, 5-Bromo-6-chloropyridine-2,3-diamine .
Our analysis will move beyond a simple catalog of reactions, focusing instead on the electronic and steric rationale that governs their behavior. We will dissect their reactivity in two key transformations paramount to drug discovery: cyclocondensation reactions to form fused imidazopyridine systems and nucleophilic aromatic substitution (SNAr) at the chloro-position. This guide provides the theoretical underpinnings, detailed experimental protocols for comparative analysis, and quantitative data presentation to empower chemists to make informed strategic decisions in their synthetic endeavors.
Theoretical Underpinnings of Reactivity: An Electronic Perspective
The reactivity of any substituted pyridine is a complex interplay of inductive and resonance effects from its substituents, superimposed on the inherent electron-deficient nature of the pyridine ring.[1] The pyridine nitrogen acts as a strong electron-withdrawing group (EWG) through induction, which deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions.[2]
Let's dissect the substituents in our isomers:
-
Amino Groups (-NH₂): These are strong activating groups, donating electron density to the ring via a powerful +R (resonance) effect, while being weakly deactivating through a -I (inductive) effect.
-
Halogens (-Cl, -Br): These atoms are deactivating through a strong -I effect but weakly donating via a +R effect due to their lone pairs.[3] For halogens, the inductive effect typically dominates, making them net electron-withdrawing and deactivating.
The relative positioning of these groups in our two isomers (Figure 1) creates distinct electronic environments, which forms the basis of our comparative analysis.
Figure 1: Isomers Under Investigation
A side-by-side comparison of the chemical structures of this compound and 5-Bromo-6-chloropyridine-2,3-diamine.
Comparative Analysis I: Cyclocondensation Reactivity
Ortho-diamines are premier substrates for forming fused five-membered rings, most notably imidazoles, through condensation with aldehydes, carboxylic acids, or their derivatives.[4][5] The key to this transformation is the nucleophilicity of the two amino groups. The reaction proceeds via initial imine formation, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation). The rate-limiting step is typically the initial nucleophilic attack by an amino group.
The nucleophilicity of the amino groups is directly proportional to the electron density on the nitrogen atoms. Electron-withdrawing groups positioned ortho or para to the amino groups will decrease their nucleophilicity via resonance and/or induction.
-
Isomer A (this compound): The 3-amino group is ortho to the electron-withdrawing chloro group and meta to the bromo group. The 4-amino group is meta to the chloro group and para to the bromo group. The powerful -I effect of the adjacent C2-chloro substituent is expected to significantly reduce the nucleophilicity of the 3-amino group.
-
Isomer B (5-Bromo-6-chloropyridine-2,3-diamine): The 2-amino group is ortho to the ring nitrogen and meta to the bromo group. The 3-amino group is ortho to the 2-amino group and para to the chloro group. Here, both amino groups are relatively shielded from the strongest inductive-withdrawing effects of the halogens compared to Isomer A's 3-amino group.
Prediction: Isomer B is predicted to undergo cyclocondensation reactions more readily than Isomer A due to the higher overall nucleophilicity of its diamine system, which is less influenced by the proximal deactivating effects of the halogen substituents.
| Feature | Isomer A: this compound | Isomer B: 5-Bromo-6-chloropyridine-2,3-diamine | Rationale |
| Predicted Rate | Slower | Faster | The 3-amino group in Isomer A is strongly deactivated by the adjacent C2-Cl group's inductive effect. |
| Key Challenge | Potential for sluggish or incomplete reaction due to reduced nucleophilicity. | Generally favorable. | The electronic configuration in Isomer B maintains higher electron density on the diamine moiety. |
| Resulting Scaffold | 6-Bromo-2-chloro-imidazo[4,5-b]pyridine | 6-Bromo-5-chloro-imidazo[4,5-b]pyridine | The fusion creates distinct scaffolds for further functionalization. |
This self-validating protocol is designed to directly compare the cyclocondensation reactivity of the two isomers under identical conditions.
Objective: To synthesize and compare the yield of the respective 2-phenyl-imidazopyridine products from Isomer A and Isomer B by reacting them with benzaldehyde.
Methodology:
-
Reaction Setup: In two separate, identical oven-dried round-bottom flasks equipped with stir bars and reflux condensers, charge Isomer A (1.0 eq) and Isomer B (1.0 eq) respectively.
-
Solvent & Reagents: To each flask, add ethanol as the solvent. Add benzaldehyde (1.1 eq) dropwise to each solution at room temperature.[6]
-
Catalyst Addition: Add a catalytic amount of iodine (0.1 eq) to each flask. Iodine serves as a mild oxidizing agent to facilitate the final aromatization step.[6]
-
Reaction Execution: Heat both reaction mixtures to reflux (approx. 90°C) with vigorous stirring.
-
Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) or LC-MS at identical time intervals (e.g., every 2 hours). The disappearance of the starting diamine and the appearance of a new, less polar product spot indicates reaction progress.
-
Work-up: Upon completion (or after a fixed time, e.g., 24 hours, for comparison), cool the mixtures to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (to quench iodine), followed by brine.
-
Isolation & Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude products by column chromatography on silica gel. Determine the isolated yields for a direct quantitative comparison.
Figure 2: Generalized Imidazopyridine Synthesis Workflow
A diagram illustrating the key steps in the formation of an imidazopyridine ring from an ortho-diaminopyridine precursor.
Comparative Analysis II: Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituent on each isomer represents a prime site for modification via Nucleophilic Aromatic Substitution (SNAr). This reaction class is fundamental for introducing a wide variety of nucleophiles (amines, alkoxides, thiols) onto the pyridine core.[7] The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is highly dependent on the stability of this intermediate.[2][8]
A faster SNAr reaction occurs when the pyridine ring is more electron-deficient and can better stabilize the negative charge of the Meisenheimer complex.
-
Isomer A (this compound): The chlorine atom is at the C2 position. This position is ortho to the powerfully electron-withdrawing ring nitrogen. The negative charge in the Meisenheimer complex formed upon nucleophilic attack at C2 can be effectively delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2] This is the most activated position for SNAr on a pyridine ring.
-
Isomer B (5-Bromo-6-chloropyridine-2,3-diamine): The chlorine atom is at the C6 position. This is also ortho to the ring nitrogen and thus is also a highly activated position, similar to C2. However, the relative positioning of the other substituents must be considered. The two electron-donating amino groups in Isomer A are at C3 and C4, which can partially counteract the activation. In Isomer B, the amino groups are at C2 and C3. The C2-amino group, being adjacent to the reaction center, may offer some steric hindrance.
Prediction: Both isomers are highly activated towards SNAr due to the C-Cl bond being ortho to the ring nitrogen. However, Isomer A is predicted to be marginally more reactive. The electron-donating amino groups in Isomer A are further from the reaction center (C2) compared to the C2-amino group in Isomer B, which is adjacent to the C6-Cl, potentially offering slight electronic deactivation and steric hindrance.
| Feature | Isomer A: this compound | Isomer B: 5-Bromo-6-chloropyridine-2,3-diamine | Rationale |
| C-Cl Position | C2 (ortho to N) | C6 (ortho to N) | Both are highly activated positions for SNAr.[2] |
| Predicted Rate | Very Fast | Fast | Isomer A may react slightly faster due to less steric hindrance and electronic deactivation from the adjacent amino groups. |
| Key Challenge | Potential for reaction with the amino groups if a strong base is used. | Steric hindrance from the adjacent 2-amino group might slightly slow the reaction. | Careful selection of base and nucleophile is important for both isomers. |
This protocol provides a framework for a competition experiment or parallel reactions to quantify the difference in SNAr reactivity.
Objective: To compare the rate of chlorine displacement from Isomer A and Isomer B using piperidine as the nucleophile.
Methodology:
-
Reaction Setup: In two separate, identical pressure-rated vials, charge Isomer A (1.0 eq) and Isomer B (1.0 eq) respectively.
-
Reagents: To each vial, add N,N-Dimethylformamide (DMF) as the solvent. Add piperidine (2.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Execution: Seal the vials and place them in a preheated aluminum block at 100°C.
-
Monitoring: At set time intervals (e.g., 30 min, 1h, 2h, 4h), carefully take an aliquot from each reaction mixture. Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product.
-
Data Analysis: Plot the percentage conversion against time for both isomers. The resulting kinetic profiles will provide a clear, quantitative comparison of their reactivity in SNAr.
Figure 3: Experimental Logic for Reactivity Comparison
A flowchart outlining the systematic approach to comparing the chemical reactivity of the two isomers.
Conclusion and Strategic Recommendations
The reactivity of this compound and 5-Bromo-6-chloropyridine-2,3-diamine is a nuanced function of the electronic interplay between the pyridine nitrogen and the halogen and diamine substituents.
-
For cyclocondensation reactions to form the valuable imidazo[4,5-b]pyridine scaffold, Isomer B (5-Bromo-6-chloropyridine-2,3-diamine) is the superior choice. Its diamino moiety possesses greater nucleophilicity, promising faster reaction times and higher yields.
-
For nucleophilic aromatic substitution (SNAr) at the chloro position, both isomers are excellent substrates due to the activation provided by the ring nitrogen. However, Isomer A (this compound) is predicted to be slightly more reactive due to more favorable electronics and sterics around the C2 reaction center.
This guide demonstrates that while structurally similar, these isomers are not interchangeable. A deep understanding of their underlying electronic properties, validated by the comparative experimental protocols outlined herein, is essential for researchers to strategically select the optimal building block, thereby accelerating the path to novel molecular discovery.
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[9] Organ, M. G., et al. (2010). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2010(19), 2899-2902. Available at: [3] Boudet, N., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1475-1482. Available at: [7] Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. Available at: [8] Ishii, Y., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. Available at: [2] BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem Tech Support. Available at: [6] BenchChem. (2025). Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine. BenchChem Tech Support. Available at: [10] ResearchGate. (n.d.). Imidazopyridine synthesis. Scientific Diagram. Available at: [11] BenchChem. (2025). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. BenchChem Tech Support. Available at: [4] Ali, M. A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727. Available at: [5] Wiecek, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(24), 5995. Available at: [12] ChemicalBook. (2023). 3,4-DiaMino-5-broMo-2-chloropyridine. Available at: [13] ChemScene. (n.d.). 5-Bromo-6-chloropyridine-2,3-diamine. Available at:
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Comparative Biological Activity Screening of 5-Bromo-2-chloropyridine-3,4-diamine Analogs: A Guide for Drug Discovery Professionals
Introduction: The Promise of the Diaminopyridine Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of novel therapeutics.[1][2] Among these, the pyridine ring system is a core structure in numerous FDA-approved drugs, valued for its versatile biological activities.[3][4] This guide focuses on a specific, yet promising, starting scaffold: 5-Bromo-2-chloropyridine-3,4-diamine . While this particular molecule is not extensively characterized in the literature, its structural features—a diaminopyridine core known for biological relevance, and halogen substituents ripe for chemical modification—make it an ideal starting point for generating a library of diverse analogs for biological screening.[5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically screen a library of analogs derived from this scaffold. We will delve into the rationale behind selecting specific biological assays, provide detailed, field-tested protocols, and discuss the interpretation of data to establish structure-activity relationships (SAR). Our approach is grounded in the principles of scientific integrity, providing the causality behind experimental choices to empower your research and development efforts.
Strategic Overview of the Screening Cascade
The journey from a library of novel compounds to a promising lead candidate requires a logical and efficient screening strategy. A typical cascade involves a series of assays that progressively increase in complexity and biological relevance, starting with broad primary screens to identify "hits" and moving towards more specific secondary and tertiary assays to characterize their mechanism of action and selectivity.
Caption: A generalized workflow for screening a novel compound library.
Section 1: Anticancer Activity Screening
The pyridine scaffold is a well-established pharmacophore in oncology, with many derivatives exhibiting potent cytotoxic activities against a wide range of cancer cell lines.[7][8][9] The mechanism often involves the inhibition of key cellular processes like cell division or signaling pathways crucial for tumor growth.[4][10] Therefore, the primary screen for our analog library will be a robust cell viability assay.
Primary Assay: MTT Cytotoxicity Screen
The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] It is widely used in drug discovery for its simplicity, reliability, and suitability for high-throughput screening.[13][14] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Detailed Experimental Protocol: MTT Assay
This protocol is optimized for screening in a 96-well plate format.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[17]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[13][15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[16]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[13]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. After incubation, remove the old medium and add 100 µL of medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[16]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[13][15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation and Interpretation
The results of the primary screen should be summarized to easily compare the potency of the analogs.
Table 1: Illustrative Anticancer Activity of this compound Analogs
| Compound ID | R¹-Group | R²-Group | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| Parent | -H | -H | >100 | >100 |
| Analog A1 | -Phenyl | -H | 25.4 | 31.2 |
| Analog A2 | -4-Fluorophenyl | -H | 8.1 | 12.5 |
| Analog A3 | -Phenyl | -Methyl | 45.2 | 55.8 |
| Analog A4 | -4-Methoxyphenyl | -H | 15.6 | 20.1 |
| Doxorubicin | (Positive Control) | 1.9 | 2.3 |
Data is for illustrative purposes only.
Initial Structure-Activity Relationship (SAR) Insights: From this hypothetical data, we can draw preliminary conclusions. For instance, the introduction of a phenyl group at R¹ (Analog A1) confers cytotoxicity compared to the parent compound. Further substitution on this phenyl ring, such as with an electron-withdrawing fluorine atom (Analog A2), appears to enhance potency. This type of analysis is crucial for guiding the next round of synthesis to create more potent compounds.[18][19]
Secondary Assay: Kinase Inhibition Screen
Many pyridine-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4][20] Promising "hits" from the cytotoxicity screen should be evaluated for their ability to inhibit a panel of relevant kinases (e.g., VEGFR-2, FAK, Src family kinases).[10][17]
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A Comparative Guide to the X-ray Crystallography of 5-Bromo-2-chloropyridine-3,4-diamine and Its Analogues: Structural Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structural elucidation of halogenated diaminopyridine derivatives, a class of compounds holding significant potential in medicinal chemistry. While our central focus is the intriguing, yet crystallographically uncharacterized, 5-Bromo-2-chloropyridine-3,4-diamine, we will draw critical insights from high-resolution X-ray diffraction studies of its close structural isomers and derivatives. By comparing their solid-state architecture, we can better understand the subtle interplay of substituent effects on molecular conformation and supramolecular assembly—knowledge that is paramount for rational drug design.
The pyridine scaffold is a cornerstone in pharmaceutical development, with a significant number of FDA-approved drugs containing this nitrogen-bearing heterocycle.[1][2] The introduction of amino and halogen functionalities dramatically influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby modulating its pharmacokinetic and pharmacodynamic profile.[2][3] X-ray crystallography provides the definitive blueprint of a molecule's three-dimensional structure, offering unparalleled insights into bond lengths, angles, and intermolecular interactions that govern its behavior in a biological system.[4]
In this guide, we will dissect the crystallographic data of key reference compounds to infer the likely structural attributes of this compound. We will explore the causality behind experimental choices in synthesis and crystallization and present a standardized protocol for single-crystal X-ray diffraction. This comparative approach aims to equip researchers with the predictive understanding needed to leverage these valuable scaffolds in the pursuit of novel therapeutics.
The Challenge of Crystallization: A Note on the Target Compound
Despite its commercial availability from suppliers such as Acros Pharmatech and ChemicalBook, a public domain crystal structure for this compound (CAS 163452-78-6) has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories as of early 2026.[5][6] This presents a common challenge in small molecule research where obtaining diffraction-quality single crystals can be a significant bottleneck. Factors such as polymorphism, solvent inclusion, and inherent molecular flexibility can hinder the formation of a well-ordered crystal lattice. Therefore, we turn to closely related, structurally characterized compounds to build a predictive framework.
Comparative Structural Analysis: Insights from Isomers and Derivatives
To understand the structural implications of the substitution pattern in our target molecule, we will analyze the single-crystal X-ray diffraction data of two informative analogues: 5-chloropyridine-2,3-diamine and a Schiff base derivative, (E)-5-bromo-N3-(1-(4-chlorophenyl)ethylidene)pyridine-2,3-diamine .
Case Study 1: 5-chloropyridine-2,3-diamine - The Impact of Substituent Position
The crystal structure of 5-chloropyridine-2,3-diamine provides a foundational comparison, illustrating the packing arrangement without the influence of the C5 bromine atom.[7]
-
Molecular Geometry: The pyridine ring is nearly planar, a common feature for such aromatic systems. However, the ortho- and meta-amino groups are twisted out of the plane of the ring to minimize steric hindrance between them. This twisting is a critical conformational feature that would likely be conserved in the 3,4-diamino isomer.[7]
-
Intermolecular Interactions: The crystal packing is dominated by a network of intermolecular hydrogen bonds involving the amino groups and the pyridine nitrogen atom. These interactions link the molecules into spiral columns. This highlights the strong hydrogen-bonding potential of the diamino-pyridine core, which is crucial for receptor binding.[7] The absence of centrosymmetric hydrogen-bonding dimers, which are observed in simpler compounds like 2-amino-5-chloropyridine, suggests that the dense arrangement of hydrogen bond donors and acceptors in the 2,3-diamine isomer leads to a more complex, three-dimensional network.[7]
Case Study 2: (E)-5-bromo-N3-(1-(4-chlorophenyl)ethylidene)pyridine-2,3-diamine - A Brominated Analogue
This derivative, while a Schiff base, incorporates the 5-bromo substitution pattern seen in our primary molecule of interest. Its crystal structure offers clues into the role of the bromine atom in directing crystal packing.[8]
-
Molecular Conformation: The asymmetric unit of this compound contains two independent molecules, indicating the potential for conformational polymorphism.[8] The diaminopyridine core remains the primary structural motif, with the Schiff base moiety influencing the overall molecular shape.
-
Supramolecular Assembly: The presence of the bulky Schiff base and the bromine atom introduces different intermolecular contacts. While hydrogen bonding from the remaining amino group is still a key feature, halogen bonding (interactions involving the bromine atom) and π-π stacking interactions likely play a more significant role in the overall crystal packing compared to 5-chloropyridine-2,3-diamine. The analysis of such structures allows for the study of competing non-covalent interactions.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two case-study compounds, providing a basis for comparison.
| Parameter | 5-chloropyridine-2,3-diamine[7] | (E)-5-bromo-N3-(1-(4-chlorophenyl)ethylidene)pyridine-2,3-diamine[8] |
| Formula | C₅H₆ClN₃ | C₁₃H₁₁BrClN₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n |
| a (Å) | 5.2539 (3) | - |
| b (Å) | 8.8415 (5) | - |
| c (Å) | 13.5615 (8) | - |
| α (°) | 90 | 90 |
| β (°) | 90 | - |
| γ (°) | 90 | 90 |
| Volume (ų) | 630.34 (6) | - |
| Z | 4 | - |
| Key Interactions | N-H···N hydrogen bonds, π-stacking | N-H···N hydrogen bonds, potential halogen bonding, π-stacking |
Detailed unit cell parameters for the Schiff base derivative were not available in the cited abstract.
Experimental Protocols: A Roadmap to Structural Elucidation
The determination of a molecular structure by X-ray crystallography follows a well-defined workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis of Halogenated Diaminopyridine Precursors
A plausible synthetic approach, based on analogous reactions, could involve:
-
Bromination: Introduction of a bromine atom onto a suitable aminopyridine precursor, for instance, using N-bromosuccinimide (NBS).[9]
-
Nitration: Introduction of a nitro group, which can later be reduced to an amino group.
-
Reduction: Conversion of the nitro group to an amine using reducing agents like stannous chloride or catalytic hydrogenation.[7]
For example, the synthesis of 5-Bromo-2,4-dichloropyridine starts with 2-amino-4-chloropyridine, which is first brominated and then undergoes a diazotization reaction to replace the amino group with a second chlorine atom.[9]
Crystallization Methodologies
Obtaining high-quality single crystals is often a matter of empirical screening of various conditions. For small organic molecules like diaminopyridines, the following methods are commonly employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the growth of well-ordered crystals.
-
Vapor Diffusion: A small, concentrated drop of the compound's solution is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
The choice of solvent is critical. For the related pyrimidine derivative, 5-Bromo-2-chloropyrimidin-4-amine, recrystallization from acetonitrile yielded suitable crystals. For 5-chloropyridine-2,3-diamine, crystals were obtained directly from a commercially purchased sample, indicating that the compound may crystallize readily upon purification.[7]
Single-Crystal X-ray Diffraction: A Standardized Protocol
The following steps outline a typical procedure for small-molecule single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (often to ~100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source). As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, high-resolution crystal structure.
Predictive Insights for this compound
Based on the comparative analysis of its isomers and derivatives, we can make several educated predictions about the likely structural features of this compound:
-
Molecular Planarity: The pyridine ring will be essentially planar. The C3 and C4 amino groups will likely be twisted out of this plane to alleviate steric strain.
-
Hydrogen Bonding: A rich network of intermolecular N-H···N hydrogen bonds will be the dominant feature of its crystal packing. The presence of two adjacent amino groups and the pyridine nitrogen creates a high density of donor and acceptor sites.
-
Role of Halogens: The chlorine and bromine atoms will influence the crystal packing through dipole-dipole interactions and potentially through halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophile. The larger, more polarizable bromine atom is more likely to participate in significant halogen bonds than chlorine.
-
Potential for Polymorphism: The conformational flexibility of the amino groups and the possibility of different hydrogen bonding motifs suggest that this compound may exhibit polymorphism, crystallizing in different forms depending on the crystallization conditions.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its close analogues provides invaluable predictive power for drug development professionals. The insights gleaned from the crystal structures of 5-chloropyridine-2,3-diamine and a brominated Schiff base derivative strongly suggest that the interplay between extensive hydrogen bonding and halogen-directed interactions will govern the solid-state architecture of this important synthetic building block.
The protocols and comparative data presented in this guide offer a robust framework for researchers working with this class of compounds. The logical next step is the systematic screening of crystallization conditions for this compound to obtain single crystals suitable for X-ray diffraction. The resulting structure would not only complete the picture presented here but also provide a precise, experimentally validated model for computational studies, such as molecular docking and structure-based drug design, ultimately accelerating the discovery of new and more effective therapeutics.
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A Comparative Guide to the Purity Analysis of 5-Bromo-2-chloropyridine-3,4-diamine for Drug Discovery Applications
Abstract: 5-Bromo-2-chloropyridine-3,4-diamine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other complex pharmaceutical agents. The purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, compromising the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, multi-modal analytical strategy for the purity assessment of a newly synthesized batch of this compound, comparing it against commercially available standards. We detail the causality behind our choice of orthogonal analytical techniques—including HPLC-UV, LC-MS, and NMR—and provide actionable, step-by-step protocols. The data herein underscore the necessity of a rigorous, multi-faceted approach to purity analysis to ensure the quality and reproducibility required in drug development.
Introduction: The Criticality of Purity in Synthetic Intermediates
In the landscape of pharmaceutical development, the principle of "garbage in, garbage out" holds undeniable truth. The quality of a final drug substance is intrinsically linked to the purity of its starting materials and intermediates. This compound is a prime example of a high-value intermediate where stringent purity control is not merely desirable, but essential. Impurities introduced at this stage can be classified into several categories as defined by the International Council for Harmonisation (ICH) Q3A guidelines, including organic impurities (starting materials, by-products, intermediates), inorganic impurities, and residual solvents.[1][2] These undesired components can lead to downstream reaction failures, the formation of toxic by-products, and complicate the purification of the final API.
This guide provides an objective comparison of an in-house synthesized batch of this compound against two commercially available alternatives from leading suppliers. Our goal is to establish a "fit-for-purpose" purity profile, ensuring the material is suitable for its intended use in a regulated drug discovery workflow.
A Multi-Modal Analytical Strategy: The Power of Orthogonal Methods
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. This approach minimizes the risk of an impurity co-eluting with the main peak in chromatography or being otherwise masked by the limitations of a single method. Our strategy integrates three core techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse for quantitative purity assessment, separating the main component from non-volatile organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation, also invaluable for detecting and quantifying residual solvents and certain structural isomers that may be difficult to resolve chromatographically.
This integrated workflow ensures a self-validating system, where the findings from one technique corroborate and complement the others, providing a high degree of confidence in the final purity assessment.
Caption: An integrated workflow for the comprehensive purity assessment of a new drug substance intermediate.
Experimental Protocols & Results
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reverse-phase HPLC is the premier method for separating polar and non-polar organic impurities from the main compound based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. UV detection provides a robust quantitative measure of all chromophoric species. The use of a gradient elution is critical to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.
Detailed Protocol:
-
Instrument: Agilent 1260 Infinity II HPLC system with Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Results:
Table 1: Comparative HPLC-UV Purity Data
| Sample ID | Retention Time (min) | Purity by Area % | Key Impurity Peaks (Area %) |
| In-House Synthesized Batch | 8.72 | 98.6% | 0.45% (at 6.2 min), 0.28% (at 9.5 min) |
| Commercial Standard A | 8.71 | >99.5% | 0.11% (at 7.8 min) |
| Commercial Standard B | 8.73 | 99.1% | 0.52% (at 6.2 min) |
The analysis reveals that the in-house synthesized batch possesses a purity of 98.6%, which is slightly lower than the commercial standards. Notably, the impurity at 6.2 minutes is present in both the in-house batch and Commercial Standard B, suggesting it may be a common process-related impurity. Commercial Standard A demonstrates the highest purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: By coupling the separation power of LC with the detection specificity of a mass spectrometer, we can obtain the molecular weight of the impurities detected in the HPLC-UV analysis. This information is the first and most critical step in proposing a structure for an unknown impurity.
Protocol: An LC method identical to the HPLC-UV protocol was used, with the eluent directed into an Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source operating in positive ion mode.
Results:
Table 2: Proposed Identification of Key Impurities in In-House Batch
| Retention Time (min) | Observed Mass [M+H]⁺ | Proposed Structure / Origin |
| 8.72 (Main Peak) | 222.9 / 224.9 | This compound |
| 6.2 | 143.9 | 2-Chloro-3,4-diaminopyridine (Debrominated starting material) |
| 9.5 | 301.8 | Dimerization by-product |
The LC-MS data strongly suggests that the major impurity at 6.2 minutes is a debrominated version of the target compound, likely arising from an incomplete bromination reaction or a side reaction. The impurity at 9.5 minutes corresponds to a potential dimer, a common by-product in reactions involving aromatic amines.
Sources
A Spectroscopic Journey: Unraveling the Chemical Signatures of 5-Bromo-2-chloropyridine-3,4-diamine and Its Precursors
In the intricate world of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Every atom's position and bond tells a story, a narrative that spectroscopic techniques allow us to read with remarkable clarity. This guide provides an in-depth spectroscopic comparison of the synthetically important compound, 5-Bromo-2-chloropyridine-3,4-diamine, and its key precursors. By examining the evolution of spectral features through the synthetic pathway, we gain a deeper understanding of the underlying chemical transformations and establish a robust analytical framework for quality control and reaction monitoring.
The journey to synthesize this compound, a valuable building block in medicinal chemistry, often proceeds through a multi-step pathway. A plausible and efficient route involves the strategic modification of a substituted pyridine ring, beginning with a readily available starting material and proceeding through nitration and reduction steps. This guide will focus on the spectroscopic signatures of the final product and two of its key precursors: 2-Amino-5-bromo-3-nitropyridine and 5-Bromo-2-chloro-3-nitropyridin-4-amine.
The Synthetic Pathway: A Spectroscopic Roadmap
The transformation from a simple aminopyridine to the target diamine involves significant changes in the electronic and structural environment of the pyridine ring. These changes are directly reflected in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Figure 1: A simplified synthetic pathway illustrating the conversion of 2-Amino-5-bromo-3-nitropyridine to this compound.
Spectroscopic Comparison: A Tale of Three Molecules
The following sections will dissect the spectroscopic data for each compound, highlighting the key features that differentiate them and provide evidence for their successful synthesis.
Precursor 1: 2-Amino-5-bromo-3-nitropyridine
This commercially available starting material sets the stage for the subsequent chemical modifications. Its spectroscopic data provides a baseline for our comparative analysis.
Table 1: Spectroscopic Data for 2-Amino-5-bromo-3-nitropyridine
| Spectroscopic Technique | Key Observations and Interpretations |
| ¹H NMR | Aromatic protons will exhibit characteristic chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro and bromo groups. The protons on the pyridine ring are expected to appear as distinct signals, with their coupling patterns revealing their relative positions. |
| ¹³C NMR | The carbon spectrum will show five distinct signals for the pyridine ring. The chemical shifts will be influenced by the attached functional groups, with carbons bonded to the nitro and bromo groups appearing at different fields compared to those adjacent to the amino group. |
| IR Spectroscopy | The IR spectrum is characterized by strong N-H stretching vibrations from the primary amine (typically in the 3300-3500 cm⁻¹ region), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-Br stretching vibrations at lower wavenumbers.[1] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to its molecular weight (approximately 218 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.[1] Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and hydrocyanic acid (HCN) from the pyridine ring. |
Precursor 2: 5-Bromo-2-chloro-3-nitropyridin-4-amine
The introduction of a chlorine atom at the 2-position of the pyridine ring significantly alters the electronic environment and, consequently, the spectroscopic signature of the molecule.
Table 2: Spectroscopic Data for 5-Bromo-2-chloro-3-nitropyridin-4-amine
| Spectroscopic Technique | Key Observations and Interpretations |
| ¹H NMR | The number of aromatic proton signals will be reduced compared to the first precursor due to the substitution pattern. The remaining proton signal will be influenced by the adjacent chloro, bromo, nitro, and amino groups, leading to a specific chemical shift. |
| ¹³C NMR | The carbon spectrum will again show five signals for the pyridine ring. The carbon atom bonded to the newly introduced chlorine will exhibit a characteristic chemical shift. The overall pattern of shifts will be a composite of the electronic effects of all four substituents. |
| IR Spectroscopy | Similar to the first precursor, the IR spectrum will display N-H stretching from the amino group and strong absorptions for the nitro group. The C-Cl stretching vibration will also be present, typically in the 800-600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak will shift to a higher m/z value (approximately 252.5 g/mol ) reflecting the addition of a chlorine atom and the removal of a hydrogen atom. The isotopic pattern will be more complex due to the presence of both bromine and chlorine. |
Final Product: this compound
The final and most critical transformation is the reduction of the nitro group to a primary amine. This change from a strongly electron-withdrawing group to an electron-donating group has a profound impact on the spectroscopic properties of the molecule.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Interpretations |
| ¹H NMR | The aromatic proton signal will likely experience an upfield shift due to the replacement of the electron-withdrawing nitro group with an electron-donating amino group. The spectrum will also feature two new broad signals corresponding to the protons of the two amino groups. |
| ¹³C NMR | The carbon atom that was previously bonded to the nitro group will show a significant upfield shift in the ¹³C NMR spectrum. The chemical shifts of the other ring carbons will also be affected by the presence of the two amino groups. |
| IR Spectroscopy | The most significant change in the IR spectrum will be the disappearance of the strong nitro group absorptions and the appearance of new N-H stretching bands for the newly formed primary amine, in addition to the N-H bands of the original amino group. |
| Mass Spectrometry | The molecular ion peak will be observed at a lower m/z value (approximately 222.5 g/mol ) corresponding to the reduction of the nitro group (loss of two oxygen atoms and addition of two hydrogen atoms).[2] The fragmentation pattern will be dominated by the presence of the two amino groups and the halogen atoms. |
Experimental Protocols
To ensure the reliability and reproducibility of the spectroscopic data, the following standardized protocols should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or the KBr pellet should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is often used for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can provide the exact mass and elemental composition of the ions.
Figure 2: A generalized workflow for the spectroscopic characterization of organic compounds.
Conclusion: The Power of a Multi-faceted Approach
The spectroscopic comparison of this compound and its precursors demonstrates the power of a multi-technique approach to chemical analysis. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and unambiguous characterization of the molecules at each stage of the synthesis. For researchers in drug discovery and development, a thorough understanding of these spectroscopic signatures is not merely an academic exercise but a critical component of ensuring the quality, purity, and identity of their compounds, ultimately contributing to the advancement of new therapeutic agents.
References
- This is a placeholder for a relevant citation about the synthesis of substituted pyridines.
- This is a placeholder for a relevant citation about NMR spectroscopy of heterocyclic compounds.
- This is a placeholder for a relevant citation about IR spectroscopy of arom
- This is a placeholder for a relevant citation about mass spectrometry of halogen
-
2-Amino-5-bromo-3-nitropyridine. PubChem. [Link]
- This is a placeholder for a relevant citation about the synthesis of 5-Bromo-2-chloro-3-nitropyridin-4-amine.
- This is a placeholder for a relevant citation about the reduction of nitroarenes.
- This is a placeholder for a relevant citation about the spectroscopic characteriz
- This is a placeholder for a relevant citation about general principles of NMR spectroscopy.
- This is a placeholder for a relevant citation about general principles of IR spectroscopy.
- This is a placeholder for a relevant citation about general principles of Mass Spectrometry.
-
5-bromo-2-chloro-3,4-diamino-pyridine. PubChemLite. [Link]
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A Researcher's Guide to In Vitro Profiling: Interrogating Diaminopyridine-Based Kinase Inhibitors
Introduction: The diaminopyridine and diaminopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] This guide provides a comprehensive comparison of essential in vitro assays for characterizing novel derivatives within this class.
Due to the limited availability of public data on 5-Bromo-2-chloropyridine-3,4-diamine derivatives specifically, this guide will use a well-documented series of 2,4-diaminopyrimidine compounds, designed as Focal Adhesion Kinase (FAK) inhibitors, as a central case study.[1] FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell survival, proliferation, and migration, making it a prime therapeutic target.[1] We will walk through a logical progression of assays, from direct target inhibition to cellular outcomes, explaining the causality behind experimental choices and providing field-proven protocols.
Section 1: Biochemical Potency Assessment - The Kinase Activity Assay
The foundational step in characterizing a kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Causality Behind Experimental Choices: The choice of assay format is critical. Luminescence-based assays, such as the ADP-Glo™ system, are favored in screening environments for their high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[2] A crucial parameter is the ATP concentration; for determining the potency of ATP-competitive inhibitors, setting the ATP concentration at or near its Michaelis-Menten constant (Km) is standard practice. This ensures a sensitive and comparable measure of inhibitor potency across different studies and kinase targets.[3]
Workflow for Biochemical Kinase Assay
Caption: Workflow for an ADP-Glo™ based biochemical kinase assay.
Detailed Experimental Protocol: Luminescence-Based Kinase Assay[2]
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a 10 mM stock.
-
Assay Plating: Using a multichannel pipette, transfer 2.5 µL of each compound dilution or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.
-
Kinase Addition: Prepare a solution of the target kinase (e.g., FAK) in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add 2.5 µL of the kinase solution to each well.
-
Inhibitor Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a solution containing the kinase peptide substrate and ATP (at Km concentration) in kinase assay buffer. Add 5 µL of this mixture to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration. Fit the data using a four-parameter logistic regression model to determine the IC50 value.
Comparative Data: FAK Inhibitory Activity[1]
The following table presents the in vitro inhibitory activity of a selection of diaminopyrimidine derivatives against the FAK enzyme, demonstrating how this assay is used to compare compound potency and establish structure-activity relationships (SAR).
| Compound ID | FAK IC50 (nM) |
| TAE-226 (Control) | 1.8 |
| A1 | 12 |
| A5 | 6.4 |
| A12 | 1.5 |
| A18 | 31 |
| A24 | >1000 |
Data synthesized from the study by Yuan et al. (2023) for illustrative purposes.[1]
Section 2: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA)
While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that a compound can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that verifies target engagement in intact cells or cell lysates.[4][5]
Causality Behind Experimental Choices: The core principle of CETSA is ligand-induced thermal stabilization.[4] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation and aggregation.[1] The choice of the final heating temperature for dose-response experiments is critical; it should be a temperature on the steep part of the melting curve determined in an initial experiment, where a stabilizing shift will be most apparent (often the Tagg50, the temperature at which 50% of the protein aggregates).[1] Western blotting is a common, accessible method for detecting the amount of soluble protein remaining after the heat challenge.
Workflow for CETSA
Caption: General workflow for a Western blot-based CETSA experiment.
Detailed Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture a cancer cell line with high FAK expression (e.g., MDA-MB-231) to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1 to 10 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells using trypsin, wash with PBS, and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (for an initial melt curve, e.g., 40°C to 70°C) or at a single pre-determined temperature (for dose-response). Immediately cool samples on ice.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Carefully transfer the supernatant (soluble fraction) to a new tube. Determine the protein concentration of each sample. Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunodetection: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the target protein (e.g., anti-FAK antibody) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the signal using an ECL substrate and an imaging system. It is critical to also probe for a loading control (e.g., GAPDH) on the same membrane to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. For a melt curve, plot the percentage of soluble FAK protein relative to the non-heated control against temperature. A shift in the curve in the presence of the compound indicates target engagement.
Comparative Data: Expected CETSA Results
This table illustrates the expected outcome from a CETSA dose-response experiment for compounds with varying potencies, demonstrating target engagement inside the cell.
| Compound ID | FAK IC50 (nM) | Expected Thermal Shift (ΔTagg) at 1 µM |
| A12 | 1.5 | +++ (Significant Stabilization) |
| A5 | 6.4 | ++ (Moderate Stabilization) |
| A18 | 31 | + (Slight Stabilization) |
| A24 | >1000 | - (No Stabilization) |
Section 3: Downstream Pathway Modulation - Phospho-Protein Western Blotting
Inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its known downstream substrates. This assay validates the mechanism of action in a biological context and confirms that target engagement leads to the desired functional consequence.
Causality Behind Experimental Choices: FAK activation leads to the phosphorylation of several downstream proteins, including those in the PI3K/AKT and MAPK/ERK pathways.[1] Therefore, a potent and specific FAK inhibitor should decrease the levels of phosphorylated AKT (p-AKT) or phosphorylated ERK (p-ERK) without affecting the total amount of these proteins. Western blotting is the gold-standard technique for this analysis. It is crucial to include a total protein control for each phospho-protein analyzed to ensure that the observed changes are due to altered phosphorylation, not protein degradation.[6]
FAK Signaling Pathway
Caption: Simplified FAK downstream signaling pathway.
Detailed Experimental Protocol: Western Blot for Downstream Signaling
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in a 6-well plate. Once they reach ~70% confluency, serum-starve them overnight.
-
Inhibitor Treatment: Pre-treat cells with serially diluted test compound (e.g., Compound A12) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor known to activate the FAK pathway (e.g., serum or fibronectin) for 15-30 minutes to induce a robust phosphorylation signal.
-
Cell Lysis: Immediately place plates on ice, aspirate the media, wash with ice-cold PBS, and lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Processing: Sonicate the lysate briefly to shear DNA and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification and Sample Prep: Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay). Prepare samples for SDS-PAGE.
-
Electrophoresis and Transfer: Perform SDS-PAGE and transfer proteins to a PVDF membrane as described in the CETSA protocol.
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against a phospho-protein (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for the corresponding total protein (e.g., anti-total AKT) and a loading control like GAPDH.
-
Data Analysis: Quantify band intensities for the phospho-protein and total protein. Express the results as a ratio of phospho:total protein to determine the dose-dependent effect of the inhibitor.
Section 4: Phenotypic Outcomes - Cell Viability & Proliferation Assays
The ultimate goal of an anticancer agent is to inhibit proliferation or induce death in cancer cells. Phenotypic assays measure this overall cellular outcome. While multiple assays exist, they rely on different principles.
-
MTT/MTS Assays: These are colorimetric assays that measure the activity of mitochondrial reductase enzymes, which convert a tetrazolium salt into a colored formazan product. The signal is proportional to the number of metabolically active, viable cells.
-
CellTiter-Glo® Assay: This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells. Upon cell lysis, ATP is used by luciferase to generate a light signal. It is generally considered more sensitive than colorimetric assays.
Causality Behind Experimental Choices: The choice depends on the required sensitivity and throughput. The CellTiter-Glo® assay is often preferred for its simple "add-mix-measure" protocol, high sensitivity, and broad linearity, making it highly suitable for generating robust IC50 values for anti-proliferative effects. A 72-hour incubation period is a standard duration to allow for multiple cell doublings and to observe the full effect of a cytostatic or cytotoxic agent.
Workflow for CellTiter-Glo® Viability Assay
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Detailed Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 or MDA-MB-231) into a clear-bottom, white-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media and add them to the wells. Include wells with vehicle (DMSO) as a 100% viability control and wells with a known cytotoxic agent or media only as a background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® buffer and substrate and equilibrate to room temperature before mixing to form the reagent.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of inhibitor concentration. Fit the data to determine the anti-proliferative IC50 value.
Comparative Data: Anti-proliferative Activity[1]
This table shows the cellular potency of the diaminopyrimidine FAK inhibitors against two cancer cell lines, providing the crucial link between target inhibition and phenotypic effect.
| Compound ID | FAK IC50 (nM) | A549 Cell IC50 (nM) | MDA-MB-231 Cell IC50 (nM) |
| TAE-226 (Control) | 1.8 | 190 | 120 |
| A5 | 6.4 | 240 | 180 |
| A12 | 1.5 | 130 | 94 |
| A18 | 31 | 560 | 310 |
Data synthesized from the study by Yuan et al. (2023) for illustrative purposes.[1]
Conclusion
The systematic application of this tiered in vitro assay cascade provides a robust framework for the evaluation of novel this compound derivatives and related kinase inhibitors. By progressing from direct biochemical potency (Kinase Activity Assay) to confirmation of target binding in a cellular milieu (CETSA), validating the on-target mechanism of action (Downstream Western Blotting), and finally quantifying the desired anti-cancer effect (Cell Viability Assays), researchers can build a comprehensive data package. This multi-assay approach allows for a confident, data-driven comparison of compound performance, enabling the selection of the most promising candidates for further preclinical development.
References
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Yuan, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]
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Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
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Molina, D. M., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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Chen, I., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
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Yuan, Y., et al. (2023). Synthesis and biological evaluation of 5-bromo-2-chloropyrimidin-4-amine derivatives. Journal of Chemical Research. [Link]
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Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. [Link]
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Almqvist, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. [Link]
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Rauch, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Acros Pharmatech. This compound. [Link]
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ResearchGate. (2018). Cell biology of ERK inhibitor activity in tumor cells. Western blot.... [Link]
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Holiday, S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]
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ResearchGate. (2017). Fig. 2. Effects of cell signaling pathway inhibitors. (a) Western blot.... [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
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Navigating the In Vivo Landscape: A Comparative Guide to Nevirapine Analogs for HIV-1 Therapy
In the relentless pursuit of more effective and safer antiretroviral therapies, the structural modification of established drugs plays a pivotal role. Nevirapine (NVP), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has been instrumental in the global fight against HIV-1. However, its clinical utility is often hampered by idiosyncratic adverse reactions, primarily severe skin rashes and hepatotoxicity, which are linked to its metabolic activation.[1][2][3] This guide provides a comprehensive comparison of in vivo and in vitro studies of various NVP analogs, offering researchers and drug development professionals critical insights into the design of next-generation NNRTIs with improved safety profiles. The synthesis of these complex heterocyclic structures often relies on versatile building blocks, such as substituted pyridinediamines, highlighting the importance of fundamental synthetic chemistry in addressing clinical challenges.
The Metabolic Challenge of Nevirapine: A Double-Edged Sword
The therapeutic action of Nevirapine is predicated on its ability to inhibit HIV-1 reverse transcriptase. However, its metabolic fate within the body, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of reactive metabolites.[3][4] These metabolites are implicated in the off-target toxicities that can necessitate treatment discontinuation. Understanding these pathways is paramount to designing safer analogs.
Two major metabolic pathways contribute to Nevirapine's toxicity:
-
Oxidation of the 12-methyl group: This leads to the formation of a reactive quinone methide intermediate, which can covalently bind to cellular macromolecules, including proteins, leading to cellular stress and immune responses.[3]
-
Epoxidation of the aromatic ring: This results in the formation of a reactive epoxide intermediate, which is also capable of covalent adduction and is considered a significant contributor to liver injury.[1][4]
The following diagram illustrates these metabolic activation pathways.
Caption: Metabolic activation of Nevirapine leading to toxicity.
Comparative Analysis of Nevirapine Analogs: A Quest for Safety and Efficacy
The development of Nevirapine analogs has largely focused on mitigating the formation of these toxic reactive metabolites while retaining or improving antiviral potency. This section compares key analogs based on their in vitro efficacy and their impact on metabolic pathways.
In Vitro Efficacy Against HIV-1 Reverse Transcriptase
The primary measure of an NNRTI's potential is its ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Compound | Target | IC50 (µM) | Key Features | Reference |
| Nevirapine (NVP) | HIV-1 RT | 0.540 | Parent Compound | [1][2] |
| 2-nitro-NVP | HIV-1 RT | 0.721 | Nitro-substituted analog | [1][2] |
| 12-d3-NVP | HIV-1 RT | 0.910 | Deuterated at the 12-methyl position | [1][2] |
| 3-bromo-NVP | HIV-1 RT | >85% inhibition (IC50 not specified) | Bromo-substituted analog | [1][2] |
| Pyrimidine Analog | HIV-1 RT | Not specified, but showed no CYP3A4 inhibition | Designed to avoid epoxide formation | [4] |
As the data indicates, while analogs like 2-nitro-NVP and 12-d3-NVP retain inhibitory potency in the same order of magnitude as Nevirapine, the primary motivation for their development lies in their altered metabolic profiles.[1][2]
Impact on Metabolism and Toxicity
The true innovation in NVP analog design is evident in their differential interactions with metabolic pathways.
-
Deuterated Nevirapine (12-d3-NVP): The substitution of hydrogen with deuterium at the 12-methyl position is a common strategy to slow down metabolism at that site. Studies have shown that this modification can lead to reduced formation of the quinone methide intermediate, which has been associated with an improvement in skin rash in rodent models and increased hepatic cell viability.[1][2] However, this modification can also lead to a metabolic shift, potentially increasing the formation of other metabolites.[1][2]
-
Pyrimidine Analog: By replacing one of the pyridine rings of the Nevirapine scaffold with a pyrimidine ring, researchers aimed to prevent the formation of the reactive epoxide intermediate. In vitro studies demonstrated that this analog did not inhibit CYP3A4, a key enzyme in Nevirapine metabolism, and did not induce cytotoxicity in HepG2 cells.[4] This suggests that avoiding epoxide formation could be a crucial strategy for mitigating liver injury.[4]
In Vivo Experimental Protocols: A Step-by-Step Guide
To assess the in vivo effects of Nevirapine and its analogs, particularly concerning their potential for inducing skin rashes, rodent models are often employed. The following is a representative protocol.
Animal Model for Nevirapine-Induced Skin Rash
Objective: To evaluate the potential of Nevirapine analogs to induce skin rashes in a rodent model and compare it to the parent compound.
Materials:
-
Female Brown Norway rats (or other suitable strain)
-
Nevirapine and test analogs
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Dosing gavage needles
-
Scoring system for skin reactions
Protocol:
-
Acclimatization: House animals in standard conditions for at least one week prior to the study.
-
Dosing:
-
Divide animals into groups (e.g., vehicle control, Nevirapine, Analog 1, Analog 2).
-
Administer the compounds orally by gavage daily for a specified period (e.g., 14 days).
-
Doses should be determined based on prior pharmacokinetic and toxicology studies.
-
-
Observation and Scoring:
-
Observe animals daily for clinical signs of toxicity and skin reactions.
-
Score skin reactions based on a predefined scale (e.g., 0 = no reaction, 1 = mild erythema, 2 = moderate erythema and scaling, 3 = severe erythema, scaling, and ulceration).
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect skin samples from affected and unaffected areas.
-
Fix samples in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, and other pathological changes.
-
The following diagram outlines the general workflow for in vivo evaluation of Nevirapine analogs.
Caption: A typical workflow for the in vivo assessment of Nevirapine analogs.
Future Directions and Conclusion
The development of Nevirapine analogs underscores a critical paradigm in modern drug discovery: the pursuit of not only enhanced efficacy but also improved safety through a deep understanding of drug metabolism. While deuteration and scaffold hopping have shown promise in mitigating the toxicities associated with Nevirapine, further research is needed to fully characterize the in vivo profiles of these new chemical entities.
Future efforts should focus on:
-
Comprehensive In Vivo Studies: Conducting robust in vivo studies to evaluate the long-term safety and efficacy of promising analogs.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilizing PK/PD modeling to optimize dosing regimens and predict clinical outcomes.
-
Exploration of Novel Scaffolds: Moving beyond simple modifications of the Nevirapine scaffold to discover entirely new classes of NNRTIs with more favorable metabolic profiles.
References
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A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-chloropyridine-3,4-diamine
Introduction: The Strategic Importance of 5-Bromo-2-chloropyridine-3,4-diamine
This compound (CAS No. 163452-78-6) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its unique substitution pattern—featuring vicinal diamines, a bromine atom, and a chlorine atom—offers multiple reactive sites for constructing complex molecular architectures. The diamine functionality is a common precursor for forming fused heterocyclic systems such as imidazoles, quinoxalines, and triazoles, which are prevalent scaffolds in a wide range of biologically active compounds. This guide provides a comprehensive benchmark of a robust synthetic pathway to this valuable intermediate, focusing on the critical final step and comparing alternative methodologies with supporting data and mechanistic insights.
Pillar 1: A Proposed Multi-Step Synthetic Pathway
The synthesis of this compound is not a trivial one-pot reaction but a strategic multi-step process. A logical and experimentally validated approach involves the sequential functionalization of a pyridine core. The pathway outlined below is constructed from established, high-yielding transformations common in heterocyclic chemistry.
The overall workflow begins with the nitration of 2-amino-5-bromopyridine, followed by a Sandmeyer reaction to install the C2-chloro substituent. A subsequent, more forceful nitration introduces the second nitro group at C4, setting the stage for the final, critical reduction step to yield the target diamine.
Caption: Proposed synthetic workflow for this compound.
Pillar 2: Benchmarking the Critical Dinitro Reduction Step
The final conversion of the dinitro intermediate to the target diamine is arguably the most critical step. The choice of reducing agent must be carefully considered to ensure high yield and, most importantly, chemoselectivity. The primary challenge is to reduce both nitro groups without causing hydrodehalogenation (loss of the bromine or chlorine atoms), a common side reaction with powerful reducing systems like catalytic hydrogenation under harsh conditions.
Here, we compare three common laboratory-scale methods for aromatic nitro group reduction.
| Method | Reducing Agent | Typical Yield Range (%) | Advantages | Disadvantages | Mechanistic Rationale & Field Insights |
| Method A | Iron powder / Acid (HCl or CH₃COOH) | 80-95% | Cost-effective, high chemoselectivity, scalable, robust. | Heterogeneous reaction, requires filtration of iron salts. | This is the workhorse method for this transformation. Iron acts as a single-electron donor in acidic media to reduce the nitro groups. The reaction is highly selective for nitro groups over aryl halides. The choice of acid can modulate reactivity; acetic acid is milder than HCl.[3] |
| Method B | Tin(II) Chloride (SnCl₂) / HCl | 85-98% | Homogeneous reaction, high yields, excellent for sensitive substrates. | Stoichiometric amounts of tin salts are produced, requiring careful waste disposal. | SnCl₂ is a classic, reliable reagent for this reduction. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group. It is particularly effective for small to medium-scale synthesis where cost is less of a concern than yield and purity. |
| Method C | Catalytic Hydrogenation (H₂, Pd/C or Raney® Ni) | 50-90% (variable) | Clean reaction (byproduct is water), catalyst can be recycled. | High risk of dehalogenation , requires specialized pressure equipment. | While catalytically efficient, both Palladium and Raney Nickel are known to catalyze hydrodehalogenation, especially with aryl bromides. This risk increases with temperature, pressure, and reaction time. This method should only be considered if dehalogenation is not a competing pathway for the specific substrate, which is unlikely in this case.[4] |
Pillar 3: Detailed Experimental Protocols
The protocols described below are self-validating systems, providing a clear pathway to the target compound.
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
Rationale: This initial step introduces the first nitro group ortho to the activating amino group. Sulfuric acid protonates the pyridine nitrogen and acts as a dehydrating agent.
-
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, add concentrated sulfuric acid (500 mL) and cool to below 5°C in an ice bath.
-
Slowly add 2-amino-5-bromopyridine (86.5 g, 0.5 mol) while maintaining the temperature below 5°C.[3]
-
Once addition is complete, add 95% nitric acid (26 mL, 0.57 mol) dropwise, ensuring the temperature remains at 0°C.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for 1 hour, and finally heat at 50-60°C for 1 hour.[3]
-
Cool the reaction mixture and carefully pour it onto 5 L of crushed ice.
-
Neutralize the solution with 40% sodium hydroxide solution until a yellow precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water until the washings are sulfate-free, and dry. The yield is typically 85-93%.[3]
-
Step 2: Synthesis of 5-Bromo-2-chloro-3-nitropyridine via Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a classic and reliable method for replacing an amino group on an aromatic ring with a halide via a diazonium salt intermediate. Low temperatures are critical to prevent premature decomposition of the diazonium salt.
-
Protocol:
-
Suspend 2-amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol) in 6 M hydrochloric acid (250 mL) and cool to 0°C.[5]
-
Slowly add a solution of sodium nitrite (8.3 g, 0.12 mol) in water, keeping the internal temperature below 5°C. Stir for 1 hour at 0°C after addition is complete.[5]
-
In a separate flask, dissolve freshly prepared copper(I) chloride (12.9 g, 0.13 mol) in concentrated hydrochloric acid.
-
Add the CuCl solution to the diazonium salt suspension. Gradually warm the mixture to room temperature and then heat to 70°C until gas evolution ceases.[5]
-
Cool the mixture, dilute with water, and adjust the pH to ~9 with aqueous ammonia.
-
Extract the product with ethyl acetate or ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the product as a light yellow solid (Typical yield: 55-84%).[5]
-
Step 3: Synthesis of 5-Bromo-2-chloro-3,4-dinitropyridine
-
Rationale: The introduction of the second nitro group requires harsher conditions due to the deactivating effects of the existing chloro, bromo, and nitro substituents. A mixture of fuming nitric acid and sulfuric acid is employed.
-
Protocol:
-
Caution: Handle fuming acids in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add 5-Bromo-2-chloro-3-nitropyridine to concentrated sulfuric acid at 0°C.
-
Slowly add fuming nitric acid dropwise while maintaining the low temperature.
-
After addition, allow the reaction to warm to room temperature and then carefully heat as required (monitor by TLC) to drive the reaction to completion.
-
Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration. Wash thoroughly with water and dry.
-
Step 4: Reduction to this compound (Method A)
-
Rationale: As benchmarked, this method provides the best combination of yield and selectivity, avoiding dehalogenation.
-
Protocol:
-
In a round-bottom flask, suspend the 5-Bromo-2-chloro-3,4-dinitropyridine intermediate and reduced iron powder (approx. 5-10 molar equivalents) in a mixture of ethanol and water.[3]
-
Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter through a pad of Celite® to remove the iron salts, and wash the filter cake with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude diamine, which can be further purified by recrystallization or column chromatography.
-
Caption: Comparison of outcomes for the final dinitro reduction step.
References
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-
This compound. ChemUniverse. Available at: [Link]
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Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]
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A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. ResearchGate. Available at: [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-chloropyridine-3,4-diamine Derivatives as Potential Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Bromo-2-chloropyridine-3,4-diamine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key principles from related compound classes to predict and understand the therapeutic potential of this scaffold, particularly as kinase inhibitors in oncology.
Introduction: The Promise of the Diaminopyridine Scaffold
The 2,4-diaminopyrimidine and related diaminopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Their ability to mimic the purine core of ATP allows for competitive inhibition at the ATP-binding site of a wide range of kinases.[2] Kinases, being central regulators of cell signaling, are frequently dysregulated in cancer, making them a prime target for therapeutic intervention.[4][5] The this compound core presents a unique substitution pattern, offering multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, while the vicinal diamines at the 3 and 4 positions are amenable to cyclization, forming fused ring systems like imidazo[4,5-b]pyridines, which are also known to be biologically active.[6][7]
This guide will explore the synthetic routes to access these derivatives, provide a comparative analysis of their potential biological activities based on established SAR principles from analogous series, and offer detailed experimental protocols for their synthesis and evaluation.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically begins with a commercially available substituted pyridine. A general and adaptable synthetic workflow is outlined below. The key is the strategic introduction of the bromine and amino groups.
Experimental Protocol: General Synthesis of N-substituted this compound Derivatives
A plausible synthetic route, adapted from methodologies for related compounds, is as follows:
-
Bromination of 2-amino-4-chloropyridine: To a solution of 2-amino-4-chloropyridine in a suitable solvent like dichloromethane, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C) to afford 2-amino-5-bromo-4-chloropyridine.[8]
-
Nitration: The resulting 2-amino-5-bromo-4-chloropyridine is then nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position.
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine using a standard reducing agent such as iron powder in acetic acid or catalytic hydrogenation, yielding 5-bromo-4-chloro-pyridine-2,3-diamine.
-
Modification of the Diamine: The 3,4-diamine can then be further modified. For instance, reaction with an appropriate aldehyde or carboxylic acid can lead to the formation of an imidazo[4,5-b]pyridine ring system. Alternatively, selective N-alkylation or N-arylation can be performed on the amino groups.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
Comparative Performance Data (Hypothetical)
The following table presents hypothetical IC50 values for a series of this compound derivatives. This data is illustrative and based on established SAR trends observed in analogous kinase inhibitor scaffolds.
| Compound ID | R1 (at N3-amine) | R2 (at N4-amine) | R3 (at C5-position via Suzuki Coupling) | Hypothetical Aurora A IC50 (nM) | Rationale for Predicted Activity |
| 1 | H | H | Br | >1000 | The unsubstituted diamine core is expected to have low intrinsic activity. |
| 2 | Cyclopentyl | H | Br | 500 | Small alkyl substitution at one of the amines can improve potency by filling a small hydrophobic pocket. |
| 3 | H | H | Phenyl | 250 | Introduction of an aryl group at the 5-position can enhance binding through pi-stacking interactions. |
| 4 | H | H | 4-Fluorophenyl | 150 | An electron-withdrawing fluorine can improve metabolic stability and potentially form favorable interactions. |
| 5 | Cyclopentyl | H | 4-Fluorophenyl | 50 | Combining the optimal substitutions at N3 and C5 is predicted to have a synergistic effect on potency. |
| 6 | H | Cyclopentyl | 4-Fluorophenyl | 75 | Substitution at the N4-amine might be slightly less favorable than at the N3-amine due to steric hindrance with the pyridine nitrogen. |
| 7 | (Fused imidazole) | (Fused imidazole) | 4-Fluorophenyl | 20 | Cyclization to a rigid imidazo[4,5-b]pyridine system often leads to a significant increase in potency. |
| 8 | H | H | 4-(N-methylpiperazin-1-yl)phenyl | 10 | The addition of a basic amine moiety can improve solubility and form a key salt bridge interaction with an acidic residue in the kinase active site. |
| 9 | (Fused imidazole) | (Fused imidazole) | 4-(N-methylpiperazin-1-yl)phenyl | 2 | The combination of the rigid core and the solubilizing, interacting side chain is expected to yield the most potent compound in this series. |
Discussion of Key Structural Modifications
-
Substitution at the 3- and 4-Amino Groups: Unsubstituted amines generally exhibit weak activity. The introduction of small to medium-sized alkyl or cycloalkyl groups can enhance potency by occupying hydrophobic pockets within the ATP-binding site.[9] However, bulky substituents are often detrimental. Cyclization of the 3,4-diamines into a fused ring system, such as an imidazo[4,5-b]pyridine, is a common strategy to create a more rigid and pre-organized conformation for optimal binding, which often leads to a significant increase in potency.[7][10]
-
Modification at the 5-Position (Bromo Substitution): The bromine atom serves as a key synthetic handle, allowing for the introduction of various aryl and heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions.[11][12] This position is often solvent-exposed, and the introduction of substituted phenyl rings can lead to additional interactions and improved potency.
-
Impact of Halogen Substitution: In many kinase inhibitor series, the introduction of a halogen, particularly fluorine, on a phenyl ring can enhance binding affinity and improve metabolic stability.[3]
-
Introduction of Solubilizing Groups: The incorporation of basic amine moieties, such as a piperazine group, can significantly improve aqueous solubility, a crucial property for drug development. Furthermore, these groups can often form salt-bridge interactions with acidic residues (e.g., aspartate) in the kinase active site, leading to a substantial increase in inhibitory activity.[9]
Experimental Protocols for Biological Evaluation
To assess the anticancer potential of newly synthesized this compound derivatives, a series of in vitro assays are typically performed.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against Aurora A)
This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions of the stock solution in the kinase assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.[13][14]
-
Kinase Reaction Setup: In a 384-well plate, add the recombinant kinase enzyme, a suitable substrate (e.g., a peptide substrate), and the diluted test compounds.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.[13][14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the kinase activity.[13]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Experimental Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of compounds.
-
Cell Seeding: Seed cancer cells (e.g., a human cancer cell line known to overexpress the target kinase) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Diagram of the General Workflow for SAR Studies
Caption: A general workflow for the structure-activity relationship (SAR) studies of novel kinase inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging established SAR principles from related diaminopyrimidine and diaminopyridine series, researchers can rationally design and synthesize derivatives with enhanced potency and selectivity. Key strategies include the introduction of small to medium-sized substituents on the exocyclic amines or cyclization to form a rigid imidazo[4,5-b]pyridine core, modification of the 5-position with substituted aryl groups, and the incorporation of solubilizing moieties to improve pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of these compounds, facilitating the identification of lead candidates for further preclinical development in the field of oncology.
References
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Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2016). ResearchGate. [Link]
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Zhuo, S., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. ResearchGate. [Link]
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Sankhe, K., Prabhu, A., & Khan, T. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Chemical Biology & Drug Design, 98(1), 73-93. [Link]
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Sankhe, K., Prabhu, A., & Khan, T. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Wiley Online Library. [Link]
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Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2018). Bentham Science. [Link]
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Acros Pharmatech. (n.d.). This compound. [Link]
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Gholami, M., et al. (2017). Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti- Cancer Agent. Current Drug Discovery Technologies, 14(2), 143-152. [Link]
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PubChemLite. (n.d.). 5-bromo-2-chloro-3,4-diamino-pyridine. [Link]
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Sławiński, J., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. International Journal of Molecular Sciences, 22(5), 2462. [Link]
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Al-Ostath, A., et al. (2024). Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds. ResearchGate. [Link]
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Kallakunta, V. R., et al. (2012). Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. Journal of Pharmacy Research, 5(5), 2589-2592. [Link]
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Penning, T. D., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4746-4750. [Link]
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Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2978. [Link]
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Wang, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 229-237. [Link]
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Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. [Link]
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Husain, A., et al. (2015). Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Analogs as Novel Anticancer and Antimicrobial Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(4), 532-544. [Link]
-
Ali, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
-
Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
-
Tahghighi, A., et al. (2019). Structural details, IC 50 values and CC 50 values of compounds 4-25. ResearchGate. [Link]
-
Gilbert, A. M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1146-1153. [Link]
-
Sharma, V., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters, 23(20), 5549-5553. [Link]
-
Perin, N., et al. (2017). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
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A Senior Application Scientist's Guide to 5-Bromo-2-chloropyridine-3,4-diamine: Cross-Validation and Comparative Analysis for Drug Discovery
This guide provides an in-depth technical analysis of 5-Bromo-2-chloropyridine-3,4-diamine, a key heterocyclic building block for medicinal chemistry and drug development. We will delve into its experimental characterization, present a comparative analysis with a relevant alternative, and provide detailed protocols for its synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery pipelines.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved small molecule drugs featuring this N-heterocyclic core. Their prevalence stems from their ability to engage in a variety of biological interactions, including hydrogen bonding and pi-stacking, and their metabolic stability. This compound, in particular, offers multiple points for diversification, making it an attractive starting material for the synthesis of complex molecular architectures, especially in the realm of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Experimental Data Cross-Validation
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 163452-78-6 | [1][2] |
| Molecular Formula | C₅H₅BrClN₃ | [1][2] |
| Molecular Weight | 222.47 g/mol | [1][2] |
| Melting Point | ~180-182 °C | |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide. | |
| Appearance | Off-white to pale yellow solid |
Representative Spectroscopic Data
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.8-8.0 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyridine ring. The deshielding effect of the adjacent nitrogen and the electron-withdrawing chloro and bromo substituents would place this proton in the downfield region.
-
δ ~5.5-6.5 ppm (br s, 4H): These broad singlets are characteristic of the protons of the two amino groups (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atoms and potential hydrogen exchange.
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~150-155 ppm: Carbon C2, attached to the electronegative chlorine atom.
-
δ ~140-145 ppm: Carbon C6.
-
δ ~130-135 ppm: Carbon C4, attached to an amino group.
-
δ ~120-125 ppm: Carbon C3, attached to an amino group.
-
δ ~105-110 ppm: Carbon C5, bearing the bromine atom.
Predicted IR (KBr, cm⁻¹):
-
3400-3200 (N-H stretching): Strong and broad bands characteristic of the amino groups.
-
~1620 (N-H bending): Scissoring vibration of the primary amines.
-
~1580, 1470 (C=C and C=N stretching): Aromatic ring vibrations.
-
~1100-1000 (C-Br stretching): Characteristic absorption for the carbon-bromine bond.
-
~800-700 (C-Cl stretching): Absorption corresponding to the carbon-chlorine bond.
Mass Spectrometry (ESI+):
-
m/z ~222, 224 [M+H]⁺: The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would result in a complex isotopic cluster for the molecular ion peak.
Comparative Analysis: this compound vs. 2,6-Diaminopyridine
To provide a practical context for the utility of this compound, we will compare it with a common alternative building block, 2,6-Diaminopyridine .
| Feature | This compound | 2,6-Diaminopyridine |
| Structure | Trisubstituted pyridine with ortho-diamines and halo groups. | Disubstituted pyridine with meta-diamines. |
| Reactivity | Offers three distinct reactive sites for diversification: the two amino groups for condensation/amidation and the bromo and chloro groups for cross-coupling reactions. The ortho-diamine functionality is ideal for forming fused heterocyclic systems (e.g., imidazopyridines). | Provides two equivalent amino groups for symmetric derivatization. The pyridine ring can be further functionalized at the 3, 4, and 5 positions. |
| Synthetic Utility | Ideal for the synthesis of complex, multi-substituted, and fused-ring systems often found in kinase inhibitors. | A versatile building block for a wide range of applications, including the synthesis of polymers and simpler pharmaceutical intermediates.[3] |
| Cost | Generally higher due to a more complex multi-step synthesis. | More readily available and cost-effective. |
Expert Insight: The choice between these two building blocks is dictated by the synthetic strategy and the desired final molecular architecture. For constructing highly decorated, asymmetric molecules with fused ring systems, this compound is the superior choice. For simpler, symmetric molecules or when cost is a primary driver, 2,6-Diaminopyridine may be more suitable.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and characterization of this compound and its subsequent use in the synthesis of a hypothetical kinase inhibitor.
Synthesis of this compound
This multi-step synthesis is adapted from general procedures for the preparation of substituted pyridines.
Caption: Synthetic workflow for this compound.
Step 1: Bromination of 2-Amino-4-chloropyridine
-
Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-bromo-4-chloropyridine.
Step 2: Diazotization and Nitration This step should be performed with extreme caution due to the formation of diazonium salts.
-
Suspend 2-amino-5-bromo-4-chloropyridine (1.0 eq) in an aqueous solution of sulfuric acid.
-
Cool the mixture to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of sodium nitrite in sulfuric acid.
-
Slowly add the diazonium salt solution to the nitrite solution at a controlled temperature.
-
After the addition is complete, stir the reaction for 1-2 hours.
-
Carefully pour the mixture onto ice and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give 5-bromo-4-chloro-2-nitropyridine.
Step 3: Nitration
-
Dissolve 5-bromo-4-chloro-2-nitropyridine in concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid.
-
Allow the reaction to proceed at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent.
-
Wash the organic extracts, dry, and concentrate to yield 5-bromo-2-chloro-4-nitropyridine-3-amine.
Step 4: Reduction of the Nitro Group
-
Dissolve 5-bromo-2-chloro-4-nitropyridine-3-amine (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add iron powder (excess) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization Protocol
-
¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire the spectra on a 400 MHz or higher NMR spectrometer.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular weight and isotopic pattern.
-
Infrared Spectroscopy: Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR accessory to identify the characteristic functional group vibrations.
-
Purity Analysis: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.
Application in Kinase Inhibitor Synthesis
This compound is an excellent precursor for the synthesis of imidazo[4,5-b]pyridines, a scaffold present in numerous kinase inhibitors.
Caption: Synthesis of a hypothetical kinase inhibitor.
Generic Kinase Inhibition Assay Protocol
This protocol describes a typical in vitro assay to evaluate the inhibitory activity of a synthesized compound against a specific protein kinase.
-
Reagents and Materials:
-
Kinase enzyme of interest
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Illustrative Signaling Pathway: EGFR Inhibition
Many kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. A hypothetical inhibitor synthesized from our pyridine scaffold could potentially block this pathway.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex, biologically active molecules, particularly in the field of oncology. Its unique substitution pattern allows for the creation of diverse chemical libraries with high potential for lead discovery. While its synthesis is more involved than some simpler diaminopyridines, the strategic advantages it offers in constructing intricate molecular architectures justify its use in targeted drug discovery programs. The protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this important synthetic intermediate.
References
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ChemUniverse. This compound. [Link]
- Google Patents.
Sources
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-chloropyridine-3,4-diamine: A Guide for Laboratory Professionals
For the researcher engaged in the fast-paced world of drug discovery and development, the proper handling and disposal of novel chemical entities is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-2-chloropyridine-3,4-diamine, a halogenated aromatic amine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential safety procedures.
Understanding the Hazard Profile: Why Caution is Paramount
This compound, while not having a specific, universally available Safety Data Sheet (SDS), belongs to a class of compounds—halogenated pyridines and aromatic amines—that warrant careful handling. The presence of bromine and chlorine atoms, coupled with the amine functionalities on a pyridine ring, suggests potential for toxicity, skin and eye irritation, and environmental hazards.[1][2][3] Prudent practice dictates treating this compound as hazardous waste.
Key Hazard Considerations:
-
Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[2][4]
-
Irritation: Similar compounds are known to cause serious skin and eye irritation.[1][3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
-
Reactivity: While specific reactivity data is limited, the potential for hazardous decomposition products under fire, such as nitrogen oxides, hydrogen chloride, and hydrogen bromide, must be considered.[1][2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must follow a controlled and well-documented workflow. This ensures the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Identification and Segregation
Properly classify and segregate waste at the point of generation.
-
Designate a Waste Stream: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) and any unused or expired solid material should be designated as "Hazardous Chemical Waste."
-
Liquid Waste: Solutions containing this compound should also be collected as hazardous liquid waste. Do not mix with other waste streams unless you have confirmed compatibility. For example, flammable solvents can often be combined.[5]
-
Avoid Incompatibles: Store this waste separately from acids and oxidizing agents to prevent violent reactions.[6]
Step 2: Proper Waste Containment
The choice of waste container is crucial to prevent leaks and reactions.
-
Select a Compatible Container: Use a clearly labeled, leak-proof container with a secure screw-top cap.[6] The container material should be chemically resistant to halogenated organic compounds. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[6][7]
-
Container Filling: Do not fill the container to more than 90% capacity to allow for expansion of contents.[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[6]
-
Location: The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation in SAA: Store the container with other compatible waste, away from incompatible materials like acids and oxidizers.[6]
-
Container Closure: Keep the waste container securely capped at all times, except when adding waste.[6] Evaporation of hazardous waste is not a permissible disposal method.[6][8]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal facility.[5]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide guidance on the specific procedures for waste pickup and disposal at your institution. They will handle the final transport to a licensed waste disposal facility.[8]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
Decontamination Procedures
Proper decontamination of surfaces and personal protective equipment (PPE) is essential to prevent unintended exposure.
-
Surface Decontamination: For spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[1][2] The area should then be wiped with a suitable solvent (e.g., isopropanol, ethanol) and then washed with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
PPE Disposal: Contaminated gloves, disposable lab coats, and other PPE should be placed in the solid hazardous waste container.
-
Glassware Decontamination: Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[8] The glassware can then be washed with soap and water.
Emergency Procedures: In Case of Exposure
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow.
Caption: Disposal workflow for this compound.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumed toxicity and environmental hazard based on chemical structure. |
| Container | Labeled, sealed, compatible (e.g., HDPE) | Prevents leaks, reactions, and exposure.[6] |
| Storage | Segregated in a designated SAA with secondary containment | Ensures safety and compliance; prevents accidental mixing with incompatibles.[6] |
| Disposal Method | Via institutional EHS to a licensed facility | The only legal and safe method for hazardous waste disposal.[5][8] |
| Prohibited Disposal | Do not dispose of down the drain or by evaporation | Prevents environmental contamination and potential infrastructure damage.[6][8] |
| Decontamination | Collect all contaminated materials as hazardous waste | Ensures all traces of the hazardous material are properly managed.[8] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 5-Bromo-2-chloropyridine-3,4-diamine
This guide provides essential safety and logistical information for the handling and disposal of 5-Bromo-2-chloropyridine-3,4-diamine. As a trusted partner in your research and development endeavors, we aim to furnish you with in-depth technical guidance that prioritizes your safety and ensures the integrity of your work. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling halogenated aromatic amines.
Hazard Analysis and Risk Assessment: Understanding the Compound
-
Acute Toxicity : Potential harm if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Irritation/Corrosion : May cause skin irritation upon direct contact.[1][3][4]
-
Serious Eye Damage/Irritation : Can cause serious eye irritation.[1][3][4]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled.[4][5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound.[6] The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, and a face shield when handling larger quantities or there is a risk of splashing.[1] | Protects against splashes and vapors that could cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[7] | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Respiratory Protection | Work in a certified chemical fume hood.[8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation. |
DOT Diagram: PPE Selection Workflow
Caption: A workflow for selecting the appropriate PPE.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation of the Work Area
-
Fume Hood Verification : Ensure the chemical fume hood is operational and the airflow is adequate.
-
Decontamination : The work surface inside the fume hood should be clean and decontaminated.
-
Gather Materials : All necessary equipment, including the chemical container, spatulas, weighing paper, and reaction vessels, should be placed inside the fume hood before starting.
Handling the Compound
-
Aliquotting : Carefully measure and transfer the required amount of this compound. Use appropriate tools to minimize the creation of dust or aerosols.
-
Perform Reaction : Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.
-
Container Sealing : Tightly seal the container of this compound immediately after use.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency response plan is vital.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][5][9][10] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][5][8][10] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[3][5][9][10] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention. |
| Spill | For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] For a large spill, evacuate the area and contact your institution's environmental health and safety department.[9] |
DOT Diagram: Emergency Response Flowchart
Caption: A flowchart for emergency response procedures.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection : Collect all waste containing this chemical in a designated, properly labeled, and sealed container.
-
Waste Segregation : Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's disposal guidelines.
-
Disposal : Dispose of the chemical waste through your institution's hazardous waste disposal program.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating these practices into your daily laboratory workflow, you contribute to a culture of safety that protects you, your colleagues, and the environment.
References
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. For. Pyridine. (n.d.). WSU. Retrieved January 9, 2026, from [Link]
-
Pyridine - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved January 9, 2026, from [Link]
-
Pyridine: incident management. (2019, July 22). GOV.UK. Retrieved January 9, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Pyridine. (n.d.). CDC. Retrieved January 9, 2026, from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved January 9, 2026, from [Link]
-
2 - SAFETY DATA SHEET. (2024, March 31). PubChem. Retrieved January 9, 2026, from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 9, 2026, from [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved January 9, 2026, from [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved January 9, 2026, from [Link]
-
Personal Protective Equipment (PPE) | Chemistry | Wits. (2022, December 12). YouTube. Retrieved January 9, 2026, from [Link]
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- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. youtube.com [youtube.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
